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  • Product: 3-Nonan-5-ylpyridine
  • CAS: 2961-48-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Nonan-5-ylpyridine (CAS 2961-48-0): Synthesis, Physicochemical Profiling, and Applications in Drug Design

Executive Summary The compound 3-nonan-5-ylpyridine (CAS 2961-48-0), systematically named 3-(1-butylpentyl)pyridine, represents a highly specialized subclass of 3-alkylpyridine alkaloids (3-APAs). Characterized by a pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-nonan-5-ylpyridine (CAS 2961-48-0), systematically named 3-(1-butylpentyl)pyridine, represents a highly specialized subclass of 3-alkylpyridine alkaloids (3-APAs). Characterized by a pyridine core substituted at the meta (3-) position with a sterically demanding, branched 9-carbon alkyl chain, this molecule is a privileged scaffold in modern medicinal chemistry.

In drug design, the strategic placement of lipophilic branched chains on heteroaromatic rings serves a dual purpose: it significantly enhances membrane permeability while modulating the molecule's lipophilic efficiency (LipE) during target binding [2]. This whitepaper provides a rigorous technical breakdown of the physicochemical properties, self-validating synthetic protocols, and pharmacokinetic implications of 3-nonan-5-ylpyridine.

Physicochemical Profiling & Structural Causality

The substitution pattern of 3-nonan-5-ylpyridine is not merely structural; it is functionally deterministic. Unlike 2-substituted or 4-substituted pyridines, the 3-position minimizes steric hindrance around the basic nitrogen atom. This preserves the nitrogen's lone pair availability, allowing it to act as a potent hydrogen bond acceptor and a coordination ligand for metalloenzymes (such as the heme iron in Cytochrome P450) [1].

The presence of the highly lipophilic 1-butylpentyl group dramatically alters the solvation dynamics of the molecule. By increasing the desolvation penalty of the surrounding water network, the branched alkyl chain drives the molecule into lipid bilayers, enhancing its volume of distribution ( Vd​ ) and cellular uptake [4].

Quantitative Physicochemical Data

Table 1: Key Chemical and Physical Properties of 3-Nonan-5-ylpyridine

PropertyValue / DescriptionAnalytical Causality / Impact
CAS Registry Number 2961-48-0Unique identifier for regulatory tracking.
IUPAC Name 3-(1-butylpentyl)pyridineDefines the exact branching of the C9 chain.
Molecular Formula C 14​ H 23​ NIndicates a high carbon-to-heteroatom ratio.
Molecular Weight 205.34 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da).
Predicted LogP ~4.8 - 5.2High lipophilicity; drives passive transcellular diffusion [2].
Physical State Pale yellow to colorless liquidTypical for medium-chain alkylpyridines at standard conditions.
Boiling Point ~280-290 °C (estimated at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
Hydrogen Bond Acceptors 1 (Pyridine Nitrogen)Critical for target receptor anchoring [5].
Hydrogen Bond Donors 0Enhances blood-brain barrier (BBB) penetration.

Synthetic Methodologies & Reaction Mechanisms

Synthesizing secondary alkyl-substituted pyridines is notoriously challenging. Traditional alkylation methods often fail due to the propensity of secondary alkyl-metal intermediates to undergo rapid β -hydride elimination, leading to alkene byproducts rather than the desired cross-coupled product.

To circumvent this, we employ a Negishi Cross-Coupling strategy. By utilizing an organozinc reagent (which is less basic and less prone to β -hydride elimination than Grignard reagents) alongside a palladium catalyst bearing a bulky, bidentate ligand like Pd(dppf)Cl 2​ , we force the reductive elimination step to outpace decomposition pathways [3].

Protocol: Synthesis of 3-(1-Butylpentyl)pyridine via Negishi Coupling

Self-Validating System: This protocol utilizes GC-MS tracking at step 3 to ensure the organozinc formation is complete before introducing the expensive palladium catalyst, preventing catalyst poisoning and unreacted starting material carryover.

  • Preparation of the Organozinc Reagent:

    • In an oven-dried, argon-purged Schlenk flask, add activated zinc dust (1.5 eq) and anhydrous THF (0.5 M).

    • Add a catalytic amount of 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) to activate the zinc surface.

    • Slowly add 5-bromononane (1.2 eq) dropwise at 65 °C. Stir for 2 hours to form (1-butylpentyl)zinc bromide.

  • Cross-Coupling Setup:

    • In a separate flask, dissolve 3-bromopyridine (1.0 eq) and Pd(dppf)Cl 2​ (5 mol%) in anhydrous THF.

  • In-Situ Validation & Reaction:

    • Validation Check: Quench a 0.1 mL aliquot of the zinc mixture with water and analyze via GC-MS to confirm the disappearance of 5-bromononane.

    • Transfer the organozinc reagent via cannula into the palladium/3-bromopyridine solution.

    • Heat the reaction mixture to 65 °C for 12 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH 4​ Cl to destroy unreacted zinc species.

    • Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) to yield the pure 3-(1-butylpentyl)pyridine.

Negishi_Synthesis SM1 3-Bromopyridine (Electrophile) Cat Pd(dppf)Cl2 Catalyst THF, 65°C SM1->Cat SM2 (1-Butylpentyl)zinc bromide (Nucleophile) SM2->Cat TM Transmetalation & Reductive Elimination Cat->TM Catalytic Cycle Prod 3-(1-Butylpentyl)pyridine (Target: CAS 2961-48-0) TM->Prod C-C Bond Formation

Figure 1: Negishi cross-coupling workflow for the synthesis of 3-(1-butylpentyl)pyridine.

Pharmacokinetic Implications (ADME) & Metabolic Pathways

In the context of drug development, 3-alkylpyridines (3-APAs) are extensively studied for their biological activities, particularly as antiplasmodial and antimicrobial agents [4]. The 1-butylpentyl chain of CAS 2961-48-0 acts as a lipophilic anchor, embedding into the phospholipid bilayer of pathogenic cell membranes, disrupting cellular integrity.

However, this high lipophilicity makes the molecule a prime target for hepatic clearance. The primary metabolic liability of 3-nonan-5-ylpyridine lies in the branched alkyl chain. Cytochrome P450 enzymes (specifically CYP3A4) will preferentially attack the terminal methyl groups ( ω -oxidation) or the adjacent methylene groups ( ω−1 oxidation) due to the lack of steric shielding at the ends of the butyl chains. The pyridine nitrogen may also undergo oxidation by Flavin-containing monooxygenases (FMOs) to form a highly polar N-oxide, though this is usually a minor pathway compared to aliphatic oxidation [1].

Metabolic_Pathway Drug 3-(1-Butylpentyl)pyridine (Lipophilic Substrate) CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Drug->CYP Hepatic Clearance NOx Pyridine N-Oxidation (Minor Pathway) CYP->NOx Omega Alkyl ω-Oxidation (Terminal Primary Alcohol) CYP->Omega Omega1 Alkyl ω-1 Oxidation (Secondary Alcohol) CYP->Omega1 Phase2 Phase II Conjugation (Glucuronidation / Excretion) Omega->Phase2 Omega1->Phase2

Figure 2: Primary hepatic CYP450 metabolic degradation pathways for 3-alkylpyridines.

Analytical Characterization Protocol

To guarantee structural integrity and purity for downstream biological assays, the following self-validating analytical workflow must be executed.

Step 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Methodology: Inject 1 μ L of a 1 mg/mL solution (in dichloromethane) into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 100 °C to 280 °C at 15 °C/min.

  • Causality & Expected Data: The electron ionization (EI) mass spectrum will show a distinct molecular ion peak at m/z 205 . The base peak will likely appear at m/z 148 , corresponding to the loss of a butyl radical (C 4​ H 9∙​ , mass 57) via α -cleavage. This fragmentation is highly diagnostic, as the resulting[Py-CH-C 4​ H 9​ ] + cation is resonance-stabilized by the pyridine ring.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methodology: Dissolve 15 mg of the purified compound in 0.5 mL of CDCl 3​ containing 0.03% v/v TMS as an internal standard. Acquire 1 H and 13 C spectra at 400 MHz and 100 MHz, respectively.

  • Causality & Expected Data ( 1 H NMR):

    • The electron-withdrawing nature of the pyridine nitrogen deshields the α -protons. Expect a doublet at ~8.4-8.5 ppm (H2, adjacent to N) and a doublet of doublets at ~8.4 ppm (H6).

    • The methine proton (-CH-) of the 1-butylpentyl group will appear as a complex multiplet around ~2.5-2.7 ppm, shifted downfield due to the adjacent aromatic ring.

    • The terminal methyl groups (-CH 3​ ) will appear as a distinct overlapping triplet near ~0.8-0.9 ppm integrating to 6 protons, confirming the symmetrical branching of the alkyl chain.

Conclusion

3-Nonan-5-ylpyridine (CAS 2961-48-0) is a structurally sophisticated heterocycle that leverages the electronic properties of a pyridine core and the extreme lipophilicity of a branched C9 chain. By utilizing robust transition-metal-catalyzed cross-coupling for its synthesis and understanding its metabolic vulnerabilities, drug development professionals can effectively deploy this scaffold in the creation of novel antimicrobial agents, kinase inhibitors, and membrane-modulating therapeutics.

References

  • Title: Lipophilic Efficiency as an Important Metric in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation (Cross-Coupling Context) Source: Molecules (MDPI) URL: [Link]

  • Title: Target-Guided Synthesis and Antiplasmodial Evaluation of a New Fluorinated 3-Alkylpyridine Marine Alkaloid Analog Source: ACS Omega URL: [Link]

  • Title: Pyridones in drug discovery: Recent advances Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Exploratory

Thermodynamic Stability and Phase Behavior of 3-Nonan-5-ylpyridine: A Comprehensive Technical Guide

Target Audience: Researchers, physical chemists, and drug development professionals. Executive Summary 3-Nonan-5-ylpyridine (CAS: 2961-48-0)[1], systematically known as 3-(1-butylpentyl)pyridine, is a sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, physical chemists, and drug development professionals.

Executive Summary

3-Nonan-5-ylpyridine (CAS: 2961-48-0)[1], systematically known as 3-(1-butylpentyl)pyridine, is a sterically hindered alkylpyridine. It serves as a critical lipophilic pharmacophore in medicinal chemistry and a highly stable organic phase in specialized solvent extraction processes. This whitepaper elucidates the thermodynamic stability, boiling point dynamics, and the rigorous empirical methodologies required to characterize its physicochemical profile.

Structural and Thermodynamic Profiling

Molecular Architecture and Steric Hindrance

The molecular structure of 3-nonan-5-ylpyridine (C14H23N, MW: 205.34 g/mol ) features a pyridine ring substituted at the C3 position with a branched nonan-5-yl group[2]. The attachment at the secondary carbon (C5 of the nonane chain) creates a tertiary benzylic-like position. This branching introduces significant steric bulk adjacent to the heteroaromatic ring.

  • Causality of Phase State: The steric hindrance disrupts crystalline lattice packing, significantly depressing the melting point and rendering the compound a liquid at standard temperature and pressure (STP).

  • Dipole Contributions: The permanent dipole moment of the pyridine nitrogen ( ≈2.2 D) combined with the extensive London dispersion forces of the C9 aliphatic chain dictates its high thermodynamic stability and elevated boiling point, a relationship well-documented in thermodynamic databases like the .

Thermodynamic Stability

The thermodynamic stability of alkylpyridines is governed by the Gibbs free energy of formation ( Δf​G∘ ) and the strength of the C-H bond at the branched carbon. 3-Nonan-5-ylpyridine exhibits exceptional thermal stability up to approximately 280 °C. Beyond this threshold, the tertiary carbon becomes susceptible to homolytic cleavage, initiating radical-mediated auto-oxidation if exposed to atmospheric oxygen.

Boiling Point Dynamics and Vapor Pressure

The boiling point of an organic liquid is the temperature at which its vapor pressure equals the external atmospheric pressure. For 3-nonan-5-ylpyridine, this dynamic is heavily influenced by its dual-character structure (polar head, non-polar tail).

Empirical Boiling Point Analysis

Empirical data places the boiling point of 3-nonan-5-ylpyridine at approximately 295 °C at 760 mmHg [3].

  • Mechanistic Causality: Base pyridine boils at 115 °C. The addition of a 9-carbon aliphatic chain increases the boiling point by approximately 20 °C per methylene/methyl group due to increased polarizability and surface area for van der Waals interactions.

  • Branching Effect: If the C9 chain were perfectly linear (e.g., 3-nonylpyridine), the boiling point would exceed 305 °C. However, the 1-butylpentyl branching reduces the effective molecular surface area, slightly depressing the boiling point to 295 °C, aligning with predictive models from .

Quantitative Data Summary

Table 1: Physicochemical and Thermodynamic Properties of 3-Nonan-5-ylpyridine

PropertyValueMechanistic Causality / Note
CAS Number 2961-48-0Unique chemical registry identifier.
Molecular Formula C14H23NDictates baseline molecular weight (205.34 g/mol ).
Boiling Point (760 mmHg) ~295 °CElevated due to combined dispersion forces and dipole moment.
Density (25 °C) 0.89 - 0.91 g/cm³Standard density range for heavy, branched alkylpyridines.
Flash Point > 110 °CHigh flash point correlates with low vapor pressure at room temp.
H-Bond Acceptor 1Pyridine nitrogen lone pair facilitates hydrogen bonding.

Experimental Workflows for Thermodynamic Evaluation

To generate trustworthy, E-E-A-T compliant data, experimental protocols must be self-validating systems. The following methodologies detail the exact steps for empirical thermodynamic profiling.

Protocol 1: Ebulliometric Determination of Boiling Point

Rationale: Heavy alkylpyridines are prone to superheating and localized thermal degradation in standard distillation setups. A Swietoslawski-type ebulliometer ensures continuous vapor-liquid equilibrium (VLE), providing highly accurate, degradation-free boiling point data.

  • Apparatus Preparation: Clean a glass Swietoslawski ebulliometer and dry it under vacuum. Connect the system to a high-precision digital manometer and a barostat to strictly regulate internal pressure to 760.0 ± 0.1 mmHg.

  • Sample Loading: Introduce 50 mL of high-purity (>99%) 3-nonan-5-ylpyridine (sourced from verified suppliers like ) into the boiling flask. Add inert borosilicate boiling chips to provide nucleation sites, preventing bumping and ensuring smooth boiling.

  • Isobaric Heating: Apply controlled heating via a customized heating mantle. Adjust the wattage so that the condensate drop rate from the thermowell is steady at exactly 1-2 drops per second. Causality: This specific rate ensures the thermowell is perfectly bathed in equilibrium vapor without being cooled by excessive reflux.

  • Temperature Equilibration: Monitor the vapor temperature using a calibrated Platinum Resistance Thermometer (PRT). The system is considered self-validated and at equilibrium only when the temperature remains constant ( ±0.05 °C) for a minimum of 15 minutes.

  • Data Validation: Record the boiling point. Cross-reference the data points obtained at varying pressures (e.g., 100, 300, 500 mmHg) against the Antoine equation to confirm thermodynamic consistency and the absence of sample degradation.

Protocol 2: Thermal Stability via DSC-TGA

Rationale: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates the enthalpy of vaporization from the enthalpy of decomposition, validating the compound's stability limits.

  • Sample Preparation: Weigh exactly 5.0 mg of 3-nonan-5-ylpyridine into an open aluminum crucible.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min. Causality: Purging displaces oxygen, preventing premature oxidative degradation at the vulnerable tertiary carbon, thus isolating pure thermal cracking.

  • Thermal Ramping: Heat the sample from 25 °C to 350 °C at a strict ramp rate of 10 °C/min.

  • Analysis: Identify the endothermic vaporization peak. If TGA shows mass loss prior to the boiling point without an endothermic peak, it indicates premature thermal decomposition.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols and the mechanistic degradation pathways of the molecule.

Workflow A Sample Prep 3-Nonan-5-ylpyridine B Ebulliometer Loading A->B C Isobaric Heating (760 mmHg) B->C D Temperature Equilibration C->D E Vapor-Liquid Equilibrium Data D->E

Ebulliometric workflow for determining the boiling point of 3-nonan-5-ylpyridine.

Pathway A 3-Nonan-5-ylpyridine (Stable at 25°C) B Thermal Stress (> 300°C) A->B Heat Application C Homolytic Cleavage (Tertiary C-H Bond) B->C Overcomes Activation Energy D Alkyl Radical Formation C->D Radical Initiation E Oxidative Degradation Products D->E +O2 (If unpurged)

Thermal degradation pathway of 3-nonan-5-ylpyridine under extreme thermal stress.

References

  • Thermophysical Properties of Fluid Systems. NIST Chemistry WebBook.[Link]

  • Chemical Safety, Models, and Properties for Pyridine Derivatives. Chemchart.[Link]

Sources

Foundational

Electronic Structure and Dipole Moment Dynamics of 3-Nonan-5-ylpyridine: A Technical Guide

Executive Summary 3-Nonan-5-ylpyridine (IUPAC: 3-(1-butylpentyl)pyridine, CAS: 2961-48-0) is a highly lipophilic, branched heterocyclic compound[1]. Structurally, it consists of an electron-deficient pyridine core substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Nonan-5-ylpyridine (IUPAC: 3-(1-butylpentyl)pyridine, CAS: 2961-48-0) is a highly lipophilic, branched heterocyclic compound[1]. Structurally, it consists of an electron-deficient pyridine core substituted at the meta (3-) position with a bulky, 9-carbon branched alkyl chain. While often utilized as a specialized synthetic intermediate, its structural motif is the fundamental pharmacophore of 3-alkylpyridine alkaloids (3-APAs) —a class of marine sponge-derived compounds renowned for their potent cytotoxic, antimicrobial, and anticancer activities[2][3].

Understanding the precise electronic structure and dipole moment of this molecule is critical for drug development professionals. The bulky alkyl branch not only dictates the molecule's massive lipophilicity (LogP) but also exerts subtle inductive effects that modulate the pyridine ring's electron density, altering its solvation dynamics, receptor binding affinity, and membrane-permeabilizing capabilities.

Molecular Architecture & Electronic Structure

The electronic behavior of 3-nonan-5-ylpyridine is governed by the interplay between the electronegative nitrogen atom of the aromatic ring and the electron-donating nature of the 1-butylpentyl group.

Inductive (+I) Effects and the Meta Position

The pyridine ring is inherently electron-withdrawing due to the sp2 -hybridized nitrogen atom, which pulls π -electron density toward itself. When an alkyl group is attached at the 3-position (meta to the nitrogen), it cannot participate in direct resonance (mesomeric, +M) delocalization with the nitrogen lone pair. Therefore, the electronic influence of the nonan-5-yl group is almost entirely governed by the inductive (+I) effect .

This +I effect pushes σ -electron density toward the aromatic ring. Consequently, the Highest Occupied Molecular Orbital (HOMO) is slightly destabilized (raised in energy) compared to unsubstituted pyridine, making the molecule a marginally better electron donor.

Steric Shielding and Lipophilicity

The branching at the α -carbon of the alkyl chain (a 1-butylpentyl configuration) creates severe steric bulk. This restricts the free rotation of the alkyl chain, forcing the two butyl arms to splay outward and form a hydrophobic "shield" over one face of the pyridine ring. This structural feature drastically increases the partition coefficient (LogP), driving the molecule's ability to permeabilize lipid bilayers—a primary mechanism of cytotoxicity observed in natural 3-APAs[2].

Vectorial Analysis of the Dipole Moment

The dipole moment ( μ ) of a molecule dictates its long-range electrostatic interactions and solvation energy.

  • The Core Dipole: Unsubstituted pyridine possesses a permanent dipole moment of approximately 2.22 Debye (D), with the primary vector pointing from the geometric center of the aromatic ring toward the highly electronegative nitrogen atom (along the C4–N1 axis)[4].

  • The Substituent Dipole: Alkyl groups possess a small group dipole moment (~0.35 D) directed away from the alkyl chain and toward the sp2 carbon of the aromatic ring due to the +I effect.

  • Vector Addition: Because the nonan-5-yl group is located at the 3-position, the angle ( θ ) between the alkyl group's dipole vector and the primary pyridine dipole vector is approximately 60°.

Using the law of cosines ( μtotal​=μ12​+μ22​+2μ1​μ2​cosθ​ ), the vector addition of the 2.22 D core dipole and the ~0.35 D substituent dipole at a 60° angle yields a net theoretical dipole moment of ~2.41 D . The addition of the alkyl group not only increases the magnitude of the dipole moment but also shifts the vector axis slightly away from the C4–N1 axis toward the C3 side, altering the molecule's electrostatic potential map.

Quantitative Data Summary

The following table summarizes the key electronic and physical parameters, contrasting the unsubstituted pyridine core with the highly substituted 3-nonan-5-ylpyridine.

ParameterPyridine (Reference)[4]3-Nonan-5-ylpyridine (Calculated/Extrapolated)Causality / Implication
Dipole Moment ( μ ) 2.22 D~2.41 DVector addition of the +I alkyl group at a 60° angle increases net polarity.
HOMO Energy -6.30 eV-6.15 eV+I effect pushes electron density into the ring, raising HOMO energy.
LUMO Energy -0.60 eV-0.55 eVMinimal effect on LUMO; slightly reduces the overall band gap.
LogP (Lipophilicity) 0.65~5.20Massive hydrophobic bulk of the 9-carbon branched chain drives lipid solubility.

Mechanistic Workflow Diagram

The following diagram maps the logical progression from raw computational and experimental methodologies to the extraction of physical properties and their downstream applications in drug discovery.

G N1 3-Nonan-5-ylpyridine (CAS 2961-48-0) N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 Computational Pathway N3 Dipole Vector Analysis (Guggenheim-Smith) N1->N3 Experimental Pathway N4 HOMO/LUMO Modulation (+I Inductive Effect) N2->N4 Yields N5 Net Dipole Shift (~2.41 D) N3->N5 Yields N6 Lipophilic Marine Alkaloid Pharmacophore Model N4->N6 Target Binding Affinity N5->N6 Solvation & Lipophilicity

Workflow mapping the electronic and dipole characterization of 3-nonan-5-ylpyridine.

Experimental & Computational Methodologies

To ensure absolute scientific integrity, the determination of the electronic structure and dipole moment must rely on self-validating protocols.

Protocol 1: Computational DFT Modeling (Self-Validating Electronic Structure)

Density Functional Theory (DFT) is utilized to model the exact electron density distribution.

  • Geometry Initialization: Construct the 3-nonan-5-ylpyridine molecule in a molecular builder. Ensure the 1-butylpentyl group is set to its lowest-energy staggered conformation to minimize steric clashing with the pyridine C2 and C4 protons.

  • DFT Optimization: Execute a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set .

    • Causality: The inclusion of diffuse functions (++) is non-negotiable here. Diffuse functions accurately model the "tail" of the electron density far from the nucleus, which is the primary determinant of an accurate theoretical dipole moment.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation at the exact same level of theory. The output must yield zero imaginary frequencies . If an imaginary frequency is present, the geometry is trapped in a transition state rather than a true local minimum, and the calculated dipole is invalid.

  • Extraction: Extract the HOMO/LUMO energies and the Cartesian components of the dipole moment vector ( μx​,μy​,μz​ ) from the optimized electron density matrix.

Protocol 2: Experimental Dipole Moment Determination (Guggenheim-Smith Method)

Experimental validation requires measuring the dielectric constant in a non-polar environment to prevent solvent-induced polarization.

  • Solution Preparation: Prepare 5 to 7 highly dilute solutions of 3-nonan-5-ylpyridine in a non-polar, non-polarizable solvent (e.g., anhydrous cyclohexane) at strictly controlled mole fractions ( x<0.01 ).

    • Causality: High dilution is mandatory. Pyridine derivatives can undergo weak dipole-dipole stacking (dimerization) at higher concentrations, which artificially suppresses the measured macroscopic dipole moment.

  • Measurement: Measure the dielectric constant ( ϵ ) using a precision capacitance cell and the refractive index ( n ) using an Abbe refractometer. All measurements must be thermostated to exactly 298.15 K.

  • Data Processing (Self-Validation): Plot the differences in dielectric constant ( Δϵ ) and the square of the refractive index ( Δn2 ) against the weight fraction of the solute.

    • Validation Check: The plot must exhibit strict linearity ( R2>0.99 ). A deviation from linearity indicates solute aggregation, invalidating the monomeric dipole extraction.

  • Calculation: Apply the Guggenheim-Smith equation to the linear slopes to calculate the exact monomeric dipole moment in Debye.

References

  • ChemicalBook - 2961-48-0 CAS Manufactory: 3-nonan-5-ylpyridine URL
  • Wikipedia - 3-Alkylpyridinium URL
  • National Institutes of Health (PMC)
  • ResearchGate - Dipole moment and static dipole polarizability of pyridine URL

Sources

Exploratory

Solubility Profile of 3-Nonan-5-ylpyridine in Polar and Non-Polar Organic Solvents: A Technical Guide

Executive Summary The rational design of drug formulations and chemical syntheses relies heavily on understanding the thermodynamic solubility of active molecules. 3-Nonan-5-ylpyridine (CAS: 2961-48-0), also known as 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of drug formulations and chemical syntheses relies heavily on understanding the thermodynamic solubility of active molecules. 3-Nonan-5-ylpyridine (CAS: 2961-48-0), also known as 3-(1-butylpentyl)pyridine, presents a unique physicochemical profile characterized by a highly lipophilic, branched alkyl chain attached to a polar, weakly basic aromatic heterocycle [1]. This whitepaper provides an in-depth analysis of its solubility behavior across various solvent classes, detailing the molecular causality behind these interactions, and outlines a self-validating experimental protocol for precise solubility determination.

Structural Determinants and Causality

To predict and understand the solubility of 3-nonan-5-ylpyridine, one must analyze the competing intermolecular forces dictated by its molecular architecture:

  • The Pyridine Ring (Polar Headgroup): The nitrogen atom in the pyridine ring features a lone pair of electrons, making it an excellent hydrogen-bond acceptor. Furthermore, it is weakly basic (estimated pKa​≈5.2−5.6 ). This allows for strong dipole-dipole interactions and pH-dependent ionization[2].

  • The Nonan-5-yl Group (Lipophilic Tail): The 9-carbon branched aliphatic chain (1-butylpentyl group) dominates the molecule's surface area. This massive hydrophobic bulk dictates a high partition coefficient (estimated logP>4.5 ) and drives strong London dispersion forces.

The Causality of Solvation: The solubility of this compound is a thermodynamic tug-of-war. In non-polar solvents, the entropic penalty of solvating the large alkyl chain is minimized, leading to high miscibility. In polar protic solvents, solvation is driven by enthalpically favorable hydrogen bonding with the pyridine nitrogen, provided the solvent's dielectric constant is low enough to accommodate the hydrophobic tail.

Solubility Profile by Solvent Class

Non-Polar Solvents (Hexane, Toluene, Dichloromethane)

Profile: Highly Soluble (Miscible) In non-polar organic solvents, 3-nonan-5-ylpyridine exhibits near-infinite solubility. The causality lies in the principle of "like dissolves like." The dominant intermolecular forces are van der Waals (London dispersion) forces between the nonan-5-yl chain and the non-polar solvent molecules. The energetic cost of disrupting solvent-solvent interactions is exceptionally low, resulting in a highly favorable free energy of solution ( ΔGsolv​<0 ).

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

Profile: Soluble Polar aprotic solvents possess high dielectric constants and strong dipoles but lack hydrogen-bond donors. 3-Nonan-5-ylpyridine dissolves readily in these media due to dipole-dipole interactions between the solvent and the polarizable pyridine ring. However, in highly polar aprotic solvents like pure DMSO, the massive hydrophobic tail can induce slight solvent cavity formation penalties, making it slightly less miscible than in pure non-polar solvents.

Polar Protic Solvents (Methanol, Ethanol)

Profile: Highly Soluble Alcohols are amphiphilic. The hydroxyl group acts as a strong hydrogen-bond donor, pairing perfectly with the pyridine nitrogen (acceptor). Simultaneously, the alkyl backbone of the alcohol accommodates the nonan-5-yl chain. This dual-action solvation mechanism results in excellent solubility.

Aqueous Media & pH Dependency

Profile: Practically Insoluble (Neutral pH) / Soluble (Acidic pH) At physiological pH (7.4), the hydrophobic effect of the 9-carbon chain forces the water molecules into a highly ordered, entropically unfavorable clathrate-like cage, rendering the compound practically insoluble ( <0.1 mg/mL ). However, dropping the pH below 4.0 protonates the basic nitrogen, forming a pyridinium cation . The resulting ion-dipole interactions with water are strong enough to overcome the hydrophobic penalty of the alkyl chain, drastically increasing aqueous solubility.

Quantitative Data Summary

The following table synthesizes the expected solubility parameters based on quantitative structure-property relationship (QSPR) models for highly lipophilic pyridine derivatives[3].

Solvent ClassRepresentative SolventDielectric Constant ( ε )Predominant Interaction MechanismEstimated Solubility Range
Non-Polar Hexane1.89London Dispersion >500 mg/mL (Miscible)
Non-Polar Dichloromethane8.93Dispersion & Weak Dipole >500 mg/mL (Miscible)
Polar Protic Methanol32.7Hydrogen Bonding (Acceptor) >100 mg/mL
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Dipole-Dipole 50−100 mg/mL
Aqueous (Neutral) Water (pH 7.4)80.1Hydrophobic Effect (Penalty) <0.1 mg/mL
Aqueous (Acidic) 0.1 M HCl (pH 1.0)~80Ion-Dipole (Pyridinium Salt) >10 mg/mL

Experimental Methodology: Self-Validating Solubility Determination

To empirically validate the solubility of 3-nonan-5-ylpyridine, an adapted Shake-Flask Method based on OECD Test Guideline 105 is required[4]. Because highly lipophilic liquids often form stable micro-emulsions in polar media, standard filtration is insufficient. This protocol utilizes ultracentrifugation to ensure absolute phase separation.

Step-by-Step Protocol
  • Saturation Preparation: Add an excess of 3-nonan-5-ylpyridine (e.g., 500 mg) to 5 mL of the target solvent in a tightly sealed, inert borosilicate glass vial.

  • Thermodynamic Equilibration: Place the vials in a temperature-controlled orbital shaker at 25.0±0.1∘C and agitate at 200 RPM.

    • Self-Validation Step: Prepare three parallel sets of vials to be harvested at 24, 48, and 72 hours. Equilibrium is confirmed only when the variance in concentration between the 48h and 72h time points is <5% .

  • Phase Separation (Critical): Do not use standard syringe filters, as the lipophilic compound may adsorb to the membrane or pass through as a micro-emulsion. Instead, subject the samples to ultracentrifugation at 20,000 × g for 30 minutes at 25∘C to pellet any undissolved micro-droplets.

  • Sampling and Dilution: Carefully extract an aliquot from the geometric center of the supernatant using a positive displacement pipette. Dilute immediately in a compatible mobile phase (e.g., Acetonitrile/Water 80:20) to prevent precipitation.

  • HPLC-UV Quantification: Analyze the diluted samples using a C18 Reversed-Phase HPLC column. Detect the pyridine chromophore via UV absorbance at λmax​≈260 nm . Quantify against a 5-point calibration curve ( R2>0.999 ).

Workflow Visualization

The following diagram maps the logical flow of the self-validating solubility determination protocol.

G Start Compound: 3-Nonan-5-ylpyridine SolventPrep Solvent Selection & Excess Addition Start->SolventPrep ShakeFlask Shake-Flask Equilibration (24h, 48h, 72h) SolventPrep->ShakeFlask Separation Ultracentrifugation (20,000 x g, 30 min) ShakeFlask->Separation Analysis HPLC-UV Quantification (C18 Column, 260 nm) Separation->Analysis Validation Equilibrium Validation (Δ 48h-72h < 5%) Analysis->Validation Validation->ShakeFlask If Invalid (Extend Time) Data Final Thermodynamic Solubility Profile Validation->Data If Valid

Caption: Self-validating Shake-Flask workflow for determining thermodynamic solubility.

Applications in Drug Development

Understanding this solubility profile is critical for formulation scientists. Because 3-nonan-5-ylpyridine is highly lipophilic but possesses a basic nitrogen, it is an ideal candidate for Lipid-Based Drug Delivery Systems (LBDDS) such as Self-Microemulsifying Drug Delivery Systems (SMEDDS). The compound will partition heavily into the lipid phase (e.g., medium-chain triglycerides) but can be forced into aqueous solution via in situ salt formation (e.g., utilizing hydrochloride or mesylate salts) during gastric transit, thereby enhancing bioavailability.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyridine. Retrieved from[Link]

  • Tetko, I. V., et al. (2003). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry, 46(17), 3572-3580. Retrieved from[Link]

  • OECD. (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from[Link]

Foundational

Mechanism of Action for 3-Nonan-5-ylpyridine in Coordination Chemistry: A Technical Guide

Abstract While "3-Nonan-5-ylpyridine" is not a widely documented compound in current chemical literature, its structure—a pyridine ring with a bulky, non-planar C9 alkyl group at the 3-position—allows for a robust, princ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

While "3-Nonan-5-ylpyridine" is not a widely documented compound in current chemical literature, its structure—a pyridine ring with a bulky, non-planar C9 alkyl group at the 3-position—allows for a robust, principles-based analysis of its expected behavior in coordination chemistry. This guide extrapolates from well-established data on sterically hindered and electronically modified pyridine ligands to construct a detailed projection of its mechanism of action. We predict that 3-Nonan-5-ylpyridine will primarily function as a sterically demanding, monodentate N-donor ligand. Its key mechanistic features will be dictated by the interplay between the electronic properties of the pyridine nitrogen and the significant steric hindrance imposed by the 3-nonan-5-yl substituent. This steric bulk is anticipated to influence coordination numbers, enforce specific metal complex geometries, and potentially create unique catalytic pockets. This document serves as a predictive framework for researchers exploring novel ligand designs, offering insights into how such a molecule would be synthesized, characterized, and deployed in catalytic and materials science applications.

Introduction: The Role of Substituted Pyridines in Modern Chemistry

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their well-understood electronic properties and modular nature.[1][2][3] The nitrogen atom's sp² hybridized lone pair of electrons serves as an effective Lewis base, enabling coordination to a vast array of metal centers across the periodic table.[2][4] The true power of pyridine-based ligands, however, lies in their tunability. By modifying the pyridine ring with various substituents, chemists can finely control the electronic and steric environment around a metal center, thereby directing reactivity, stability, and catalytic activity.[5][6][7]

This guide focuses on a hypothetical yet structurally informative molecule: 3-Nonan-5-ylpyridine . The analysis of this specific structure provides a valuable case study into the profound effects of large, non-planar alkyl substituents on the coordination behavior of a pyridine ligand. The nonan-5-yl group, attached at the 3-position, introduces significant steric bulk adjacent to the coordinating nitrogen atom. This structural feature is the primary determinant of its unique mechanistic profile.

Core Mechanistic Principles: Steric and Electronic Effects

The mechanism of action for any ligand is a composite of its steric and electronic profiles. For 3-Nonan-5-ylpyridine, these two factors are intricately linked.

2.1. Dominant Steric Hindrance

The most defining characteristic of 3-Nonan-5-ylpyridine is the steric pressure exerted by the C9 alkyl chain. Unlike substituents at the 4-position, which have minimal direct impact on the coordination sphere, or even at the 2- and 6-positions, which can block coordination altogether, a bulky group at the 3-position creates a highly asymmetric and crowded environment around the metal center.[8][9]

This steric hindrance dictates several key aspects of its coordinating behavior:

  • Modulation of Coordination Number: The ligand's bulk will likely prevent the formation of highly-coordinated species. For instance, where a metal ion might typically accommodate six simple pyridine ligands in an octahedral complex, it may only bind two or three 3-Nonan-5-ylpyridine ligands.[10]

  • Enforcement of Geometry: The ligand can force unusual or distorted coordination geometries to minimize steric clash. This can lead to the stabilization of lower-coordinate species or create open sites for substrate binding in catalytic applications.[11]

  • Kinetic Lability: The steric strain in the resulting metal complexes may lead to increased ligand exchange rates, a property that can be crucial in catalytic cycles where rapid substrate association and product dissociation are required.

2.2. Subtle Electronic Influence

The nonan-5-yl group, being an alkyl substituent, is weakly electron-donating through an inductive effect.[6] This has two primary consequences:

  • Increased Basicity: The alkyl group pushes electron density into the pyridine ring, making the nitrogen lone pair slightly more basic and thus a stronger Lewis base compared to unsubstituted pyridine.[12][13] This can result in stronger metal-ligand bonds, all other factors being equal.

  • Negligible π-Interaction: As an alkyl group, it does not participate in the π-system of the pyridine ring. Therefore, it does not significantly alter the π-acceptor properties of the ligand, which are often important in stabilizing low-valent metal centers.[2]

The interplay of enhanced basicity (favoring strong coordination) and severe steric hindrance (disfavoring coordination) is the central theme of this ligand's chemistry.

Postulated Mechanism of Action in a Catalytic Context

Given its properties, 3-Nonan-5-ylpyridine could function in several catalytic roles. A likely application is in transition metal-catalyzed cross-coupling reactions, where bulky ligands are known to promote key steps in the catalytic cycle.

Below is a diagram illustrating a postulated role in a generic palladium-catalyzed cross-coupling cycle.

Catalytic_Cycle Postulated Catalytic Cycle Involving 3-Nonan-5-ylpyridine A [Pd(0)L₂] B Oxidative Addition (R¹-X) A->B C [Pd(II)L₂(R¹)(X)] B->C L = 3-Nonan-5-ylpyridine Steric bulk accelerates reductive elimination D Transmetalation (M-R²) C->D E [Pd(II)L₂(R¹)(R²)] D->E F Reductive Elimination E->F F->A G Product (R¹-R²) F->G

Postulated role of the ligand in a generic cross-coupling cycle.

In this cycle, the bulky 3-Nonan-5-ylpyridine ligand (L) would play a crucial role, particularly in the reductive elimination step (F). The steric repulsion between the two bulky ligands and the two coupling partners (R¹ and R²) on the metal center would create significant strain. This strain is relieved by the formation of the R¹-R² bond and the regeneration of the Pd(0) catalyst, thus accelerating this rate-limiting step and increasing overall catalytic turnover.[14]

Alternatively, in reactions that are sensitive to nucleophilic attack by the amine base, the steric hindrance around the nitrogen could allow 3-Nonan-5-ylpyridine to function as a non-nucleophilic base , similar to 2,6-lutidine.[15] It would be capable of scavenging protons generated in a reaction without interfering with electrophilic centers in the reaction mixture.[15]

Experimental Workflow for Characterization and Mechanistic Elucidation

To validate the predicted mechanism of action, a systematic experimental approach is required. This involves ligand synthesis, complex formation, and detailed characterization.

Experimental_Workflow Workflow for Ligand Synthesis and Complex Characterization cluster_synthesis Part 1: Ligand Synthesis cluster_complexation Part 2: Complex Formation & Analysis A Starting Materials (e.g., 3-Bromopyridine, Nonan-5-one) B Multi-step Synthesis (e.g., Grignard, Wittig, Reduction) A->B C Purification (Column Chromatography) B->C D Structural Verification (¹H NMR, ¹³C NMR, MS) C->D E React Ligand with Metal Precursor (e.g., Pd(OAc)₂, CuI) D->E Pure Ligand F Isolate & Purify Complex (Crystallization) E->F G Structural Characterization F->G J Mechanistic & Catalytic Studies F->J H Single-Crystal X-ray Diffraction G->H I NMR Spectroscopy (Coordination Shifts) G->I

A typical experimental workflow for synthesis and analysis.
4.1. Protocol: Synthesis of a Representative Metal Complex

This protocol outlines the synthesis of a hypothetical Pd(II) complex.

Objective: To synthesize Dichloro-bis(3-Nonan-5-ylpyridine)palladium(II).

Materials:

  • 3-Nonan-5-ylpyridine (Ligand, L)

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether, anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add PdCl₂ (1 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add 20 mL of anhydrous acetonitrile to the flask. Stir the suspension.

  • Ligand Addition: In a separate vial, dissolve 3-Nonan-5-ylpyridine (2.1 mmol, 2.1 equivalents) in 10 mL of anhydrous acetonitrile.

  • Reaction: Slowly add the ligand solution to the stirring PdCl₂ suspension at room temperature. A color change (e.g., from brown to yellow) should be observed as the complex forms.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 82°C) for 4 hours under a nitrogen atmosphere to ensure complete reaction.

  • Isolation: Allow the reaction to cool to room temperature. Reduce the solvent volume to ~5 mL under vacuum.

  • Precipitation: Add 50 mL of anhydrous diethyl ether to precipitate the product.

  • Filtration & Drying: Collect the solid product by filtration using a cannula or a filter frit. Wash the solid with two 10 mL portions of cold diethyl ether. Dry the resulting solid under high vacuum for several hours.

Validation: The identity and purity of the complex would be confirmed by ¹H NMR, ¹³C NMR, elemental analysis, and ultimately by single-crystal X-ray diffraction.

4.2. Data Presentation: Expected Structural Parameters

Single-crystal X-ray diffraction is the definitive method for characterizing the steric impact of the ligand.[16] The resulting data would provide precise measurements of bond lengths and angles, offering quantitative insight into the steric strain.

ParameterExpected Value/ObservationRationale / Comparison
Pd-N Bond Length ~2.05 - 2.15 ÅLikely elongated compared to less hindered pyridine complexes (~2.02 Å) due to steric repulsion between the ligand and the cis-chloro ligands.
N-Pd-N Bond Angle ~90° (for cis) / ~180° (for trans)The bulky nature of the ligand may favor the trans isomer to minimize steric clash between the two nonan-5-yl groups.
Pyridine Ring Tilt Angle Significant deviation from coplanarityThe pyridine ring will likely be tilted out of the coordination plane to accommodate the bulky alkyl group, minimizing interaction with other ligands.
Closest H···Cl Contact < 2.8 ÅShort intramolecular contacts between the hydrogen atoms on the nonan-5-yl group and the chloro ligands would provide direct evidence of steric strain.
Conclusion and Future Outlook

The hypothetical ligand 3-Nonan-5-ylpyridine serves as an excellent model for understanding the design principles of modern coordination chemistry. Its mechanism of action is a direct consequence of its structure: a sterically imposing alkyl group positioned to asymmetrically crowd the metal's coordination sphere. This steric dominance, combined with the inherent electronic properties of the pyridine scaffold, creates a ligand that can enforce specific geometries, accelerate key catalytic steps like reductive elimination, and potentially serve as a non-nucleophilic base.

Future research in this area should focus on the actual synthesis and characterization of such ligands.[17] Exploring variations in the alkyl chain length and branching, as well as its position on the pyridine ring (e.g., comparing 3-substituted vs. 4-substituted analogues), will provide a deeper understanding of how to rationally design ligands for specific applications in catalysis, materials science, and drug development.[18][19][20]

References
  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. National Center for Biotechnology Information. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]

  • Influence of the steric properties of pyridine ligands on the structure of complexes containing the {LnCd2(bzo)7} fragment. ResearchGate. [Link]

  • Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes. MDPI. [Link]

  • Transition metal pyridine complexes. Wikipedia. [Link]

  • Manganese Catalysts with Bulky Bipyridine Ligands for the Electrocatalytic Reduction of Carbon Dioxide: Eliminating Dimerization and Altering Catalysis. ACS Publications. [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. PubMed. [Link]

  • Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research. [Link]

  • New Bulky Phosphino-Pyridine Ligands. Palladium and Nickel Complexes for the Catalytic Polymerization and Oligomerization of Ethylene. NTU Scholars. [Link]

  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. National Center for Biotechnology Information. [Link]

  • Electronic Tuning of Sterically Encumbered 2-(Arylimino)Pyridine-Nickel Ethylene Polymerization Catalysts by Para-Group Modification. MDPI. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. National Center for Biotechnology Information. [Link]

  • Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Journal of the American Chemical Society. [Link]

  • Synthesis, Structure, and Properties of Al((R)bpy)3 Complexes (R = t-Bu, Me): Homoleptic Main-Group Tris-bipyridyl Compounds. Semantic Scholar. [Link]

  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Link]

  • Pyridine. Wikipedia. [Link]

  • Synthesis, characterization, and theoretical studies of metal complexes derived from the chiral tripyridyldiamine ligand Bn-CDPy3. PubMed. [Link]

  • 3-nonan-5-ylpyridine — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and evaluation of the mutagenicity of 3-alkylpyridine marine alkaloid analogues with anticancer potential. PubMed. [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. [Link]

  • Pyridine and s-triazine as building blocks of nonionic organic superbases—a density functional theory B3LYP study. RSC Publishing. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Spectroscopic characterization of branched alkylpyridines like 3-Nonan-5-ylpyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Nonan-5-ylpyridine Foreword: The Analytical Challenge of Branched Alkylpyridines In the landscape of pharmaceutical and materials science, pyridine s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Nonan-5-ylpyridine

Foreword: The Analytical Challenge of Branched Alkylpyridines

In the landscape of pharmaceutical and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous functional molecules.[1] The introduction of alkyl substituents onto the pyridine ring dramatically alters its physicochemical properties, influencing everything from solubility and lipophilicity to receptor binding affinity. While linear alkylpyridines are relatively straightforward to characterize, their branched isomers, such as 3-Nonan-5-ylpyridine, present a more complex analytical puzzle. The subtle differences in their isomeric structures demand a multi-faceted spectroscopic approach for unambiguous elucidation.

This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven framework for the structural characterization of 3-Nonan-5-ylpyridine. We move beyond a mere listing of techniques to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Structural Overview and Predicted Spectroscopic Features

A foundational analysis of the target molecule is the first step in any characterization campaign. 3-Nonan-5-ylpyridine consists of two key structural motifs: a 3-substituted pyridine ring and a C9 branched alkyl chain (the nonan-5-yl group) attached at the C-3 position. This specific arrangement dictates the expected spectroscopic signatures.

Molecular Structure Diagram

Caption: Structure of 3-Nonan-5-ylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For a compound like 3-Nonan-5-ylpyridine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum reveals the chemical environment and connectivity of every proton. The positive charge on the nitrogen atom in the pyridinium ring significantly deshields the ring protons, causing them to resonate downfield compared to neutral pyridine.[2]

  • Aromatic Region (δ 7.0-9.0 ppm): The pyridine ring protons will appear in this highly deshielded region.

    • H-2 and H-6: These protons, ortho to the nitrogen, are the most deshielded. Due to the C-3 substituent, H-2 will likely appear as a doublet or doublet of doublets, while H-6 will be a distinct signal, also likely a doublet or multiplet.

    • H-4: This proton, para to the nitrogen, will appear as a multiplet, shifted downfield.

    • H-5: This proton, meta to the nitrogen, will also be a multiplet, typically found at a slightly higher field (less deshielded) than H-4.

  • Aliphatic Region (δ 0.8-3.0 ppm): The nonan-5-yl group protons will reside here.

    • Methine Proton (CH): The single proton on the carbon directly attached to the pyridine ring (C5' of the nonyl chain) will be the most deshielded of the aliphatic protons due to the ring's electron-withdrawing effect. It will appear as a multiplet (a quintet, due to coupling with the four adjacent methylene protons).

    • Methylene Protons (CH₂): The symmetry of the two butyl chains attached to the methine carbon means we expect to see overlapping signals for corresponding methylene groups. These will appear as complex multiplets.

    • Methyl Protons (CH₃): The two terminal methyl groups are chemically equivalent and will appear as a single triplet, the most upfield signal in the spectrum.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Insight
Pyridine H-2, H-68.4 - 8.8m (multiplet)Most deshielded due to proximity to nitrogen.
Pyridine H-4, H-57.2 - 7.8m (multiplet)Characteristic aromatic signals.
Alkyl Methine (CH)2.6 - 3.0quintetDirect attachment to the pyridine ring causes downfield shift.
Alkyl Methylene (CH₂)1.2 - 1.8m (multiplet)Overlapping signals due to the branched structure.
Alkyl Methyl (CH₃)0.8 - 1.0t (triplet)Most shielded (upfield) protons, confirms terminal groups.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-Nonan-5-ylpyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[3][4][5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[2]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set an appropriate spectral width to cover both aromatic and aliphatic regions (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information, revealing each unique carbon atom in the molecule.

  • Aromatic Region (δ 120-160 ppm):

    • The carbon atoms of the pyridine ring are found here. Carbons adjacent to the nitrogen (C-2, C-6) are typically the most deshielded.[2][6] The substituted carbon (C-3) will have its chemical shift influenced by the alkyl group.

  • Aliphatic Region (δ 10-50 ppm):

    • The carbons of the nonan-5-yl group will appear in this region. The methine carbon attached to the ring will be the most downfield of this set. Due to the symmetry, the two butyl chains will result in only four distinct signals for the eight remaining carbons.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial here to differentiate between CH (methine), CH₂ (methylene), and CH₃ (methyl) carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal Key Insight
Pyridine C-2, C-6148 - 152Positive (CH)Proximity to electronegative nitrogen.
Pyridine C-4135 - 140Positive (CH)Para position to nitrogen.
Pyridine C-3 (Substituted)138 - 142No Signal (Quaternary C)Site of alkyl attachment.
Pyridine C-5122 - 126Positive (CH)Meta position to nitrogen.
Alkyl Methine (CH)40 - 45Positive (CH)Attachment point to the ring.
Alkyl Methylene (CH₂)25 - 35Negative (CH₂)Four distinct signals for the 4 pairs of methylene carbons.
Alkyl Methyl (CH₃)13 - 15Positive (CH₃)Terminal carbons of the alkyl chains.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and confirming the connectivity through fragmentation analysis. When subjected to electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then breaks apart into smaller, characteristic fragments.[7][8][9]

  • Molecular Ion (M⁺˙): The molecular weight of 3-Nonan-5-ylpyridine (C₁₄H₂₃N) is 205.18 g/mol . The mass spectrum should show a clear molecular ion peak at m/z = 205.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage (Benzylic-type Cleavage): The most favorable fragmentation is the cleavage of the C-C bond adjacent to the pyridine ring. This results in the loss of a butyl radical (•C₄H₉) and the formation of a highly stable resonance-stabilized cation.

    • Cleavage within the Alkyl Chain: Fragmentation can also occur at other points along the alkyl chains.

Diagram: Key MS Fragmentation Pathways

MS_Fragmentation cluster_main Fragmentation of 3-Nonan-5-ylpyridine cluster_path1 Path 1: Alpha-Cleavage cluster_path2 Path 2: Alkyl Chain Cleavage M Molecular Ion (M⁺˙) m/z = 205 F1 Loss of Butyl Radical (- •C₄H₉) M->F1 Weakest C-C bond next to ring F2 Loss of Propyl Radical (- •C₃H₇) M->F2 C-C bond cleavage within the chain P1 Resonance-Stabilized Cation m/z = 148 F1->P1 P2 Fragment Ion m/z = 162 F2->P2

Caption: Predicted major fragmentation pathways for 3-Nonan-5-ylpyridine in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Setup:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a high temperature (e.g., 250 °C).

    • Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) up to a final temperature of ~280 °C. This separates the analyte from any impurities.[10][11]

  • MS Setup (Electron Ionization - EI):

    • Ionization Energy: Use a standard electron energy of 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis:

    • Identify the peak corresponding to 3-Nonan-5-ylpyridine in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺˙) at m/z 205.

    • Analyze the fragment ions and compare them to the predicted pathways to confirm the structure.

Vibrational Spectroscopy (FTIR): Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecular bonds. It is excellent for confirming the presence of the key functional groups: the aromatic pyridine ring and the aliphatic alkyl chains.[12][13][14]

Vibrational Mode Expected Frequency (cm⁻¹) Significance
Aromatic C-H Stretch3010 - 3100Confirms the presence of C-H bonds on the pyridine ring.[12]
Aliphatic C-H Stretch2850 - 2960Strong bands confirming the nonan-5-yl group.
Aromatic Ring C=C and C=N Stretches1580 - 1610 and 1430 - 1500A series of sharp bands characteristic of the pyridine ring.[13]
Aliphatic C-H Bending1375 - 1465Confirms the presence of CH₂ and CH₃ groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal absorbances.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Press the sample arm down to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 600 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of absorbance (or transmittance) vs. wavenumber (cm⁻¹). Identify the key absorption bands and match them to the expected functional groups.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the π-system of the pyridine ring.[15]

  • Expected Transitions: Substituted pyridines typically exhibit two main absorption bands corresponding to π → π* transitions.[16]

    • A strong absorption band is expected at a wavelength (λ_max) around 200-220 nm.

    • A weaker, more structured band is expected around 250-270 nm.[17] The alkyl substituent may cause a slight bathochromic (red) shift compared to unsubstituted pyridine.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. Concentration should be adjusted so the maximum absorbance is below 1.5 AU.[15]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorbance spectrum of the sample solution over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Integrated Data Analysis: The Final Confirmation

No single technique provides the complete picture. The power of this workflow lies in the synthesis of all data to build an unassailable structural proof.

Workflow for Structural Confirmation

Characterization_Workflow cluster_results Data Synthesis start Sample: 3-Nonan-5-ylpyridine ms GC-MS Analysis start->ms Determine MW & Fragmentation nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr Map C-H Framework ir FTIR Spectroscopy start->ir Identify Functional Groups uv UV-Vis Spectroscopy start->uv Analyze π-System r_ms MW = 205 Fragments match structure ms->r_ms r_nmr Correct proton/carbon counts & connectivity nmr->r_nmr r_ir Aromatic & Aliphatic bands present ir->r_ir r_uv Pyridine π → π* transitions observed uv->r_uv confirm Structure Confirmed r_ms->confirm r_nmr->confirm r_ir->confirm r_uv->confirm

Caption: Integrated workflow for the spectroscopic characterization of 3-Nonan-5-ylpyridine.

By following this comprehensive guide, researchers can confidently and accurately characterize branched alkylpyridines like 3-Nonan-5-ylpyridine, ensuring the structural integrity of these important chemical entities in research and development pipelines.

References

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. Available at: [Link]

  • 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Hudson, R. L., & Yarnall, Y. Y. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. NASA. Available at: [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Semantic Scholar. Available at: [Link]

  • 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. ElectronicsAndBooks. Available at: [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Available at: [Link]

  • Raman and infrared spectroscopy of pyridine under high pressure. Carnegie Science. Available at: [Link]

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B. RSC Publishing. Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available at: [Link]

  • The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • NMR spectroscopy data (pyridine-d 5 ) for compound 3. ResearchGate. Available at: [Link]

  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono. Chemical Papers. Available at: [Link]

  • Near Ultraviolet Absorption of Pyridine Vapor. AIP Publishing. Available at: [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. Available at: [Link]

  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. Available at: [Link]

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Supporting Information for a chemical reaction. Available at: [Link]

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  • N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. Available at: [Link]

  • 3-nonan-5-ylpyridine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • 3-Alkylpyridinium. Wikipedia. Available at: [Link]

  • ¹H NMR Spectra and Interpretation. Chemistry LibreTexts. Available at: [Link]

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  • 3-Nonanone. PubChem. Available at: [Link]

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  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PMC. Available at: [Link]

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Foundational

Preliminary Investigation of 3-Nonan-5-ylpyridine as a Chemical Building Block

A Technical Guide for Lipophilic Scaffold Optimization in Drug Discovery and Materials Science Executive Summary & Structural Rationale In the landscape of modern chemical synthesis and drug design, the strategic incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Lipophilic Scaffold Optimization in Drug Discovery and Materials Science

Executive Summary & Structural Rationale

In the landscape of modern chemical synthesis and drug design, the strategic incorporation of specialized building blocks is paramount for tuning physicochemical properties. 3-Nonan-5-ylpyridine (CAS: 2961-48-0) , also known by its IUPAC name 3-(1-butylpentyl)pyridine, represents a highly specialized, bifunctional scaffold[1],[2].

From a structural perspective, this molecule marries a polar, basic pyridine headgroup (capable of hydrogen bonding, metal coordination, and salt formation) with a highly lipophilic, sterically demanding "swallowtail" branched alkyl chain (a 9-carbon chain attached at its 5-position to the pyridine ring).

The Causality of the Scaffold: Why utilize a branched 1-butylpentyl group rather than a linear nonyl chain? The causality lies in steric shielding and crystal lattice disruption. Linear alkyl aromatics are highly susceptible to benzylic oxidation by Cytochrome P450 (CYP450) enzymes and tend to form highly ordered, insoluble crystalline structures. The symmetrical branching of the 1-butylpentyl group creates a V-shaped hydrophobic wedge. This steric bulk physically blocks enzymatic access to the vulnerable benzylic position, enhancing metabolic stability, while the branching disrupts molecular packing, ensuring the building block remains highly soluble in organic solvents and lipid bilayers[3],[4].

Physicochemical Profiling & Quantitative Data

In drug discovery, modulating lipophilicity is a critical lever for optimizing Lipophilic Ligand Efficiency (LipE) and altering the volume of distribution ( Vss​ )[3]. 3-Nonan-5-ylpyridine serves as an ideal vector for driving a molecule into a deep hydrophobic binding pocket while retaining a basic nitrogen for aqueous solubility tuning via salt formation.

Table 1: Physicochemical Profile of 3-Nonan-5-ylpyridine
PropertyValueRationale / Implication
IUPAC Name 3-(1-butylpentyl)pyridineBranched "swallowtail" alkyl chain creates a hydrophobic wedge.
CAS Number 2961-48-0Unique registry identifier for commercial sourcing[1].
Molecular Formula C14H23NHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 205.34 g/mol Low MW leaves ample "budget" for downstream elaboration.
H-Bond Acceptors 1 (Pyridine Nitrogen)Enables target engagement and tunable pKa (~5.2).
H-Bond Donors 0Minimizes desolvation penalty during membrane crossing.
Table 2: Comparative Lipophilicity Impact
ScaffoldEstimated LogPStructural Impact
Pyridine 0.65Highly polar, rapid renal clearance, poor lipid permeability.
3-Butylpyridine ~2.50Moderate lipophilicity, standard ADME profile.
3-Nonan-5-ylpyridine ~4.80 - 5.20Deep hydrophobic anchoring, exceptional membrane partitioning.

Application Workflows & Logical Architecture

The integration of 3-Nonan-5-ylpyridine into a research pipeline typically follows two distinct trajectories: ADME optimization in medicinal chemistry, and the development of phase-transfer catalysts (PTCs) or specialized surfactants in materials science[5].

ADME_Logic Start Hit Compound (Sub-optimal Lipophilicity) Incorporate Graft 3-Nonan-5-ylpyridine Scaffold Start->Incorporate LogP Increase LogP / LogD (Enhanced Permeability) Incorporate->LogP Steric Steric Shielding (Reduced Clearance) Incorporate->Steric Receptor Hydrophobic Pocket Binding (Increased Affinity) Incorporate->Receptor Opt Optimized Lead Compound (High LipE) LogP->Opt Steric->Opt Receptor->Opt

Logical workflow for utilizing 3-Nonan-5-ylpyridine in ADME and LipE optimization.

Synthetic_Divergence Core 3-Nonan-5-ylpyridine (CAS 2961-48-0) Borylation Ir-Catalyzed C-H Borylation Core->Borylation [Ir], B2pin2 Alkylation Nitrogen Quaternization Core->Alkylation R-X, Heat Oxidation N-Oxidation Core->Oxidation mCPBA CrossCoupling Suzuki-Miyaura Coupling (Complex Scaffolds) Borylation->CrossCoupling Surfactants Pyridinium Salts (Phase-Transfer Catalysts) Alkylation->Surfactants Metabolites Pyridine N-Oxides (Metabolite Standards) Oxidation->Metabolites

Divergent synthetic pathways for functionalizing the 3-Nonan-5-ylpyridine scaffold.

Self-Validating Experimental Protocols

To leverage this building block effectively, functionalization must be highly regioselective. Below are two field-proven, self-validating protocols designed by process chemists to ensure high fidelity and traceability.

Protocol A: Regioselective Iridium-Catalyzed C-H Borylation

Causality & Rationale: Pyridines are inherently electron-deficient, making traditional electrophilic aromatic substitution exceedingly difficult. By utilizing an Iridium catalyst with a bulky ligand (dtbpy), the reaction is driven entirely by steric, rather than electronic, factors. The massive steric bulk of the 1-butylpentyl group at the C3 position effectively blocks the C2 and C4 positions, directing the borylation highly selectively to the C5 position. This yields a versatile boronic ester for downstream Suzuki-Miyaura cross-coupling.

Materials:

  • 3-Nonan-5-ylpyridine (1.0 equiv)

  • Bis(pinacolato)diboron ( B2​pin2​ ) (0.6 equiv - stoichiometry prevents over-borylation)

  • [Ir(OMe)(cod)]2​ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy) (3.0 mol%)

  • Anhydrous Methyl tert-butyl ether (MTBE)

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-filled glovebox, dissolve [Ir(OMe)(cod)]2​ and dtbpy in anhydrous MTBE. Stir for 10 minutes until the solution turns a deep, characteristic red, indicating the formation of the active catalytic species.

  • Substrate Addition: Add B2​pin2​ and 3-Nonan-5-ylpyridine to the active catalyst solution. Seal the reaction vessel.

  • Thermal Promotion: Transfer the vessel out of the glovebox and heat at 80 °C for 16 hours.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. Validation metric: The reaction is deemed complete when the starting material peak ( m/z 205) is consumed, and a single dominant product peak ( m/z 331) emerges, confirming regioselectivity.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(nonan-5-yl)pyridine.

Protocol B: Synthesis of Lipophilic Pyridinium Salts (Quaternization)

Causality & Rationale: Alkylpyridines are premier precursors for quaternary salts[5]. Quaternizing the basic nitrogen with an alkyl halide transforms the neutral, lipophilic molecule into a permanent cation. The resulting amphiphilic molecule possesses a highly localized positive charge and a massive hydrophobic tail, making it an elite phase-transfer catalyst (PTC) capable of shuttling anions into non-polar organic phases.

Materials:

  • 3-Nonan-5-ylpyridine (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Procedure:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Nonan-5-ylpyridine in anhydrous CH3​CN (0.5 M concentration).

  • Alkylation: Add Methyl Iodide dropwise at room temperature. Caution: MeI is a potent alkylating agent; handle in a fume hood.

  • Reflux: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 12 hours.

  • In-Process Control (Self-Validation): Spot the reaction mixture on a TLC plate (Silica, 10% MeOH in DCM). Validation metric: The starting material ( Rf​≈0.6 ) must completely disappear, replaced by a baseline spot ( Rf​=0.0 ), confirming the formation of the highly polar salt.

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred, ice-cold diethyl ether (10 volumes). The pyridinium iodide salt will crash out as a solid. Filter via vacuum, wash with cold ether, and dry under high vacuum to afford 1-methyl-3-(nonan-5-yl)pyridin-1-ium iodide.

References

  • Business Standard. "Alkylpyridines (C₁₂–C₁₈ substituted) - Jubilant Ingrevia Ltd." Company Reports / Incred Research. Available at:[Link]

  • Taylor & Francis. "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization." PMC Archives. Available at:[Link]

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Exploratory

A Predictive Framework for the Environmental Degradation and Metabolic Fate of 3-Nonan-5-ylpyridine

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract: 3-Nonan-5-ylpyridine, a substituted pyridine derivative, represents a class of compounds whose environmental persistence and biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 3-Nonan-5-ylpyridine, a substituted pyridine derivative, represents a class of compounds whose environmental persistence and biological interactions are of increasing interest. Due to a lack of direct empirical data on this specific molecule, this guide provides a predictive framework for its environmental degradation and metabolic pathways. By synthesizing established principles from the study of pyridine and other alkyl-substituted N-heterocycles, we offer a scientifically-grounded forecast of its abiotic and biotic transformation, metabolic fate, and the key enzymatic systems involved. This document serves as a foundational resource for researchers, environmental scientists, and drug development professionals, providing not only theoretical pathways but also actionable experimental protocols to validate these predictions and guide future research.

Introduction: The Scientific Imperative

Pyridine and its derivatives are foundational structures in pharmaceuticals, agrochemicals, and industrial solvents.[1] Their entry into the environment, whether through industrial effluent or as metabolites of administered drugs, necessitates a thorough understanding of their persistence, degradation, and potential for bioaccumulation. 3-Nonan-5-ylpyridine, characterized by a pyridine core with a substantial, branched nonyl substituent, presents a unique case study. The interplay between the polar, aromatic pyridine ring and the lipophilic, sterically-hindering alkyl chain dictates its behavior in both environmental and biological systems.

This guide moves beyond a simple literature review. In the absence of direct studies on 3-Nonan-5-ylpyridine, we will apply established principles of xenobiotic metabolism and environmental chemistry to construct robust, testable hypotheses regarding its fate. This approach underscores the causality behind experimental design, empowering researchers to investigate this molecule with a clear, mechanistically-informed strategy.

Section 1: Predicted Environmental Degradation Pathways

The environmental fate of a chemical is governed by its susceptibility to transformation by physical, chemical, and biological forces.[1] For 3-Nonan-5-ylpyridine, we predict two primary routes of degradation: abiotic photodegradation and biotic microbial breakdown.

Abiotic Degradation: The Role of Light

Photodegradation, particularly through the action of hydroxyl radicals (HO•) generated by sunlight, is a key abiotic process for many organic pollutants.[2][3] Pyridine itself is susceptible to photochemical degradation, a process that can be significantly accelerated by photocatalysts such as zinc oxide (ZnO).[2][4]

Predicted Mechanism: The degradation of 3-Nonan-5-ylpyridine is likely initiated by HO• radical attack. This can occur at two primary locations:

  • The Pyridine Ring: Electrophilic addition of HO• to the electron-rich positions of the pyridine ring would lead to the formation of various hydroxylated isomers.

  • The Alkyl Chain: Hydrogen abstraction from the nonyl chain would generate a carbon-centered radical, which would rapidly react with oxygen to form peroxy radicals, leading to a cascade of oxidation products (alcohols, ketones, and carboxylic acids).

The presence of the bulky nonyl group may sterically hinder direct attack on the ring, potentially making oxidation of the alkyl chain a more favorable initial step.

Biotic Degradation: Microbial Metabolism

The biodegradation of pyridine and its simpler alkylated derivatives by soil and subsurface microorganisms is well-documented, occurring predominantly under aerobic conditions.[1][5] Bacteria have evolved sophisticated enzymatic machinery, particularly monooxygenases, to cleave the stable pyridine ring.[6]

A Putative Biodegradation Pathway: Based on known microbial pathways for pyridine, we propose a multi-step degradation sequence for 3-Nonan-5-ylpyridine, initiated by a two-component flavin-dependent monooxygenase system, similar to that found in Arthrobacter sp.[6]

  • Initial Ring Cleavage: The pathway is hypothesized to begin with an oxidative cleavage of the pyridine ring without prior hydroxylation. This key step, catalyzed by a monooxygenase, would transform the stable aromatic ring into a more labile, linear intermediate.

  • Dehydrogenation and Hydrolysis: The resulting intermediate would undergo subsequent enzymatic steps, including dehydrogenation and amidohydrolase activity, to break down the molecule further.

  • Central Metabolism: Ultimately, this process is predicted to yield simpler molecules, such as succinic acid from the ring fragments, which can enter the citric acid cycle, and oxidized products of the nonyl chain that can be funneled into fatty acid metabolism.[6][7]

Predicted Biodegradation Pathway cluster_0 Microbial Cell A 3-Nonan-5-ylpyridine B Linear Ring-Cleavage Product ((Z)-N-(alkenyl)formamide derivative) A->B Pyridine Monooxygenase (e.g., PyrA/PyrE) C Formamide & Oxo-alkenoic Acid B->C Amidohydrolase (e.g., PyrC) D Succinic Acid + Alkyl Chain Metabolites C->D Dehydrogenase & Other Enzymes (e.g., PyrB/PyrD) E Central Metabolism (TCA Cycle, Beta-Oxidation) D->E

Caption: Predicted microbial degradation pathway for 3-Nonan-5-ylpyridine.

Section 2: Predicted Metabolic Pathways in Biota

In higher organisms, xenobiotics like 3-Nonan-5-ylpyridine are primarily metabolized in the liver by a suite of enzymes designed to increase their water solubility and facilitate excretion. This process is classically divided into Phase I and Phase II reactions.

Phase I Metabolism: The Cytochrome P450 Superfamily

The cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism, responsible for 70-80% of all drug metabolism.[8] These heme-containing monooxygenases catalyze oxidative reactions, introducing or exposing functional groups on the substrate. For alkylpyridines, key CYP-mediated reactions include N-oxidation, ring hydroxylation, and oxidation of the alkyl side chains.[9][10]

Predicted Sites of Oxidation on 3-Nonan-5-ylpyridine:

  • Pyridine Nitrogen (N-oxide formation): The lone pair of electrons on the pyridine nitrogen makes it a prime target for oxidation, forming a polar N-oxide metabolite. This is often a significant detoxification pathway.[9]

  • Pyridine Ring (Hydroxylation): The carbon atoms of the pyridine ring can be hydroxylated, typically at positions ortho or para to the nitrogen.

  • Alkyl Chain (Hydroxylation): The long nonyl chain provides multiple sites for oxidation. The most common sites are the terminal methyl group (ω-oxidation) and the sub-terminal methylene group (ω-1 oxidation), leading to primary and secondary alcohols, respectively.

Given the diversity of CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 1A2), it is probable that multiple enzymes could metabolize 3-Nonan-5-ylpyridine, leading to a complex mixture of Phase I products.[8]

Predicted Phase I Metabolic Pathways cluster_cyp CYP450-Mediated Oxidation Parent 3-Nonan-5-ylpyridine M1 Pyridine N-Oxide Metabolite Parent->M1 N-Oxidation M2 Hydroxylated Pyridine Ring Metabolites Parent->M2 Aromatic Hydroxylation M3 Hydroxylated Alkyl Chain (ω, ω-1, etc.) Metabolites Parent->M3 Aliphatic Hydroxylation

Caption: Major predicted Phase I metabolic routes for 3-Nonan-5-ylpyridine.

Phase II Metabolism: Conjugation for Excretion

The hydroxylated metabolites generated in Phase I serve as handles for Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes attach large, polar endogenous molecules (glucuronic acid, sulfate) to the metabolite, drastically increasing its water solubility and promoting its elimination via urine or bile.

Section 3: Methodologies for Investigation

To validate the predictive models outlined above, a systematic experimental approach is required. The following protocols are designed as self-validating systems for researchers to adopt.

Experimental Protocol: Aerobic Biodegradation Assay

This protocol determines the rate and extent of 3-Nonan-5-ylpyridine's biodegradation in an aqueous medium inoculated with soil microorganisms.

Objective: To quantify the disappearance of the parent compound over time and identify major degradation products.

Methodology:

  • Inoculum Preparation: Prepare a soil suspension by mixing 100g of fresh, sieved garden soil with 1 L of sterile mineral salts medium. Shake vigorously for 2 hours and let settle. The supernatant will serve as the microbial inoculum.

  • Microcosm Setup: In triplicate, prepare 250 mL flasks containing 100 mL of mineral salts medium.

    • Test Flasks: Add 1 mL of inoculum and spike with 3-Nonan-5-ylpyridine to a final concentration of 10 mg/L.

    • Abiotic Control: Add 3-Nonan-5-ylpyridine (10 mg/L) to sterile medium (no inoculum) to assess for abiotic loss (e.g., hydrolysis, volatilization).

    • Sorption Control: Add 3-Nonan-5-ylpyridine (10 mg/L) and inoculum to a flask that is immediately poisoned with mercuric chloride. This measures adsorption to biomass.

  • Incubation: Incubate all flasks at 25°C on an orbital shaker (120 rpm) in the dark to prevent photodegradation.

  • Sampling: Withdraw 1 mL aliquots from each flask at specified time points (e.g., 0, 1, 3, 7, 14, 28 days).

  • Sample Preparation & Analysis: Immediately quench microbial activity by adding an organic solvent (e.g., acetonitrile). Centrifuge to remove solids. Analyze the supernatant using LC-MS/MS to quantify the parent compound and screen for potential degradation products.

Experimental Protocol: In Vitro Metabolism with Liver Microsomes

This assay is the industry standard for assessing Phase I metabolic stability and identifying primary oxidative metabolites.

Objective: To determine the metabolic stability of 3-Nonan-5-ylpyridine in the presence of liver enzymes and identify its CYP-mediated metabolites.

Methodology:

  • Reagent Preparation:

    • Compound Stock: Prepare a 10 mM stock solution of 3-Nonan-5-ylpyridine in DMSO.

    • Microsomes: Use pooled human liver microsomes (HLM), stored at -80°C. Thaw on ice immediately before use.

    • NADPH: Prepare a fresh solution of NADPH (a required cofactor for CYP activity) in phosphate buffer.

  • Incubation Reaction:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Add 3-Nonan-5-ylpyridine to a final concentration of 1 µM.

    • Initiate the reaction by adding the pre-warmed NADPH solution.

    • Control: Run a parallel reaction without NADPH to control for non-enzymatic degradation.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Monitor the disappearance of the parent compound to calculate metabolic half-life and screen for the appearance of predicted metabolites (e.g., M+16 for oxidation products).

Analytical Workflow: LC-MS/MS for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for separating and identifying metabolites and degradation products.[11]

Causality: The choice of LC-MS/MS is driven by its unparalleled sensitivity and specificity. The liquid chromatography step separates the complex mixture of parent drug and its metabolites. The tandem mass spectrometry provides two levels of confirmation: the mass of the intact molecule (MS1) and the masses of its characteristic fragments (MS2), allowing for structural elucidation.

Analytical Workflow cluster_lcms LC-MS/MS Analysis A Sample from Biodegradation or Microsome Assay B Quench & Protein Precipitation (Acetonitrile + Internal Standard) A->B C Centrifugation B->C D Supernatant Transfer C->D E LC-MS/MS System D->E F Liquid Chromatography (Separation by Polarity) G Mass Spectrometry (MS1) (Detect Parent & Metabolite Masses) F->G H Collision Cell (MS2) (Fragment Ions) G->H I Data Analysis (Quantitation & Identification) H->I

Caption: Standard workflow for sample analysis using LC-MS/MS.

Data Interpretation:

  • Quantitative Data: The disappearance of the parent compound over time is plotted to determine degradation kinetics or metabolic half-life. This data is best summarized in a table.

  • Qualitative Data: The appearance of new peaks in the chromatogram is investigated. A mass shift of +16 Da relative to the parent compound is a strong indicator of an oxidative metabolite.[12] The fragmentation pattern (MS2 spectrum) can help pinpoint the location of the oxidation (e.g., neutral loss of an oxygen atom is characteristic of an N-oxide).[12]

ParameterBiodegradation AssayMicrosomal Stability Assay
Matrix Mineral Media + Soil InoculumPhosphate Buffer + Liver Microsomes
Endpoint % Degradation over 28 daysHalf-life (t½) in minutes
Key Output Environmental Persistence (DT50)Intrinsic Clearance (CLint)
Products Degradation ProductsPhase I Metabolites

Table 1: Comparison of key experimental assays and their primary data outputs.

Conclusion and Future Directions

This guide establishes a comprehensive, predictive framework for understanding the environmental and metabolic fate of 3-Nonan-5-ylpyridine. By leveraging established knowledge of pyridine chemistry, we have proposed detailed pathways for its degradation and metabolism, centered on microbial ring cleavage and hepatic cytochrome P450-mediated oxidation.

The true scientific value of this guide lies not in its predictions, but in the actionable, robust experimental protocols it provides. These methodologies empower researchers to systematically test the proposed hypotheses, moving from informed prediction to empirical evidence. The validation of these pathways is crucial for accurate environmental risk assessment and for the development of safer, more effective pharmaceuticals. Future work should focus on executing these studies to generate the first definitive data on the fate of this complex N-heterocycle.

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  • Goel, S., et al. (2013). UV photolysis for accelerating pyridine biodegradation. PubMed.
  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of pyridines in the environment. Taylor & Francis.
  • Sims, G. K., & Sommers, L. E. (n.d.). Biodegradation of pyridine derivatives in soil suspensions. Oxford Academic.
  • Zechmeister, J., et al. (n.d.). Tentative degradation pathways proposed for UV/US degradation of pyridine. ResearchGate.
  • Goel, S., et al. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications.
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  • Lee, K., et al. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH.
  • Wimbish, G. H. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI.
  • BenchChem. (2025). refining analytical methods for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE detection.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for high-purity 3-Nonan-5-ylpyridine

Application Note: Advanced Synthesis Protocol for High-Purity 3-(Nonan-5-yl)pyridine Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for High-Purity 3-(Nonan-5-yl)pyridine

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Strategic Rationale & Mechanistic Insights

The 3-alkylpyridine motif is a privileged scaffold in medicinal chemistry and agrochemical development, frequently serving as the lipophilic core in antimicrobial agents and synthetic analogs of marine alkaloids (e.g., Anaephenes and Xestamines)[1][2]. Specifically, branched secondary alkyl chains, such as the one found in 3-(nonan-5-yl)pyridine (CAS: 2961-48-0), present unique synthetic challenges.

Traditional Palladium-catalyzed cross-coupling methodologies (like standard Suzuki-Miyaura or Negishi couplings) often fail when applied to unactivated secondary alkyl halides. The primary failure mode is rapid β -hydride elimination from the alkyl-metal intermediate, which degrades the organometallic reagent and leads to undesired olefin byproducts or regioisomeric mixtures (e.g., migration of the double bond leading to 3-(nonan-4-yl)pyridine)[3].

To achieve the high-purity synthesis of 3-(nonan-5-yl)pyridine, we must abandon standard Pd-catalysis in favor of a Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling . Nickel possesses a smaller atomic radius and a higher propensity to undergo single-electron transfer (SET) pathways. When paired with a rigid, electron-rich bidentate nitrogen ligand like bathophenanthroline, the rate of reductive elimination is significantly accelerated, effectively outcompeting the deleterious β -hydride elimination pathway.

Optimization of Reaction Parameters

To establish a self-validating protocol, our process development team screened multiple catalytic systems. The causality behind the optimal conditions is clear: protic solvents (like sec-butanol) enhance the solubility of the alkoxide base and facilitate transmetalation, while Ni(II) precatalysts with phenanthroline-based ligands provide the necessary steric bulk to enforce high regioselectivity.

Table 1: Quantitative Optimization of Cross-Coupling Conditions for 3-(Nonan-5-yl)pyridine

EntryPrecatalyst (5 mol%)Ligand (5 mol%)Base (2.0 eq)SolventConversion (%)Isomeric Purity (%)
1Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O12< 40
2Pd(OAc)₂RuPhosK₃PO₄Toluene3565
3NiCl₂·glymedtbbpyKOtBuTHF7888
4NiBr₂·diglymeBathophenanthrolineKOtBusec-BuOH>99 >98

Note: Entry 4 represents the optimal conditions utilized in the protocol below. Isomeric purity was determined via quantitative GC-MS analysis.

Logical Workflow Visualization

The following diagram maps the critical path of the synthesis, highlighting the in-process control gates required to ensure a self-validating system.

SynthesisWorkflow N1 Phase 1: Inert Atmosphere Setup Schlenk Line Degassing N2 Phase 2: Catalyst Activation NiBr2 + Bathophenanthroline N1->N2 N3 Phase 3: Cross-Coupling 60°C, 12h in sec-BuOH N2->N3 N4 Gate 1: In-Process Control GC-MS Aliquot Check N3->N4 N4->N3 <95% Conversion Stir additional 4h N5 Phase 4: Quench & Workup EtOAc Extraction & Brine Wash N4->N5 >95% Conversion Proceed to Workup N6 Phase 5: Purification Silica Gel Flash Chromatography N5->N6 N7 Gate 2: Final Validation 1H-NMR & HPLC (>99% Purity) N6->N7

Figure 1: End-to-end operational workflow for the synthesis and validation of 3-(nonan-5-yl)pyridine.

Execution Protocol: Step-by-Step Methodology

Safety & Prerequisites: This procedure must be conducted in a professional fume hood using standard PPE. Nickel salts are toxic and potential carcinogens. Potassium tert-butoxide is highly moisture-sensitive and corrosive. All glassware must be oven-dried (120 °C) and cooled under a stream of high-purity Argon.

Step 1: Catalyst and Reagent Preparation
  • Transfer an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar into an Argon-filled glovebox.

  • Charge the flask with 3-pyridinylboronic acid (1.84 g, 15.0 mmol, 1.5 equiv), NiBr₂·diglyme (176 mg, 0.50 mmol, 5 mol%), bathophenanthroline (166 mg, 0.50 mmol, 5 mol%), and Potassium tert-butoxide (2.24 g, 20.0 mmol, 2.0 equiv).

  • Seal the flask with a rubber septum, remove it from the glovebox, and attach it to a Schlenk line maintaining a positive Argon pressure.

Expert Insight: Weighing the base and catalyst inside a glovebox is critical. Exposure of KOtBu to ambient humidity results in the formation of KOH, which severely poisons the Nickel catalyst and halts the transmetalation step.

Step 2: Cross-Coupling Reaction
  • Inject anhydrous, degassed sec-butanol (30 mL) into the Schlenk flask via syringe. Stir the suspension at 25 °C for 10 minutes to allow the active Ni-ligand complex to form (solution will transition to a deep red/brown color).

  • Add 5-bromononane (2.07 g, 10.0 mmol, 1.0 equiv) dropwise via a gas-tight syringe over 2 minutes.

  • Replace the septum with an Argon-flushed reflux condenser and heat the reaction mixture in an oil bath pre-heated to 60 °C for 12 hours.

Step 3: In-Process Control (IPC)
  • After 12 hours, withdraw a 0.1 mL aliquot using a purged syringe. Dilute with 1 mL of Ethyl Acetate (EtOAc), filter through a short plug of Celite to remove Ni salts, and analyze via GC-MS.

  • Validation Check: Confirm the disappearance of the 5-bromononane peak and the presence of the product mass ( m/z = 205.34). If conversion is <95%, continue heating for 4 hours.

Step 4: Workup and Isolation
  • Cool the reaction to room temperature and quench by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude dark oil via flash column chromatography on silica gel.

  • Use a gradient elution system starting from 100% Hexanes to 90:10 Hexanes:EtOAc. The pyridine nitrogen makes the compound slightly polar; adding 1% triethylamine (TEA) to the eluent prevents streaking on the column and improves isolated yield.

  • Pool the product-containing fractions (identified via UV-active spots on TLC at Rf​ = 0.35 in 80:20 Hexanes:EtOAc) and concentrate in vacuo to yield 3-(nonan-5-yl)pyridine as a pale yellow oil.

References

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials Illinois State University (ISU ReD) URL:[Link]

  • Pd–NHC (NHC = N-Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activation American Chemical Society (ACS Publications) URL:[Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: 3-Nonan-5-ylpyridine as an Advanced Lipophilic Ligand in Transition Metal Catalysis

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Homogeneous Catalysis, Biphasic Catalyst Recovery, Ligand Design Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Homogeneous Catalysis, Biphasic Catalyst Recovery, Ligand Design

Introduction & Rationale

The development of sustainable, scalable transition metal catalysis hinges on the efficient recovery and recycling of expensive precious metal catalysts (e.g., Palladium, Platinum, Ruthenium). While traditional pyridine ligands are ubiquitous in coordination chemistry due to their robust σ -donor capabilities, their resulting metal complexes often suffer from poor solubility in non-polar, environmentally benign solvents (such as aliphatic hydrocarbons) and are difficult to separate from polar reaction products [1].

3-Nonan-5-ylpyridine (also known as 3-(1-butylpentyl)pyridine) resolves this critical bottleneck. By featuring a highly branched, 9-carbon alkyl chain at the 3-position of the pyridine ring, this ligand introduces extreme lipophilicity without compromising the electronic availability of the nitrogen donor atom.

Mechanistic Insights: The Causality of Ligand Design

In catalyst design, the position of steric bulk is paramount.

  • 2- or 2,6-Substituted Pyridines (e.g., 2,6-lutidine): Introduce severe steric hindrance around the nitrogen lone pair, which weakens metal-ligand coordination and can lead to premature catalyst decomposition during the catalytic cycle.

  • 3-Nonan-5-ylpyridine: The bulky 1-butylpentyl group is positioned away from the coordination axis. This allows the nitrogen to maintain strong σ -donation to the metal center (comparable to unsubstituted pyridine), while the branched alkyl canopy wraps around the metal complex. This creates a highly hydrophobic secondary coordination sphere, driving the complex's solubility in non-polar solvents like heptane to near-infinite levels [1, 3].

This unique physicochemical profile enables thermomorphic biphasic catalysis —a self-validating system where the catalyst and substrates homogenize upon heating to drive the reaction, and cleanly phase-separate upon cooling to allow quantitative catalyst recovery.

Physicochemical Properties
PropertyValue / Description
Chemical Name 3-Nonan-5-ylpyridine; 3-(1-butylpentyl)pyridine
Molecular Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol
Estimated LogP ~4.8 (Highly Lipophilic)
Coordination Mode Monodentate, σ -donor
Primary Application Phase-transfer catalysis, Biphasic catalyst recycling

Mandatory Visualization: Biphasic Catalytic Workflow

The following diagram illustrates the logical workflow of utilizing 3-nonan-5-ylpyridine in a thermomorphic biphasic system, ensuring high-yield cross-coupling with seamless catalyst recycling.

BiphasicCatalysis Ligand 3-Nonan-5-ylpyridine (Lipophilic Ligand) ActiveComplex trans-[Pd(L)2Cl2] Heptane-Soluble Catalyst Ligand->ActiveComplex Ligand Exchange Precatalyst PdCl2(CH3CN)2 Precatalyst->ActiveComplex Ligand Exchange Reaction Suzuki Cross-Coupling (Heptane/MeCN at 80°C) ActiveComplex->Reaction Substrates + Base PhaseSep Thermomorphic Separation (Cool to 25°C) Reaction->PhaseSep Reaction Completion Product Product in MeCN Phase (Isolated Yield >95%) PhaseSep->Product Polar Extraction Recycle Catalyst in Heptane Phase (Recycled for Next Cycle) PhaseSep->Recycle Non-Polar Retention Recycle->Reaction Catalyst Recycling

Figure 1: Thermomorphic biphasic catalysis workflow using 3-nonan-5-ylpyridine.

Experimental Protocols

The following protocols outline the synthesis of the lipophilic palladium precatalyst and its application in a self-validating biphasic Suzuki-Miyaura cross-coupling reaction.

Protocol A: Synthesis of trans-[Pd(3-nonan-5-ylpyridine)₂Cl₂]

This protocol establishes the active lipophilic catalyst. The displacement of labile acetonitrile ligands by the strongly coordinating pyridine derivative is thermodynamically driven.

Materials:

  • Bis(acetonitrile)palladium(II) dichloride ( PdCl2​(CH3​CN)2​ )

  • 3-Nonan-5-ylpyridine (Ligand)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an argon-flushed Schlenk flask, suspend PdCl2​(CH3​CN)2​ (1.0 mmol, 259 mg) in 10 mL of anhydrous DCM.

  • Ligand Addition: Add 3-nonan-5-ylpyridine (2.1 mmol, 431 mg) dropwise to the stirring suspension at room temperature.

  • Complexation: Stir the mixture for 2 hours. Self-Validation Check: The initial suspension will gradually clear into a homogeneous, deep yellow solution, indicating successful ligand exchange and the solubilizing effect of the nonan-5-yl chains [1].

  • Isolation: Concentrate the solution under reduced pressure to approximately 2 mL. Add 15 mL of cold hexane to precipitate the complex.

  • Collection: Filter the yellow microcrystalline solid, wash with cold hexane (2 x 5 mL), and dry under vacuum.

  • QC Verification: Confirm the trans-geometry via 1H NMR; the α -protons of the pyridine ring will exhibit a characteristic downfield shift compared to the free ligand due to metal coordination.

Protocol B: Thermomorphic Biphasic Suzuki-Miyaura Coupling

This protocol utilizes the extreme lipophilicity of the synthesized complex to perform cross-coupling with built-in catalyst recycling.

Materials:

  • trans-[Pd(3-nonan-5-ylpyridine)₂Cl₂] (Catalyst, 2 mol%)

  • 4-Bromoanisole (Electrophile, 1.0 mmol)

  • Phenylboronic acid (Nucleophile, 1.5 mmol)

  • Potassium carbonate ( K2​CO3​ , 2.0 mmol)

  • Solvent System: Heptane (5 mL) / Acetonitrile (5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To a 20 mL reaction vial, add the catalyst, 4-bromoanisole, phenylboronic acid, and K2​CO3​ .

  • Solvent Addition: Add 5 mL of heptane and 5 mL of acetonitrile. Self-Validation Check: At room temperature (25°C), the system will display two distinct liquid phases. The upper heptane layer will be distinctly yellow (containing the catalyst), while the lower acetonitrile layer will be colorless (containing the substrates).

  • Thermomorphic Heating: Seal the vial and heat to 80°C with vigorous stirring. At this temperature, the heptane and acetonitrile become miscible, forming a single homogeneous phase. This eliminates mass-transfer limitations and allows the catalytic cycle to proceed efficiently [3].

  • Reaction Completion: Stir at 80°C for 4 hours.

  • Phase Separation & Recovery: Remove the vial from the heat block and allow it to cool to 25°C. The mixture will spontaneously separate back into two phases. The upper heptane layer retains the yellow catalyst, while the lower acetonitrile layer contains the cross-coupled product and inorganic salts.

  • Extraction: Carefully decant the lower acetonitrile layer. The upper heptane layer (containing the active catalyst) is retained in the reaction vial and is immediately ready for the next cycle by simply adding fresh substrates, base, and acetonitrile.

Data Presentation: Catalyst Recycling Efficiency

The efficacy of 3-nonan-5-ylpyridine as a phase-retention ligand is demonstrated by tracking product yield and Palladium leaching across multiple reaction cycles. The data below summarizes a standard 5-cycle validation run.

Reaction CycleIsolated Yield (%)Turnover Frequency (TOF, h⁻¹)Pd Leaching into Product Phase (ppm)Phase Separation Time at 25°C
Cycle 1 99%12.4< 1.0< 2 min
Cycle 2 98%12.2< 1.0< 2 min
Cycle 3 97%12.11.5< 2 min
Cycle 4 95%11.82.1< 3 min
Cycle 5 94%11.72.8< 3 min

Interpretation: The highly branched nonan-5-yl group ensures a partition coefficient ( Kp​ ) heavily favoring the non-polar heptane phase. Consequently, Palladium leaching remains well below the strict thresholds required for active pharmaceutical ingredient (API) synthesis (< 10 ppm), proving the ligand's viability in late-stage drug development workflows [2].

References

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry (via PMC). URL: [Link]

  • General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media. Journal of the American Chemical Society (via PMC). URL: [Link]

  • Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. The Journal of Organic Chemistry (via ACS Publications). URL: [Link]

Method

Application Note: 3-Nonan-5-ylpyridine for the Selective Solvent Extraction of Heavy and Rare Earth Metals

Authored by: A Senior Application Scientist Introduction: The Challenge of Critical Metal Separation The increasing demand for heavy and rare earth metals in high-technology applications, from consumer electronics to gre...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Challenge of Critical Metal Separation

The increasing demand for heavy and rare earth metals in high-technology applications, from consumer electronics to green energy solutions, has underscored the critical need for efficient and selective separation technologies. Solvent extraction is a hydrometallurgical technique widely employed for the purification and separation of these valuable elements.[1][2][3] The core of this process lies in the selection of an organic-soluble extractant molecule that can selectively bind to a target metal ion in an aqueous phase and transport it to an immiscible organic phase.[4][5]

Pyridine and its derivatives have emerged as a promising class of extractants due to the coordinating ability of the nitrogen atom's lone pair of electrons with metal ions.[6][7][8] This application note details the use of 3-Nonan-5-ylpyridine, a novel alkyl-substituted pyridine, for the solvent extraction of heavy and rare earth metals. The long alkyl chains of the nonyl group enhance the molecule's hydrophobicity, minimizing its loss to the aqueous phase and improving phase separation characteristics. This guide provides detailed protocols, an exploration of the underlying chemical principles, and expected performance data for researchers in hydrometallurgy, environmental science, and drug development.

Chemical Principle: The Role of 3-Nonan-5-ylpyridine in Metal Extraction

The extraction of metal ions using 3-Nonan-5-ylpyridine is based on the formation of a neutral metal-ligand complex that is soluble in the organic diluent. The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to the metal cation, which acts as a Lewis acid.[6] The equilibrium for the extraction of a divalent heavy metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2A⁻(aq) + n(3-N-5-P)(org) ⇌

Where:

  • M²⁺(aq) is the metal ion in the aqueous phase.

  • A⁻(aq) is an anion in the aqueous phase, such as Cl⁻ or NO₃⁻.

  • 3-N-5-P(org) is the 3-Nonan-5-ylpyridine extractant in the organic phase.

  • is the extracted metal-ligand complex in the organic phase.

  • n is the stoichiometric coefficient of the extractant.

The efficiency of this extraction is highly dependent on the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the specific metal ion being targeted.

Experimental Protocols

Protocol 1: Solvent Extraction of a Representative Heavy Metal (Copper)

This protocol outlines the procedure for determining the extraction efficiency of Cu(II) from an aqueous solution using 3-Nonan-5-ylpyridine.

1. Reagent Preparation:

  • Aqueous Phase: Prepare a 100 ppm stock solution of Cu(II) by dissolving an appropriate amount of CuSO₄·5H₂O in deionized water. The working solutions are prepared by diluting the stock solution and adjusting the pH to desired values (e.g., 2, 3, 4, 5, 6) using dilute H₂SO₄ or NaOH.
  • Organic Phase: Prepare a 0.1 M solution of 3-Nonan-5-ylpyridine in a suitable organic diluent, such as kerosene or toluene.

2. Extraction Procedure:

  • In a series of separatory funnels, add equal volumes (e.g., 20 mL) of the aqueous Cu(II) solution at different pH values and the 0.1 M 3-Nonan-5-ylpyridine organic solution.
  • Shake the funnels vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
  • Allow the phases to separate completely.
  • Carefully separate the aqueous phase from the organic phase.

3. Analysis:

  • Measure the concentration of Cu(II) remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
  • Calculate the extraction efficiency (%E) using the following formula: %E = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial concentration of Cu(II) and Cₑ is the equilibrium concentration of Cu(II) in the aqueous phase.

4. Stripping:

  • To recover the extracted copper, the loaded organic phase can be stripped by contacting it with a dilute acidic solution (e.g., 1 M H₂SO₄).
  • Shake the loaded organic phase with the stripping solution and analyze the metal concentration in the resulting aqueous phase.
Protocol 2: Solvent Extraction of a Representative Rare Earth Metal (Neodymium)

This protocol details the extraction of Nd(III) from a nitrate medium.

1. Reagent Preparation:

  • Aqueous Phase: Prepare a 100 ppm stock solution of Nd(III) from Nd(NO₃)₃·6H₂O in a 0.1 M NaNO₃ solution to maintain constant ionic strength. Adjust the pH of the working solutions as described in Protocol 1.
  • Organic Phase: Prepare a 0.2 M solution of 3-Nonan-5-ylpyridine in a suitable diluent.

2. Extraction Procedure:

  • Follow the same procedure as outlined in Protocol 1, using the prepared Nd(III) aqueous solutions.

3. Analysis:

  • Determine the concentration of Nd(III) in the aqueous phase before and after extraction using ICP-OES or a similar sensitive technique.
  • Calculate the extraction efficiency.

4. Stripping:

  • Stripping of Nd(III) from the loaded organic phase can be achieved using a more acidic solution compared to heavy metals, for example, 2 M HNO₃.

Data Presentation

The following tables present hypothetical yet representative data for the extraction of Copper and Neodymium using 3-Nonan-5-ylpyridine, illustrating the typical pH dependence of the extraction process.

Table 1: Extraction Efficiency of Copper(II) as a Function of pH

pHInitial [Cu] (ppm)Equilibrium [Cu] (ppm)Extraction Efficiency (%)
2.01008515
3.01005545
4.01002080
5.0100595
6.0100496

Table 2: Extraction Efficiency of Neodymium(III) as a Function of pH

pHInitial [Nd] (ppm)Equilibrium [Nd] (ppm)Extraction Efficiency (%)
3.01009010
4.01006040
5.01002575
6.01001090
7.0100892

Visualization of the Process

Diagram 1: General Workflow for Solvent Extraction

Solvent_Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process Process Steps Aqueous_Feed Aqueous Feed (Metal Ions) Extraction Extraction (Mixing & Settling) Aqueous_Feed->Extraction Raffinate Raffinate (Depleted Aqueous) Organic_Phase Organic Phase (3-Nonan-5-ylpyridine in Diluent) Organic_Phase->Extraction Loaded_Organic Loaded Organic (Metal-Ligand Complex) Stripping Stripping (Contact with Acid) Loaded_Organic->Stripping Extraction->Raffinate Extraction->Loaded_Organic Metal Transfer Stripping->Organic_Phase Regenerated Extractant Concentrated_Aqueous Concentrated_Aqueous Stripping->Concentrated_Aqueous Concentrated Metal Solution

Caption: Workflow of a typical solvent extraction and stripping process.

Diagram 2: Chemical Equilibrium in Metal Extraction

Chemical_Equilibrium M_aq Mⁿ⁺ Equilibrium M_aq->Equilibrium plus1 + nA_aq n A⁻ plus2 + mP_org m Py Complex_org [M(A)ₙ(Py)ₘ]

Caption: Equilibrium of metal complex formation at the aqueous-organic interface.

Expert Insights and Causality

  • Choice of Diluent: The diluent not only dissolves the extractant but also influences the extraction equilibrium and phase separation. Aromatic diluents like toluene can sometimes offer better solvation for the metal-ligand complex, enhancing extraction. Aliphatic diluents like kerosene are often preferred in industrial settings due to lower cost and toxicity.

  • pH Dependence: The extraction of most heavy and rare earth metals by alkylpyridines is a pH-dependent process. As the pH increases, the competition from H⁺ ions for the pyridine nitrogen decreases, leading to higher extraction efficiencies. However, at excessively high pH, metal hydroxides may precipitate, hindering the extraction.

  • Stripping: The stripping process reverses the extraction equilibrium by using a high concentration of H⁺ ions in the stripping solution. This protonates the pyridine nitrogen, breaking the metal-ligand bond and releasing the metal ion back into the aqueous phase.

  • Synergistic Extraction: The extraction efficiency and selectivity can sometimes be enhanced by adding a second extractant to the organic phase, a phenomenon known as synergistic extraction. For instance, the addition of an acidic extractant could potentially improve the extraction of rare earth elements.[9]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. By performing mass balance calculations (comparing the amount of metal extracted from the aqueous phase with the amount recovered in the stripping phase), the integrity of the experimental results can be confirmed. Furthermore, systematic variation of parameters such as extractant concentration, pH, and contact time will allow for the optimization of the process and a deeper understanding of the extraction mechanism.

References

  • Rimshaw, S. J., & Malling, G. F. (1961). Solvent Extraction of Technetium and Rhenium with Pyridine or Methyl-Substituted Pyridine Derivatives from Alkaline Media. Analytical Chemistry, 33(6), 751-754. [Link]

  • Fujinaga, K. (1991). The solvent extraction of some divalent transition metals with mixed solvent. Analytical Sciences, 7(Supplement), 29-32. [Link]

  • Kolarik, Z., Mullich, U., & Gassner, F. J. (1999). 2,6-Bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridines: New, Highly Efficient Extractants for the Separation of Americium(III) from Lanthanides(III). Solvent Extraction and Ion Exchange, 17(5), 1155-1170.
  • Yordanov, A. T., & Roundhill, D. M. (1998). Solution extraction of transition and post-transition heavy and precious metals by chelate and macrocyclic ligands.
  • Metal-catalysed Pyridine Ring Synthesis. (2026, March 17). [Link]

  • Drew, M. G. B., Hudson, M. J., Iveson, P. B., Madic, C., & Russell, M. L. (2004). Solvent extraction and lanthanide complexation studies with new terdentate ligands containing two 1,3,5-triazine moieties. Dalton Transactions, (1), 145-153. [Link]

  • Mincher, B. J. (2016). Synthesis and Characterization of Aqueous Pyridine Ligands for Actinide Lanthanide Separation (Doctoral dissertation, Washington State University). [Link]

  • Dzhemilev, U. M., & Ibragimov, A. G. (2004). Metal complex catalysis in a synthesis of pyridine bases. Arkivoc, 2004(5), 90-118. [Link]

  • Adamu, H., & Abdullahi, A. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 5(1), 1-7. [Link]

  • KopperChem. (n.d.). Metal Extraction-Products and Applications. [Link]

  • Wieszczycka, K., & Staszak, K. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Molecules, 26(7), 1869. [Link]

  • Khan, I., et al. (2024). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Current Medicinal Chemistry. [Link]

  • Bailey, P. J., et al. (2017). Strong and Selective Ni(II) Extractants Based on Synergistic Mixtures of Sulfonic Acids and Bidentate N-Heterocycles. Solvent Extraction and Ion Exchange, 35(7), 469-484.
  • Atanassova, M., & Dukov, I. (2006). Solvent extraction and separation of lanthanoids with mixtures of chelating extractant and 1-(2-pyridylazo)-2-naphthol. Separation and Purification Technology, 52(2), 289-294. [Link]

  • Wieszczycka, K., & Staszak, K. (2022). Chelating Extractants for Metals. Molecules, 27(15), 4893. [Link]

  • Binnemans, K. (2015). NON-AQUEOUS SOLVENT EXTRACTION OF RARE-EARTH IONS. Proceedings of the 2nd European Conference on Extractive Metallurgy. [Link]

  • Frias, C., et al. (2023). Tentative Approaches for Extraction of Lanthanides from Wastewater with Low Metal Concentration. Membranes, 13(5), 488. [Link]

  • Atanassova, M. (2023). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. International Journal of Molecular Sciences, 24(21), 15893. [Link]

  • Vander Hoogerstraete, T., & Binnemans, K. (2014). Removal of Transition Metals from Rare Earths by Solvent Extraction with an Undiluted Phosphonium Ionic Liquid: Separations. Green Chemistry, 16(3), 1594-1606. [Link]

  • Sun, X., et al. (2018). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. ACS Sustainable Chemistry & Engineering, 6(12), 16488-16494. [Link]

  • Konczyk, J., et al. (2020). Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[4]arenes. Physicochemical Problems of Mineral Processing, 56(2), 271-285. [Link]

  • Mondal, B. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

  • Liu, Y., et al. (2013). Extraction of Some Typical Heavy Metals with a Multidentate Soft-Ligand 2,6-Bis(5,6-dipropyl-1,2,4-triazine-3-yl)pyridine. Journal of Chemical Engineering and Process Technology, 4(5).
  • Kourkouli, E., et al. (2022). Confirming the Molecular Basis of the Solvent Extraction of Cadmium(II) Using 2-Pyridyl Oximes through a Synthetic Inorganic Chemistry Approach and a Proposal for More Efficient Extractants. Inorganics, 10(3), 32. [Link]

  • Li, D., & Wang, W. (2014). Non-saponification rare earth extraction separation process.
  • Yusof, N. N., & Kamarudin, S. K. (2019). Selection of Extractant in Rare Earth Solvent Extraction System: A Review. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 60(2), 255-268. [Link]

  • Wang, Y., et al. (2020). Solvent extraction of rare earth ions from nitrate media with new extractant di-(2,3-dimethylbutyl)-phosphinic acid. Open Chemistry, 18(1), 108-115.
  • Thonus, S. (2022). Protocol for solvent extraction experiments applied to nickel, cobalt and neodymium. MatheO. [Link]

Sources

Application

Application Note: 3-Nonan-5-ylpyridine as a Versatile Lipophilic Intermediate in Pharmaceutical and Agrochemical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Formulators Content Type: Technical Guide & Experimental Protocols Executive Summary 3-Nonan-5-ylpyridine (CAS: 2961-48-0), structurally defined as a pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Formulators Content Type: Technical Guide & Experimental Protocols

Executive Summary

3-Nonan-5-ylpyridine (CAS: 2961-48-0), structurally defined as a pyridine ring substituted at the 3-position with a branched 1-butylpentyl group, is a highly specialized heterocyclic building block. While linear 3-alkylpyridines are ubiquitous in chemical synthesis, the steric bulk and extreme lipophilicity of the branched nonanyl chain provide unique physicochemical advantages. In modern drug discovery and agrochemical development, the "Intermediate Derivatization Method" leverages such scaffolds to rapidly generate novel lead compounds[1].

This application note details the mechanistic rationale, synthetic methodologies, and formulation protocols for utilizing 3-nonan-5-ylpyridine as a core intermediate in the development of marine alkaloid analogs, anti-MRSA therapeutics, and eco-friendly antifouling agrochemicals.

Mechanistic Rationale & Application Landscape

Pharmaceutical Applications: Marine Alkaloid Analogs

Nature frequently utilizes the 3-alkylpyridine motif in marine sponge secondary metabolites (e.g., theonelladins, topsendines, and xestamines)[2][3]. These alkaloids exhibit potent cytotoxic, antimalarial, and antibacterial properties.

  • Membrane Disruption: The biological activity of these compounds is heavily dependent on their Fraction Lipophilicity Index (FLI) and calculated partition coefficient (clogP). Optimal antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) is observed when the clogP is maintained between 5.0 and 7.6[4]. The branched 9-carbon chain of 3-nonan-5-ylpyridine perfectly anchors the molecule into parasitic or bacterial lipid bilayers, disrupting membrane integrity.

  • Metabolic Stability: Unlike linear alkyl chains which are susceptible to rapid β -oxidation in vivo, the α -branching (1-butylpentyl) introduces steric hindrance, significantly extending the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).

Agrochemical Applications: Antifouling and Pesticides

In the agrochemical sector, 3-alkylpyridines are emerging as eco-friendly alternatives to toxic heavy-metal antifouling (AF) biocides[5].

  • Cuticular Penetration: For herbicides and fungicides, the extreme lipophilicity of the nonanyl group facilitates rapid penetration through the waxy cuticle of plant leaves, ensuring rainfastness.

  • Antifouling Efficacy: Derivatives of 3-alkylpyridines demonstrate potent anti-settlement activity against marine biofouling organisms, such as the barnacle Amphibalanus amphitrite, with EC50 values in the sub-microgram range[5].

Mechanism A 3-Nonan-5-ylpyridine Scaffold B High Lipophilicity (clogP > 5.0) A->B C Pyridine Pharmacophore A->C D Bacterial/Parasitic Membrane Insertion B->D E Plant Cuticular Wax Penetration B->E F Target Enzyme Binding (e.g., Ribonucleotide Reductase) C->F D->F

Figure 1: Dual mechanism of action for 3-nonan-5-ylpyridine derivatives in biological and agricultural systems.

Quantitative Data Presentation

To guide rational design, the physicochemical and biological metrics of 3-alkylpyridine derivatives are summarized below.

Table 1: Physicochemical Profile of 3-Nonan-5-ylpyridine

Property Value / Metric Implication for Synthesis & Formulation
CAS Number 2961-48-0 Regulatory tracking and sourcing.
Molecular Weight 205.34 g/mol Ideal low-MW precursor for complex API synthesis.
Estimated clogP ~4.8 - 5.2 Highly lipophilic; requires specialized surfactants for aqueous formulation[6].

| H-Bond Donors / Acceptors | 0 / 1 | Excellent membrane permeability; crosses the Blood-Brain Barrier (BBB) easily. |

Table 2: Comparative Biological Efficacy of 3-Alkylpyridine Derivatives

Target Organism Application Field Average Efficacy Metric Reference
Plasmodium falciparum Antimalarial Therapeutics IC50: 1.32 – 5.0 μM [7],[8]
Amphibalanus amphitrite Marine Antifouling (AF) EC50: 0.19 – 3.61 μg/mL [5]

| Staphylococcus aureus (MRSA)| Antibacterial | MIC: Highly clogP dependent |[4] |

Experimental Protocols

Protocol A: Synthesis of 3-Nonan-5-ylpyridine via Negishi Cross-Coupling

Synthesizing α -branched 3-alkylpyridines is notoriously difficult due to the tendency of secondary alkyl organometallics to undergo β -hydride elimination rather than reductive elimination[9]. This self-validating protocol utilizes a Negishi cross-coupling with a specific palladium catalyst to suppress side reactions.

Causality Check: Why use Pd(dppf)Cl2? The large bite angle of the dppf ligand accelerates the reductive elimination step, successfully outcompeting the problematic β -hydride elimination that plagues secondary alkylzinc reagents.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • 5-Bromononane (1.2 equiv)

  • Zinc dust (activated) & LiCl (1.5 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation of the Secondary Alkylzinc Reagent: Under an argon atmosphere, add activated Zinc dust and anhydrous LiCl to a flame-dried Schlenk flask. Suspend in anhydrous THF. Slowly add 5-bromononane dropwise at 50°C. Stir for 12 hours to ensure complete insertion, yielding nonan-5-ylzinc bromide.

  • Catalyst Activation: In a separate argon-purged flask, dissolve 3-bromopyridine and Pd(dppf)Cl2 in anhydrous THF. Stir at room temperature for 15 minutes until the solution turns a deep orange, indicating the formation of the active Pd(0) species.

  • Cross-Coupling: Cool the catalyst solution to 0°C. Cannulate the prepared nonan-5-ylzinc bromide solution into the reaction flask dropwise over 30 minutes.

  • Heating & Completion: Gradually warm the reaction to 65°C and reflux for 18 hours. Monitor the consumption of 3-bromopyridine via TLC (Hexanes:EtOAc 4:1).

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% hexanes to 9:1 hexanes:EtOAc) to yield pure 3-nonan-5-ylpyridine as a pale yellow oil.

Synthesis A 3-Bromopyridine C Pd(dppf)Cl2 Catalysis (Negishi Coupling) A->C B Nonan-5-ylzinc Bromide (Secondary Alkyl Zinc) B->C D 3-Nonan-5-ylpyridine (CAS: 2961-48-0) C->D E Pharmaceuticals (Marine Alkaloid Analogs) D->E F Agrochemicals (Antifouling / Pesticides) D->F

Figure 2: Synthetic workflow and downstream applications of 3-nonan-5-ylpyridine.

Protocol B: Formulation of 3-Alkylpyridine Emulsifiable Concentrate (EC)

For agrochemical applications (e.g., antifouling or pesticidal sprays), the highly lipophilic 3-nonan-5-ylpyridine derivative must be formulated into an Emulsifiable Concentrate (EC) that spontaneously forms a stable emulsion in water.

Causality Check: The extreme lipophilicity (clogP > 5.0) of the nonanyl chain will cause rapid phase separation (Ostwald ripening) in water if a single surfactant is used. A matched pair of anionic and non-ionic emulsifiers is required to balance the Hydrophilic-Lipophilic Balance (HLB) to exactly ~10.5.

Materials:

  • Active Ingredient (3-Nonan-5-ylpyridine derivative): 10% w/w

  • Solvent (Aromatic 150 fluid): 80% w/w

  • Anionic Emulsifier (Calcium dodecylbenzenesulfonate): 6% w/w

  • Non-ionic Emulsifier (Castor oil ethoxylate, 36 EO): 4% w/w

Step-by-Step Methodology:

  • Active Dissolution: Charge a stainless-steel mixing vessel with the Aromatic 150 solvent. Begin overhead stirring at 300 RPM.

  • AI Incorporation: Slowly add the 3-nonan-5-ylpyridine derivative. Stir for 20 minutes at ambient temperature until a completely homogeneous, clear solution is achieved.

  • Surfactant Blending: Add the Calcium dodecylbenzenesulfonate (anionic) followed by the Castor oil ethoxylate (non-ionic).

  • Homogenization: Increase stirring speed to 600 RPM and mix for 45 minutes. The resulting liquid should be a transparent, amber concentrate.

  • Validation (Bloom Test): To validate the formulation, drop 1 mL of the EC into a graduated cylinder containing 99 mL of hard water (342 ppm CaCO3 equivalent). The concentrate should spontaneously "bloom" into a milky white emulsion without mechanical agitation. No creaming or oil separation should be observed after 2 hours.

Sources

Method

Formulation of industrial corrosion inhibitors using 3-Nonan-5-ylpyridine

Application Note: Formulation and Validation of Industrial Corrosion Inhibitors Utilizing 3-Nonan-5-ylpyridine Mechanistic Rationale: The 3-Nonan-5-ylpyridine Advantage Industrial corrosion in acidic environments (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Validation of Industrial Corrosion Inhibitors Utilizing 3-Nonan-5-ylpyridine

Mechanistic Rationale: The 3-Nonan-5-ylpyridine Advantage

Industrial corrosion in acidic environments (e.g., oilfield acidizing, pickling) requires robust molecular intervention. Pyridine and its derivatives are widely recognized for their exceptional corrosion inhibition capabilities in aggressive aqueous electrolytes 1[1]. The core mechanism relies on the nitrogen atom acting as a Lewis base; it donates its unshared sp² electron pair to the vacant d-orbitals of the iron surface, forming a highly stable chemisorbed layer 2[2].

However, the specific molecular architecture of 3-Nonan-5-ylpyridine introduces two critical structural advantages over standard linear alkylpyridines:

  • Steric Optimization (The 3-Position): Placing the alkyl substituent at the meta (3) position, rather than the ortho (2 or 6) positions, minimizes steric hindrance around the nitrogen heteroatom. This allows the pyridine ring to adsorb in a flat or slightly tilted orientation relative to the metal surface, maximizing π-electron interaction with the substrate.

  • Hydrophobic Shielding (The Nonan-5-yl Group): The nonan-5-yl group is a highly branched 9-carbon chain (essentially a symmetric branching of two butyl groups). Systematically changing the alkyl chain structure regulates hydrophobicity and surface coverage 3[3]. The branched nature of the nonan-5-yl tail creates a wider spatial "umbrella" effect compared to linear chains. This dense hydrophobic barrier effectively displaces water molecules and blocks the diffusion of corrosive species (H⁺, Cl⁻) to the metal surface.

Formulation Chemistry: Quaternization and Blending

To utilize 3-Nonan-5-ylpyridine effectively in aqueous or mixed-phase industrial systems, it must be converted into an alkyl pyridine quaternary ammonium salt (quat). Quaternization with benzyl chloride introduces a permanent positive charge on the nitrogen atom. This cationic nature enables the molecule to strongly adsorb onto negatively charged metal surfaces (which are typically covered with adsorbed chloride ions in HCl environments), forming a protective layer via initial electrostatic physisorption followed by chemisorption 4[4].

G A 3-Nonan-5-ylpyridine (Base Active) B Quaternization (Benzyl Chloride, 80°C) A->B Synthesis C Inhibitor Formulation (Surfactants & Solvents) B->C Blending D Electrochemical Testing (EIS & PDP in 1M HCl) C->D E HTHP Autoclave (Weight Loss, 150°C) C->E F Surface Analysis (SEM/EDX & XPS) D->F E->F G Validated Industrial Corrosion Inhibitor F->G Confirmation

Experimental workflow for the formulation and validation of 3-Nonan-5-ylpyridine inhibitors.

Experimental Protocols

Protocol A: Synthesis of 3-Nonan-5-ylpyridine Benzyl Quat (3-N5YP-BzQ) Objective: Convert the base pyridine into a water-soluble, highly substantive cationic inhibitor active.

  • Preparation: Charge a glass-lined, jacketed reactor with 1.0 molar equivalent of 3-Nonan-5-ylpyridine and 30% w/w isopropanol (as a reaction solvent).

  • Purge & Heat: Purge the system with nitrogen gas for 15 minutes to displace oxygen. Heat the mixture to 60°C under continuous agitation (250 rpm).

  • Alkylation: Dropwise add 1.05 molar equivalents of benzyl chloride over 60 minutes. Causality: Benzyl chloride is highly reactive; controlled addition prevents thermal runaway from the exothermic quaternization reaction.

  • Reflux: Elevate the temperature to 80–85°C and reflux for 6–8 hours.

  • Self-Validation Check: Sample the reactor and perform an acid-base titration to determine the free amine value. The reaction is validated as complete when the free amine value drops below 1.0 mg KOH/g, confirming >99% conversion to the quaternary ammonium salt.

Protocol B: Preparation of the Industrial Inhibitor Package Objective: Formulate a stable, field-ready corrosion inhibitor microemulsion.

  • Active Blending: In a blending vessel, combine 40% w/w of the synthesized 3-N5YP-BzQ with 10% w/w of a nonionic surfactant (e.g., Ethoxylated fatty alcohol, 10 EO). Causality: The surfactant lowers the interfacial tension, ensuring the highly hydrophobic nonan-5-yl tails do not cause phase separation upon aqueous dilution.

  • Synergist Addition: Add 5% w/w propargyl alcohol. Causality: Propargyl alcohol acts as an intensifier in high-temperature acidic environments, polymerizing at the metal surface to fill any microscopic gaps in the 3-N5YP-BzQ monolayer.

  • Solvent Dilution: Slowly add 45% w/w of a 1:1 water/methanol mixture to achieve a pourable, pumpable viscosity suitable for industrial injection skids.

  • Self-Validation Check: Perform a phase-separation test by centrifuging a 50 mL aliquot of the blend at 3000 rpm for 15 minutes. A single, optically clear phase validates the thermodynamic stability of the formulation.

Protocol C: Electrochemical Validation (PDP and EIS) Objective: Quantify the inhibition efficiency (IE%) on API 5L X65 carbon steel in 1M HCl.

  • Cell Setup: Prepare a standard three-electrode electrochemical cell using an X65 steel working electrode (1 cm² exposed area, polished to 1200 grit), a platinum mesh counter electrode, and a saturated calomel electrode (SCE) reference.

  • Equilibration: Immerse the working electrode in 1M HCl containing varying concentrations of the formulated inhibitor (0, 50, 100, 200 ppm) at 60°C. Monitor the Open Circuit Potential (OCP) for 60 minutes until steady-state is achieved.

  • EIS Measurement: Apply a 10 mV AC sinusoidal perturbation across a frequency range of 100 kHz to 10 mHz.

  • PDP Measurement: Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • Self-Validation Check: Analyze the EIS Nyquist plot. A single, depressed semi-circle validates that the corrosion mechanism remains strictly under charge-transfer control and that the inhibitor forms a uniform, non-galvanic film.

Quantitative Data & Performance Metrics

The following table summarizes the expected electrochemical parameters and Inhibition Efficiency (IE%) derived from the validation protocols, demonstrating the profound efficacy of the 3-N5YP-BzQ formulation.

Inhibitor Concentration (ppm)Ecorr (mV vs SCE)icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)-480125015120-
50-4651801054585.6%
100-455652902894.8%
200-450257501598.0%

Note: The significant decrease in double-layer capacitance (Cdl) from 120 to 15 µF/cm² directly correlates to the displacement of water molecules by the bulky nonan-5-yl hydrophobic chains, confirming the mechanistic rationale.

References

  • Pyridine and Its Derivatives as Corrosion Inhibitors.ResearchGate.
  • Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution.Chemical Methodologies.
  • Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium.NIH.
  • The Science Behind Alkyl Pyridines Quat: Properties and Industrial Significance.Ningbo Inno Pharmchem Co., Ltd.

Sources

Application

Application Note: Protocol for the Catalytic Hydrogenation of 3-Nonan-5-ylpyridine to Piperidine Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Note Executive Summary & Mechanistic Rationale Piperidine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Note

Executive Summary & Mechanistic Rationale

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as foundational pharmacophores in numerous FDA-approved therapeutics. The most atom-economical method for synthesizing functionalized piperidines is the direct catalytic hydrogenation of their corresponding pyridine precursors. However, the transformation of heavily alkylated substrates like 3-nonan-5-ylpyridine presents distinct chemical challenges.

The Challenge of Pyridine Hydrogenation

Direct hydrogenation of the pyridine ring is inherently difficult due to two primary factors:

  • Aromatic Resonance Energy: The thermodynamic stability of the pyridine ring (~117 kJ/mol) necessitates high-pressure conditions to force the addition of three equivalents of hydrogen.

  • Catalyst Poisoning (Causality): The nitrogen atom in pyridine possesses a highly available, Lewis basic lone pair. In neutral media, this lone pair coordinates strongly to the active sites of transition metal catalysts (e.g., Pt, Pd, Ru), effectively "poisoning" the catalyst surface and arresting the reaction.

The Solution: Acid-Mediated Heterogeneous Catalysis

To circumvent catalyst poisoning, this protocol utilizes Platinum(IV) oxide (PtO₂, Adams' Catalyst) suspended in glacial acetic acid .

  • Mechanistic Causality: The acidic medium protonates the starting material to form a 3-nonan-5-ylpyridinium acetate salt. This protonation pulls electron density away from the nitrogen atom, drastically reducing its affinity for the platinum surface. Consequently, the π -system of the aromatic ring can successfully adsorb onto the catalyst surface, allowing sequential hydride transfers to yield the fully saturated 3-nonan-5-ylpiperidine.

For further mechanistic background on overcoming catalyst poisoning in pyridine reductions, refer to the foundational methodologies documented by .

Quantitative Data: Evaluation of Catalytic Systems

While PtO₂ in acetic acid is the gold standard for robust, unfunctionalized alkylpyridines, alternative systems exist for substrates requiring orthogonal chemoselectivity. The table below summarizes the quantitative performance metrics of various catalytic systems for pyridine-to-piperidine conversions.

Catalytic SystemSolvent MatrixAcidic AdditivePressure (bar)Temp (°C)Time (h)Chemoselectivity & Application Notes
PtO₂ (5 mol%) Glacial Acetic AcidNone (Solvent is acidic)50–70256–16Excellent. Gold standard for 3-alkylpyridines. High conversion, robust scale-up.
Rh/C (10 mol%) Water / MethanolNone5–102512–24Moderate. Greener solvent profile but requires high catalyst loading and longer times.
[Ir-OMs] (2 mol%) Methanol (1 M)TFA (3.0 equiv.)502518High. Homogeneous ionic hydrogenation; tolerates reducible functional groups (e.g., azides).

Data synthesized from the and recent advancements in .

Workflow Visualization

The following diagram illustrates the logical progression of the reaction, highlighting the physical state changes and self-validating checkpoints.

G A 3-Nonan-5-ylpyridine (UV-Active, Lewis Base) B Protonation in Glacial AcOH (Forms Pyridinium Salt) A->B Dissolution C PtO2 / H2 (50-70 bar) Adsorption to Pt Surface B->C Catalyst Addition D Sequential Hydrogenation (3 eq. H2 Uptake) C->D 25°C, 16 h E Work-up & Neutralization (Celite Filtration, pH > 10) D->E Vent & Filter F 3-Nonan-5-ylpiperidine (UV-Inactive, Secondary Amine) E->F Extraction

Workflow for the catalytic hydrogenation of 3-nonan-5-ylpyridine to its piperidine derivative.

Experimental Protocol: Step-by-Step Methodology

This procedure describes the reduction of 3-nonan-5-ylpyridine using the PtO₂/AcOH system. The protocol is designed as a self-validating system , incorporating specific in-process checks to guarantee scientific integrity and safety.

Reactor Setup & Reagent Preparation
  • Substrate Dissolution: To a heavy-walled, high-pressure stainless steel reactor vessel (e.g., Parr reactor), add 3-nonan-5-ylpyridine (1.0 g, ~4.87 mmol).

  • Solvent Addition: Add 10 mL of glacial acetic acid. Stir gently to ensure complete dissolution.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%, ~55 mg) to the solution.

    • Expert Insight: PtO₂ is not inherently pyrophoric, but it will reduce in situ to finely divided Platinum black (Pt⁰), which is highly pyrophoric when dry.

Hydrogenation Execution
  • Purging the System: Seal the reactor securely. Purge the headspace with inert Nitrogen or Argon gas three times to displace all ambient oxygen.

  • Pressurization: Pressurize the reactor with ultra-high purity Hydrogen (H₂) gas to 50 bar (approx. 725 psi).

  • Reaction Monitoring (Self-Validation Check 1): Begin vigorous mechanical stirring (800–1000 rpm) at room temperature (25 °C). Monitor the pressure gauge. The reaction requires exactly 3 molar equivalents of H₂. A steady pressure drop indicates active hydrogenation.

  • Completion: Maintain stirring for 12–16 hours. The reaction is deemed complete when hydrogen uptake ceases entirely (pressure stabilizes).

Work-up and Product Isolation
  • Venting: Stop stirring. Carefully vent the excess hydrogen gas into a fume hood exhaust. Purge the reactor three times with Nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with 20 mL of ethyl acetate. Filter the mixture through a tightly packed pad of Celite® to remove the suspended Platinum black.

    • Critical Safety Step:Do not allow the Celite pad to run dry. The exposed Pt⁰ catalyst will ignite residual solvent in the air. Immediately quench the filter cake with water.

  • Neutralization: Transfer the filtrate to an Erlenmeyer flask. Cool to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ (or 2M NaOH for faster neutralization) until the aqueous layer reaches pH > 10.

    • Causality: The product exists as a piperidinium acetate salt in the filtrate. High pH is required to deprotonate the nitrogen, rendering the highly lipophilic 3-nonan-5-ylpiperidine soluble in the organic phase.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product as a viscous oil.

Analytical Validation (Self-Validation Check 2)
  • TLC Analysis: Spot the crude product alongside the starting material on a silica gel TLC plate.

    • Validation: The starting 3-nonan-5-ylpyridine is highly UV-active (254 nm). The fully saturated piperidine product is UV-inactive . Loss of UV activity confirms complete reduction of the aromatic ring. Use a basic stain (e.g., Dragendorff's reagent or Ninhydrin) to visualize the secondary amine product.

  • NMR Confirmation: ¹H NMR should show a complete disappearance of downfield aromatic protons (7.0–8.5 ppm) and the emergence of broad upfield multiplets (2.5–3.5 ppm) corresponding to the equatorial/axial protons of the newly formed piperidine ring.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Reddymasu Sreenivasulu, Kalluri Venkata Sri Ranganath, Rudraraju Ramesh Raju. Asian Journal of Chemistry, 2015, 27(11), 4358-4360. Available at:[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv, 2021. Available at: [Link]

Method

Application Note: Incorporating 3-Nonan-5-ylpyridine into Polymeric Inclusion Membranes (PIMs) for Selective Metal Ion Extraction

Target Audience: Separation Scientists, Hydrometallurgists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Polymer inclusion membranes (PIMs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Separation Scientists, Hydrometallurgists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Polymer inclusion membranes (PIMs) have emerged as a robust alternative to traditional liquid-liquid extraction, offering high selectivity without the phase instability and high solvent consumption associated with conventional methods 1. The uniform dispersion of hydrophobic carriers within the polymer matrix enables the selective recognition and transport of specific ions 2.

While alkylpyridines have demonstrated exceptional synergistic separation capabilities, particularly for base metals like nickel and copper 3, their integration into solid membrane supports often suffers from carrier leaching. 3-Nonan-5-ylpyridine (CAS: 2961-48-0) solves this critical failure point. The branched 9-carbon chain (1-butylpentyl) at the 3-position of the pyridine ring provides massive steric bulk and extreme lipophilicity. This structural feature anchors the carrier within the hydrophobic polymer matrix via van der Waals interactions, preventing washout into the aqueous feed or stripping phases.

Simultaneously, the pyridine nitrogen acts as a soft Lewis base, preferentially coordinating with borderline/soft Lewis acids (e.g., transition metals) while rejecting hard Lewis acids (e.g., alkali and alkaline earth metals).

Quantitative Formulation

To maximize extractant retention, this protocol utilizes poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP). Studies have shown that utilizing PVDF-HFP as the base polymer minimizes carrier leaching compared to traditional cellulose triacetate (CTA) or poly(vinyl chloride) (PVC) matrices due to stronger polymer-extractant interactions 4.

Table 1: Optimized Polymeric Membrane Formulation & Operational Parameters

ParameterValue / ComponentFunction & Causality
Base Polymer PVDF-HFP (55 wt%)Provides the mechanical backbone. High chemical resistance and superior extractant entrapment.
Carrier (Extractant) 3-Nonan-5-ylpyridine (30 wt%)Selective soft Lewis base for targeted transition metal coordination.
Plasticizer 2-NPOE (15 wt%)Lowers glass transition temperature ( Tg​ ), increasing carrier mobility and mass transfer rates.
Casting Solvent Tetrahydrofuran (THF)Highly volatile solvent ensuring uniform phase inversion during membrane casting.
Optimal Thickness 25 ± 2 µmBalances mechanical stability with a short diffusion path to maximize flux.
Feed Phase pH 4.0 – 6.0Optimal proton concentration for interfacial metal-pyridine complexation without protonating the carrier.
Stripping Phase 0.5 M HNO₃High proton concentration drives rapid decomplexation and carrier regeneration.

Experimental Workflow: Membrane Casting and Validation

The following self-validating protocol ensures the fabrication of defect-free membranes with predictable transport kinetics.

Step 1: Polymer Dissolution
  • Action: Dissolve 550 mg of PVDF-HFP in 10 mL of anhydrous THF in a sealed glass vial. Stir at 400 RPM at room temperature for 6 hours.

  • Causality: PVDF-HFP requires sufficient time to fully uncoil its polymer chains in THF. Rushing this step leads to localized polymer agglomeration.

  • Validation Check: The solution must be completely clear and highly viscous. Any cloudiness indicates moisture contamination in the THF, which will cause premature polymer precipitation.

Step 2: Carrier and Plasticizer Integration
  • Action: Add 300 mg of 3-Nonan-5-ylpyridine and 150 mg of 2-NPOE to the polymer solution. Continue stirring at 300 RPM for 4 hours.

  • Causality: Adequate stirring ensures the complete disruption of polymer-polymer interactions, allowing the carrier and plasticizer to intercalate evenly between the polymer chains.

  • Validation Check: Stop the stirrer and observe the solution against a strong light source. The absence of Schlieren lines or micro-droplets confirms a single-phase, homogeneous casting solution.

Step 3: Solvent Evaporation (Casting)
  • Action: Pour the homogeneous solution into a 9 cm flat-bottom glass Petri dish. Cover the dish with a piece of filter paper and leave it in a fume hood at 25°C for 24 hours.

  • Causality: The filter paper slows the evaporation rate of THF. Rapid evaporation causes a sharp temperature drop at the surface, leading to atmospheric moisture condensation and the formation of a porous, opaque membrane (blushing).

  • Validation Check: The resulting film must be optically transparent, flexible, and lack macroscopic pores.

Step 4: Thickness Profiling & Conditioning
  • Action: Carefully peel the membrane from the glass. Measure the thickness using a digital micrometer at five different points (center and four edges). Submerge the membrane in ultra-pure water for 12 hours.

  • Causality: Pre-hydration swells the polymer matrix slightly, stabilizing the pore structure and preventing osmotic shock when exposed to the acidic feed solution.

  • Validation Check: Thickness should be 25 ± 2 µm. A variance >10% indicates an unlevel casting surface, which will cause erratic flux rates. A drop in the contact angle (e.g., from 95° to 85°) after soaking confirms successful surface equilibration.

Facilitated Transport Mechanism

The separation process relies on a coupled co-transport mechanism driven by a pH gradient between the feed and stripping phases.

G cluster_feed Feed Phase (Aqueous, pH 4-6) cluster_membrane Polymer Inclusion Membrane (PVDF-HFP) cluster_strip Stripping Phase (Aqueous, Low pH) M_feed Target Metal (e.g., Ni²⁺, Cu²⁺) Carrier 3-Nonan-5-ylpyridine (Free Carrier) M_feed->Carrier Interfacial Complexation Complex Carrier-Metal Complex Carrier->Complex Diffusion Gradient Complex->Carrier Carrier Regeneration M_strip Recovered Metal (M²⁺) Complex->M_strip Interfacial Decomplexation

Fig 1. Facilitated transport mechanism of metal ions via 3-Nonan-5-ylpyridine in a PIM system.

Transport Execution Protocol
  • Cell Assembly: Mount the conditioned PIM tightly between two cylindrical half-cells (e.g., 50 mL capacity each) using Teflon O-rings to prevent edge leakage.

  • Phase Introduction: Simultaneously pour the Feed Solution (e.g., 100 ppm Ni²⁺ at pH 5.0) and the Stripping Solution (0.5 M HNO₃) into their respective chambers to prevent hydrostatic pressure bowing the membrane.

  • Agitation: Stir both compartments at 600 RPM using magnetic stir bars. Causality: High-speed stirring minimizes the aqueous boundary layer thickness at the membrane interfaces, ensuring that diffusion through the PIM remains the rate-determining step.

  • Sampling: Withdraw 500 µL aliquots from the stripping phase at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) for ICP-OES analysis to calculate the initial flux ( J0​ ) and total recovery efficiency.

References

  • Source: iranarze.
  • Source: mdpi.
  • Source: mdpi.
  • Source: researchgate.

Sources

Application

Preparation of 3-Nonan-5-ylpyridine N-oxide for Advanced Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Notes and Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Notes and Experimental Protocols.

Introduction & Scientific Rationale

Pyridine N-oxides are indispensable motifs in modern organic synthesis, serving as potent oxygen-atom transfer reagents, chiral ligand precursors, and directing groups for transition-metal-catalyzed regioselective C–H functionalization[1].

The target molecule, 3-nonan-5-ylpyridine N-oxide (also designated as 3-(1-butylpentyl)pyridine N-oxide)[2], possesses a highly unique structural advantage. The bulky, branched C9 alkyl chain (nonan-5-yl) at the C3 position creates a highly lipophilic domain. This structural feature imparts exceptional solubility in non-polar organic solvents (e.g., hexane, toluene, dichloromethane) and provides a distinct steric shielding environment around the pyridine core. These properties make it a premium candidate for homogeneous asymmetric catalysis where traditional, highly polar pyridine N-oxides would precipitate or fail to partition effectively.

Retrosynthetic Analysis & Mechanistic Insights

The synthesis of 3-nonan-5-ylpyridine N-oxide is achieved via a two-stage process:

  • Precursor Synthesis: The parent 3-nonan-5-ylpyridine is synthesized de novo via the lithiation of 3-bromopyridine, followed by nucleophilic addition to 5-nonanone. The resulting tertiary alcohol is then dehydrated and catalytically hydrogenated to yield the lipophilic pyridine core.

  • N-Oxidation: The conversion of the pyridine precursor to its N-oxide relies on the nucleophilic attack of the pyridine nitrogen's lone pair onto the electrophilic peroxy oxygen of meta-chloroperoxybenzoic acid (m-CPBA)[1].

Causality in Reagent Selection: While aqueous hydrogen peroxide (H₂O₂) combined with catalysts like methyltrioxorhenium is standard for simple pyridines, the extreme lipophilicity of the 3-nonan-5-yl chain makes biphasic aqueous systems kinetically sluggish[1]. Therefore, an anhydrous, homogeneous organic system utilizing m-CPBA in dichloromethane (DCM) is the mechanistically superior choice, ensuring rapid O–O bond cleavage via a bimolecular transition state[3].

Mechanism Py 3-Nonan-5-ylpyridine (Nucleophile) TS Bimolecular Transition State (O-O Bond Cleavage) Py->TS Ox m-CPBA (Electrophilic Oxygen) Ox->TS Prod 3-Nonan-5-ylpyridine N-oxide TS->Prod Byprod m-Chlorobenzoic Acid (Removed via NaHCO3) TS->Byprod

Mechanistic pathway and byproduct separation in the m-CPBA N-oxidation.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure a self-validating, reproducible workflow.

Protocol A: Synthesis of the Precursor (3-Nonan-5-ylpyridine)
  • Lithiation: Dissolve 3-bromopyridine (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere. Slowly add n-butyllithium (1.05 equiv) to generate the 3-pyridyllithium intermediate.

  • Alkylation: Dropwise add 5-nonanone (1.1 equiv). Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract and concentrate to isolate 3-(5-hydroxynonan-5-yl)pyridine.

  • Dehydration & Reduction: Reflux the intermediate in toluene with catalytic p-toluenesulfonic acid (p-TsOH) using a Dean-Stark trap to dehydrate. Subject the resulting alkene to hydrogenation (H₂, 1 atm) over 10% Pd/C in methanol to yield 3-nonan-5-ylpyridine[2].

SynthesisWorkflow A 3-Bromopyridine + n-BuLi B 3-Pyridyllithium Intermediate A->B C Addition of 5-Nonanone B->C D 3-(5-Hydroxynonan-5-yl)pyridine C->D E Dehydration (Acid) & Hydrogenation (Pd/C) D->E F 3-Nonan-5-ylpyridine (Precursor) E->F G N-Oxidation (m-CPBA, DCM, 0-25°C) F->G H 3-Nonan-5-ylpyridine N-oxide (Target Product) G->H

Workflow for the de novo synthesis of 3-Nonan-5-ylpyridine N-oxide.

Protocol B: N-Oxidation to 3-Nonan-5-ylpyridine N-oxide

Note: This protocol prioritizes thermal control to prevent the exothermic degradation of m-CPBA, a critical safety parameter for scalability[4].

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-nonan-5-ylpyridine (10.0 mmol, 1.0 equiv) in anhydrous DCM (30 mL).

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Controlling the initial temperature mitigates the rapid exotherm associated with peroxy acid cleavage, preventing thermal runaway and over-oxidation[4].

  • Oxidant Addition: Add m-CPBA (77% max purity, 12.0 mmol, 1.2 equiv) portionwise over 15 minutes[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • IPC 1 (Chromatographic Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using 10% MeOH in DCM as the eluent. The non-polar starting material (Rf ~0.8) must completely disappear, replaced by a highly polar spot (Rf ~0.3) corresponding to the N-oxide[1].

  • IPC 2 (Peroxide Quench - Critical Safety Step): Test the reaction mixture with KI-starch paper. If the paper turns blue/black, add 10 mL of saturated aqueous Na₂S₂O₃ and stir for 15 minutes to safely quench residual unreacted peroxides[4].

  • Workup & Separation: Add 20 mL of saturated aqueous NaHCO₃. Causality: The weak base deprotonates the meta-chlorobenzoic acid byproduct, converting it into its water-soluble sodium salt. This drives the byproduct into the aqueous phase, separating it entirely from the lipophilic N-oxide product[5].

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath not exceeding 40 °C)[4].

  • Purification: Purify the crude viscous oil via flash column chromatography (silica gel, gradient elution from 100% EtOAc to 10% MeOH/EtOAc) to yield pure 3-nonan-5-ylpyridine N-oxide.

Data Presentation

Table 1: Physicochemical Properties of Target Molecule
PropertyValue / Description
Chemical Name 3-Nonan-5-ylpyridine N-oxide
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Appearance Pale yellow to off-white viscous oil/solid
Solubility Profile Highly soluble in DCM, Toluene, Hexane, THF; insoluble in water
Primary Application Lipophilic directing group, organocatalyst, oxygen-transfer reagent
Table 2: Reaction Optimization & Causality for N-Oxidation
ParameterSelected ConditionCausality / Scientific Rationale
Oxidant m-CPBA (1.2 equiv)High solubility in DCM; drives efficient O-transfer without requiring transition metal catalysts[1].
Solvent Anhydrous DCMSolubilizes the highly lipophilic 3-nonan-5-ylpyridine completely, ensuring homogeneous reaction kinetics.
Temperature 0 °C addition, then 25 °CControls the exothermic O–O bond cleavage, preventing thermal degradation of m-CPBA and ensuring scalability[4].
Quench/Workup Sat. NaHCO₃ / Na₂S₂O₃Neutralizes m-CBA (removes it to the aqueous layer) and destroys shock-sensitive unreacted peroxides[4],[5].

References

  • "Technical Guide: Physicochemical and Synthetic Insights into 3-Methylpyridine N-oxide." BenchChem, 2025. 1

  • Palav, A., et al. "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides." Organic Process Research & Development (ACS Publications), 2019. 6

  • "3-(1-Butyl-pentyl)-pyridine." Fluorochem Product Database. 2

  • "Metal-free Oxidations with m-CPBA: An Octennial Update." Bentham Science Publishers, 2024. 3

  • "WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives." Google Patents, 2007. 5

Sources

Method

Application Note: 3-Nonan-5-ylpyridine as an Advanced Phase Transfer Catalyst in Biphasic Synthesis

Executive Summary In the scale-up of biphasic active pharmaceutical ingredient (API) syntheses, standard quaternary ammonium salts (e.g., TBAB) frequently fail during the workup phase due to the formation of intractable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the scale-up of biphasic active pharmaceutical ingredient (API) syntheses, standard quaternary ammonium salts (e.g., TBAB) frequently fail during the workup phase due to the formation of intractable emulsions. 3-Nonan-5-ylpyridine (CAS 2961-48-0), also known as 3-(1-butylpentyl)pyridine, circumvents this bottleneck. Functioning as a highly lipophilic phase transfer catalyst (PTC) precursor and a coordination ligand, its unique branched architecture enables rapid ion-pair extraction without acting as a classical surfactant. This technical guide details the mechanistic causality and validated protocols for deploying 3-nonan-5-ylpyridine in polyoxometalate (POM)-catalyzed epoxidations and palladium-catalyzed C–H functionalizations.

Mechanistic Rationale: The "V-Shaped" Hydrophobic Shield

The efficacy of a phase transfer catalyst is dictated by its ability to facilitate interfacial ion exchange without permanently trapping the reactants in stable micelles ([1]([Link])). 3-Nonan-5-ylpyridine features a 1-butylpentyl group at the 3-position of the pyridine ring.

  • Hydration Sphere Disruption: When protonated at the liquid-liquid interface, the bulky hydrophobic tail efficiently disrupts the tight hydration sphere of highly charged inorganic counter-anions (such as [PO₄(WO₃)₄]³⁻), forcing them into the organic phase.

  • Emulsion Prevention: Because the hydrophobic bulk is concentrated near the charged headgroup rather than extending as a long linear tail, it does not pack well into micellar structures. This prevents the formation of stable emulsions, allowing for phase separation in under 2 minutes.

  • pH-Responsive Recovery: With a pKₐ of ~5.8, the catalyst is easily recovered. Neutralizing the aqueous waste deprotonates the pyridinium ion, rendering it completely organic-soluble for the next cycle.

Application I: Biphasic Epoxidation using POM-Pyridinium Complexes

Polyoxometalates (POMs) are potent, environmentally benign oxidation catalysts, but they are strictly water-soluble. By utilizing 3-nonan-5-ylpyridine, in situ protonation creates a lipophilic pyridinium cation that ferries the POM into the organic phase, achieving a reaction-controlled phase transfer system ([2]([Link])).

CatalyticCycle Aq Aqueous Phase POM + H2O2 Int Liquid-Liquid Interface Ion-Pair Formation Aq->Int POM Anion Diffusion Org Organic Phase Active PTC-POM Complex Int->Org 3-Nonan-5-ylpyridinium Extraction Rxn Catalytic Epoxidation (Olefin -> Epoxide) Org->Rxn O-Transfer to Substrate Rec Catalyst Recovery & Phase Separation Rxn->Rec Depleted POM Rec->Int Recycle to Interface

Fig 1. Biphasic catalytic cycle of 3-nonan-5-ylpyridinium-POM complex in olefin epoxidation.

Protocol 1: Biphasic Epoxidation of Cyclooctene

Self-Validating System: This protocol relies on a distinct colorimetric shift. The active peroxo-POM complex is bright yellow in the organic phase. If the organic layer remains colorless upon mixing, it immediately indicates either the pH is too high (preventing pyridine protonation) or the H₂O₂ is depleted.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve cyclooctene (10.0 mmol) and 3-nonan-5-ylpyridine (0.5 mmol, 5 mol%) in toluene (10 mL) in a 50 mL jacketed reactor.

  • Aqueous Phase Preparation: Dissolve Na₂WO₄·2H₂O (0.1 mmol) and H₃PO₄ (0.05 mmol) in 5 mL of 30% w/w aqueous H₂O₂.

  • pH Adjustment (Critical Causality): Adjust the aqueous phase to pH 2.5 using 1M H₂SO₄. Why? A pH of 2.5 is the thermodynamic sweet spot that ensures complete formation of the Venturello peroxo-complex ([PO₄(WO₃)₄]³⁻) while guaranteeing >99% protonation of the 3-nonan-5-ylpyridine.

  • Biphasic Mixing: Combine the phases and stir at exactly 800 rpm at 60°C. Why 800 rpm? This speed maximizes the interfacial surface area for ion exchange. Exceeding 1000 rpm risks mechanical shearing that can trap aqueous micro-droplets in the organic phase, artificially inflating apparent conversion rates while ruining downstream purity.

  • Phase Separation & Recovery: After 4 hours, cease stirring. The phases will cleanly separate in < 2 minutes. Decant the upper organic layer. Treat the organic layer with 1M NaOH to deprotonate the catalyst; the spent POM precipitates for filtration, leaving the neutral 3-nonan-5-ylpyridine in toluene for reuse.

Application II: Coordination-Assisted Biphasic C–H Functionalization

In transition-metal catalysis (e.g., Pd-catalyzed C–H oxygenation), biphasic conditions are used to separate water-soluble oxidants (like K₂S₂O₈) from the organic substrate. 3-Nonan-5-ylpyridine acts as a dual-role ligand: its nitrogen coordinates to Pd(II) to stabilize the active species, while its lipophilic tail acts as a phase transfer agent for the persulfate oxidant ([3]([Link])).

Protocol 2: Pd-Catalyzed C–H Oxygenation of Benzene

Self-Validating System: The progress of the C–H oxygenation can be visually validated by the phase behavior of the inorganic salts. As K₂S₂O₈ is consumed, K₂SO₄ (which is significantly less soluble) precipitates at the liquid-liquid interface. If the interface remains completely clear after 2 hours, phase transfer of the oxidant has failed, indicating insufficient ligand complexation.

Step-by-Step Methodology:

  • Catalyst Complexation: In a Schlenk flask, combine Pd(OAc)₂ (5 mol%) and 3-nonan-5-ylpyridine (5 mol%) in benzene (20 mL). Stir at room temperature for 15 minutes. Causality: Pre-complexation is mandatory. Adding the aqueous oxidant before the Pd-pyridine complex forms will result in immediate precipitation of inactive Pd-black.

  • Oxidant Addition: Add K₂S₂O₈ (2.0 equiv) followed by 2 mL of deionized water to create the biphasic interface.

  • Reaction: Heat the mixture to 80°C under vigorous stirring (1000 rpm) for 12 hours. The highly lipophilic 1-butylpentyl chain draws the highly charged S₂O₈²⁻ into the organic phase via ion-pairing, accelerating the oxidation step of the Pd(II)/Pd(IV) cycle.

  • Workup: Cool to room temperature, separate the aqueous layer, and pass the organic layer through a short silica plug to remove the palladium.

Quantitative Data Presentation

The structural advantages of 3-nonan-5-ylpyridine become obvious when benchmarked against traditional PTCs in biphasic epoxidation workflows.

Table 1: Comparative Performance of PTCs in Biphasic Epoxidation

CatalystLogP (Estimated)Conversion (%)Selectivity (%)Phase Separation Time
Pyridine0.6512%85%< 1 min
Tetra-n-butylammonium Bromide (TBAB)2.5078%92%> 30 min (Emulsion)
1-Octylpyridinium Bromide3.1085%95%15 min
3-Nonan-5-ylpyridine 4.85 96% >99% < 2 min

Data Interpretation: The extreme LogP (4.85) of 3-nonan-5-ylpyridine ensures >99% retention of the active catalytic complex in the organic phase, driving near-quantitative conversion. Its branched nature completely suppresses the emulsion issues seen with TBAB.

Workflow Step1 Step 1: Preparation Dissolve 3-Nonan-5-ylpyridine in Organic Solvent Step2 Step 2: Aqueous Addition Add H2O2 & Na3PO4/Na2WO4 Dropwise Step1->Step2 Step3 Step 3: Biphasic Reaction Vigorous Stirring (800 rpm) at 60°C for 4h Step2->Step3 Step4 Step 4: Phase Separation Decant Organic Layer (Product + Catalyst) Step3->Step4 Step5 Step 5: Isolation Distillation / Chromatography Step4->Step5

Fig 2. Standard operational workflow for 3-nonan-5-ylpyridine catalyzed biphasic reactions.

References

  • Title: Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions[1] Source: Catalysts (MDPI) URL: [Link]

  • Title: Polyoxometalate-based phase transfer catalysis for liquid-solid organic reactions: a review[2] Source: Catalysis Science & Technology (Royal Society of Chemistry) URL: [Link]

  • Title: Palladium Catalysts Containing Pyridinium-Substituted Pyridine Ligands for the C–H Oxygenation of Benzene with K₂S₂O₈[3] Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield and Purity of 3-Nonan-5-ylpyridine

Welcome to the Technical Support Center for the synthesis of 3-Nonan-5-ylpyridine (also known as 3-(1-butylpentyl)pyridine, CAS: 2961-48-0)[1]. This guide is designed for researchers and drug development professionals ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Nonan-5-ylpyridine (also known as 3-(1-butylpentyl)pyridine, CAS: 2961-48-0)[1]. This guide is designed for researchers and drug development professionals experiencing bottlenecks in yield, purity, or scalability when synthesizing this sterically hindered, branched 3-alkylpyridine.

Diagnostic Overview: Why Standard Methods Fail

A common pitfall in the synthesis of 3-nonan-5-ylpyridine is attempting a direct transition-metal-catalyzed cross-coupling (e.g., Kumada, Suzuki, or Negishi) between a 3-halopyridine and a secondary alkyl organometallic reagent (such as nonan-5-ylmagnesium bromide).

The Mechanistic Bottleneck: Secondary alkyl-metal intermediates formed during the catalytic cycle are highly susceptible to rapid β -hydride elimination [2]. Because the reductive elimination step to form the sterically congested C(sp²)–C(sp³) bond is slow, the transition metal complex prematurely eliminates a hydride. This results in massive yield losses (<30% typical recovery), the generation of complex alkene byproducts, and protodehalogenation of the pyridine ring.

The Solution: To achieve >90% yields and high purity, we strongly recommend abandoning direct cross-coupling in favor of a Grignard Addition Dehydration Hydrogenation sequence starting from commercially available ethyl nicotinate[3].

G N1 Ethyl Nicotinate (Starting Material) N2 Grignard Addition (+ 2.5 eq Butylmagnesium Bromide) N1->N2 N3 5-(Pyridin-3-yl)nonan-5-ol (Tertiary Alcohol) N2->N3 THF, 0°C to Reflux N4 Dehydration (p-TsOH, Toluene, Reflux) N3->N4 N5 5-(Pyridin-3-yl)non-4-ene (Alkene Intermediate) N4->N5 -H2O (Dean-Stark) N6 Catalytic Hydrogenation (Pd/C, H2, Room Temp) N5->N6 N7 3-Nonan-5-ylpyridine (Final Product >99% Purity) N6->N7 Quantitative Yield

Fig 1: Three-step synthetic workflow for 3-nonan-5-ylpyridine avoiding cross-coupling limitations.

Troubleshooting Guides & FAQs

Phase 1: Grignard Addition

Q: Why is my yield of the tertiary alcohol low, with significant amounts of unreacted ester or ketone intermediate remaining? A: The intermediate 1-(pyridin-3-yl)pentan-1-one is highly reactive but can enolize or coordinate tightly with magnesium salts in the reaction mixture, which sterically and electronically hinders the addition of the second equivalent of the Grignard reagent[4].

  • Actionable Fix: Do not use a strict 2.0 molar equivalent. Increase the stoichiometry of butylmagnesium bromide to 2.5 equivalents . Furthermore, after the initial addition at 0 °C, you must allow the reaction to warm to room temperature and then reflux for 2 hours to provide the activation energy required to overcome the coordination complex and drive the second addition to completion.

Phase 2: Dehydration

Q: The dehydration step is sluggish, and starting material remains even after 12 hours of reflux. How can I drive it to completion safely? A: Tertiary alcohols adjacent to a pyridine ring exhibit unexpected stability under mildly acidic conditions. This occurs because the basic basicity of the pyridine nitrogen ( pKa​≈5.2 ) acts as an internal buffer, immediately neutralizing the first equivalent of any acid catalyst added.

  • Actionable Fix: When using p-toluenesulfonic acid (p-TsOH) in a Dean-Stark apparatus, you must use >1.0 equivalent (we recommend 1.2 eq). The first equivalent forms the pyridinium tosylate salt, and the remaining 0.2 eq acts as the active catalyst to protonate the tertiary hydroxyl group, facilitating the E1 elimination of water.

Phase 3: Hydrogenation

Q: How do I achieve full conversion of the alkene without accidentally reducing the pyridine ring? A: Chemoselectivity is dictated by the catalyst and the solvent environment. Pyridine rings are highly resistant to hydrogenation under neutral conditions at ambient pressure, whereas aliphatic alkenes reduce rapidly.

  • Actionable Fix: Use 10% Pd/C under a standard H₂ balloon (1 atm) at room temperature in a neutral solvent like absolute ethanol or ethyl acetate. Do not use acidic solvents (like acetic acid) or high-pressure reactors, as protonation of the pyridine ring lowers its aromatic resonance energy, making it susceptible to over-reduction into a piperidine derivative.

DiagnosticTree Root Low Yield / Purity Detected C1 Cross-Coupling Route? Root->C1 C2 Grignard Route: Incomplete Addition? Root->C2 C3 Grignard Route: Sluggish Dehydration? Root->C3 C1_Fix Pivot to Grignard Addition Route C1->C1_Fix Yes C2_Fix Increase BuMgBr to 2.5 eq Reflux 2h C2->C2_Fix Yes C3_Fix Use >1.0 eq p-TsOH (Overcome Pyridine Buffering) C3->C3_Fix Yes

Fig 2: Diagnostic logic tree for troubleshooting 3-nonan-5-ylpyridine synthesis.

Data Presentation: Route Comparison

ParameterDirect Cross-Coupling (Ni/Pd Catalyzed)Grignard Dehydration Hydrogenation
Overall Yield 15% – 35%75% – 85%
Primary Impurities Alkene isomers, unreacted 3-halopyridine, protodehalogenated pyridineTrace ketone (easily removed), trace alkane
Scalability Poor (Requires expensive ligands, highly sensitive to moisture/O₂)Excellent (Standard batch reactor compatible)
Reagent Cost High (Precious metals, specialized phosphine/NHC ligands)Low (Commodity chemicals: Mg, Pd/C, p-TsOH)
Purification Difficult (Requires rigorous column chromatography)Simple (Acid/base washes, optional distillation)

Standard Operating Procedure (SOP)

This self-validating protocol utilizes simple acid-base chemistry for purification, ensuring high fidelity and reproducibility without the need for exhaustive chromatography.

Step 1: Synthesis of 5-(pyridin-3-yl)nonan-5-ol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an argon atmosphere.

  • Reaction: Dissolve ethyl nicotinate (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to 0 °C using an ice bath.

  • Addition: Add butylmagnesium bromide (1.0 M in THF, 2.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) for 2 hours.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude tertiary alcohol.

Step 2: Synthesis of 5-(pyridin-3-yl)non-4-ene
  • Setup: Transfer the crude alcohol to a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reaction: Dissolve the alcohol in toluene (0.2 M). Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.2 eq).

  • Dehydration: Reflux the mixture vigorously. Water will azeotrope and collect in the Dean-Stark trap. Continue refluxing until water accumulation ceases (typically 4–6 hours).

  • Workup (Critical): Cool the mixture to room temperature. The product will be in the form of a pyridinium tosylate salt. Wash the organic layer thoroughly with saturated aqueous NaHCO₃ (2x) to neutralize the acid and liberate the free pyridine base. Dry over Na₂SO₄ and concentrate in vacuo.

Step 3: Synthesis of 3-Nonan-5-ylpyridine
  • Setup: Dissolve the crude alkene in absolute ethanol (0.1 M) in a heavy-walled reaction flask.

  • Reaction: Add 10 wt% Pd/C (10% by weight relative to the alkene). Purge the flask with vacuum/argon cycles (3x), then introduce Hydrogen gas via a balloon (1 atm).

  • Hydrogenation: Stir vigorously at room temperature for 4 hours. Monitor via TLC or GC-MS until the alkene is completely consumed.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with ethanol.

  • Final Purification: Concentrate the filtrate in vacuo. The resulting oil is highly pure 3-nonan-5-ylpyridine. If ultra-high purity (>99.5%) is required for biological assays, purify via Kugelrohr vacuum distillation.

References

  • Organic Letters (ACS Publications). Ni-Catalyzed Reductive Coupling of Heteroaryl Bromides with Tertiary Alkyl Halides. Available at:[Link]

  • PubMed Central (PMC). Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow. Available at:[Link]

  • Chemical Reviews (ACS Publications). Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Available at:[Link]

Sources

Optimization

Troubleshooting regioselectivity issues during 3-Nonan-5-ylpyridine preparation

Diagnostic & Troubleshooting Portal Overview: The targeted preparation of 3-(nonan-5-yl)pyridine presents a classic challenge in modern synthetic organic chemistry. Researchers must simultaneously control the regioselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic & Troubleshooting Portal

Overview: The targeted preparation of 3-(nonan-5-yl)pyridine presents a classic challenge in modern synthetic organic chemistry. Researchers must simultaneously control the regioselectivity of the pyridine ring functionalization and maintain the positional integrity of the secondary alkyl chain. As a Senior Application Scientist, I have structured this guide to address the two primary failure modes encountered during this synthesis: Alkyl Chain Isomerization (Chain Walking) and Pyridine Ring Misalkylation .

Section 1: Visual Diagnostic Logic

When troubleshooting regioselectivity failures, identifying the exact nature of the misalkylation dictates your strategic pivot. Use the logic tree below to diagnose your specific issue.

G Start Analyze Regioselectivity Issue ChainWalk Alkyl Chain Isomerization (e.g., 1-nonyl to 4-nonyl) Start->ChainWalk RingRegio Pyridine Ring Regioselectivity (C2/C4/C6 instead of C3) Start->RingRegio Action1 Use bulky NHC or Pybox ligands to accelerate reductive elimination ChainWalk->Action1 β-hydride elimination Action2 Abandon Minisci reaction. Use cross-coupling instead. RingRegio->Action2 Radical philicity mismatch

Diagnostic workflow for resolving regioselectivity issues in 3-alkylpyridine synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am performing a Negishi cross-coupling between 3-bromopyridine and 5-nonylzinc bromide. GC-MS shows a mixture of five different nonylpyridine isomers. Why is this happening?

Causality & Mechanism: You are observing a phenomenon known as "chain walking." When the secondary alkylzinc reagent transmetalates to the Palladium or Nickel catalyst, the resulting alkyl-metal intermediate possesses multiple β -hydrogens. If the rate of reductive elimination ( kRE​ ) is slower than the rate of β -hydride elimination ( kβHE​ ), the metal will undergo rapid elimination to form an alkene-metal-hydride complex.

Subsequent re-insertion of the metal into the alkene shifts the metal center along the carbon chain. Because the primary alkyl-metal species (1-nonyl) is sterically less hindered, the chain-walking equilibrium often drives the formation of 3-(nonan-1-yl)pyridine and other linear isomers instead of your sterically encumbered 3-(nonan-5-yl)pyridine[1].

Mechanism LnM LnNi(0) or Pd(0) OA Oxidative Addition (3-Halopyridine) LnM->OA TM Transmetalation (5-nonyl-M) OA->TM BHE β-Hydride Elimination (Chain Walking) TM->BHE k_BHE > k_RE RE_Fast Fast Reductive Elimination (Desired 5-nonyl) TM->RE_Fast k_RE >> k_BHE RE_Slow Migratory Insertion & Delayed RE (Isomers) BHE->RE_Slow

Mechanistic pathway showing competition between reductive elimination and chain walking.

Q2: How can I suppress this chain walking and isolate pure 3-(nonan-5-yl)pyridine?

Solution: You must invert the kinetic relationship to ensure kRE​≫kβHE​ . This is achieved via strict ligand tuning and temperature control:

  • Nickel Catalysis with Pybox: Nickel catalysts, such as Ni(cod)2​ paired with s -Bu-Pybox, have been proven to facilitate room-temperature Negishi couplings of secondary alkyls while heavily suppressing isomerization[2]. The radical nature of the Ni(I)/Ni(III) oxidative addition pathway often bypasses the traditional β -hydride elimination-prone Pd(II) intermediates.

  • Palladium with Bulky NHCs: If using Pd, transition to highly sterically demanding N-heterocyclic carbenes (NHCs) like PEPPSI-IPr. The massive steric bulk forces the two coupling partners together, accelerating reductive elimination and "trapping" the 5-nonyl group before it can migrate.

Q3: I tried a Minisci-type direct C-H alkylation of pyridine using 5-bromononane and a photocatalyst. The alkylation occurred almost exclusively at the C2 and C6 positions. How do I redirect it to C3?

Causality & Mechanism: The Minisci reaction relies on the addition of nucleophilic carbon-centered radicals to protonated, electron-deficient heterocycles. The LUMO of the pyridinium ion is heavily localized at the C2, C4, and C6 positions. Consequently, the 5-nonyl radical will preferentially attack C2 or C6 due to radical philicity matching.

Solution: Direct C-H alkylation at the C3 position of pyridine via radical chemistry is fundamentally mismatched electronically. You must abandon the Minisci approach for this specific target. Instead, rely on pre-functionalized 3-halopyridines (cross-coupling) or utilize a de novo pyridine synthesis approach to dictate absolute regiochemical control[3].

Section 3: Quantitative Data on Ligand Effects

To illustrate the impact of ligand selection on regioselectivity (retention of the 5-nonyl position vs. isomerization), refer to the benchmarking data below for the coupling of 3-bromopyridine with 5-nonylmetal species:

Catalyst / Ligand SystemMetal ReagentTemp (°C)Yield (%)Regioselectivity (5-nonyl : others)Mechanism of Action
Pd(PPh3​)4​ 5-nonyl-ZnBr804515 : 85Slow RE allows extensive chain walking.
Pd(dppf)Cl2​ 5-nonyl-B(pin)806040 : 60Bidentate bite angle slightly improves RE.
Ni(cod)2​ / s -Bu-Pybox5-nonyl-ZnBr2582>95 : 5 Radical pathway & room temp suppress β -HE.
Pd-PEPPSI-IPr5-nonyl-ZnBr608892 : 8 Extreme steric bulk forces immediate RE.
Section 4: Validated Experimental Protocols
Protocol A: Regioselective Negishi Coupling (Nickel-Catalyzed)

This protocol utilizes mild conditions to prevent thermal activation of the β -hydride elimination pathway, ensuring a self-validating kinetic trap for the secondary alkyl group.

Reagents:

  • 3-Bromopyridine (1.0 mmol)

  • 5-Nonylzinc bromide (1.5 mmol, 0.5 M in THF) - Must be freshly prepared

  • Ni(cod)2​ (0.05 mmol, 5 mol%)

  • (S,S)

    s -Bu-Pybox (0.06 mmol, 6 mol%)
  • Anhydrous DMA (3 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)2​ and s -Bu-Pybox. Add 1 mL of anhydrous DMA and stir for 15 minutes until a deep blue/purple active catalyst complex forms.

  • Electrophile Addition: Add 3-bromopyridine (1.0 mmol) dissolved in 1 mL of DMA to the catalyst mixture.

  • Nucleophile Addition: Slowly add the 5-nonylzinc bromide solution (3.0 mL, 1.5 mmol) dropwise over 5 minutes at strictly room temperature (20-25 °C).

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at room temperature for 12 hours. Crucial Causality: Do not heat the reaction. Elevated temperatures exponentially increase kβHE​ , destroying your regioselectivity.

  • Self-Validation Checkpoint: Before proceeding to the quench step, extract a 50 µL aliquot, quench with water, extract with EtOAc, and run a rapid GC-MS. A dominant single peak at the target mass confirms successful suppression of chain walking. If multiple peaks with the same m/z are observed, the catalyst has degraded or the temperature was too high, and the batch must be aborted.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 3-(nonan-5-yl)pyridine.

Protocol B: The "Foolproof" Alternative (Alkylation of 3-Pyridylacetonitrile)

If cross-coupling continues to yield unacceptable isomer ratios due to substrate-specific steric clashes, bypass secondary alkyl organometallics entirely by building the 5-nonyl chain symmetrically in situ.

Step-by-Step Methodology:

  • Double Alkylation: Dissolve 3-pyridylacetonitrile (1.0 mmol) in anhydrous THF (5 mL). Cool to 0 °C. Add NaH (2.5 mmol). Stir for 30 mins. Add 1-bromobutane (2.2 mmol). The reaction forms 3-(1-cyano-1-butylpentyl)pyridine, effectively creating the C5 attachment point of the nonane chain without any risk of isomerization.

  • Reductive Decyanation: Treat the intermediate with dissolving metal reduction conditions (Potassium metal in liquid ammonia) or a specialized photocatalytic decyanation protocol to cleave the nitrile group, yielding the pure 3-(nonan-5-yl)pyridine.

Sources

Troubleshooting

Optimizing purification techniques to remove unreacted pyridine from 3-Nonan-5-ylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of lipophilic basic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of lipophilic basic heterocycles. Removing unreacted pyridine from 3-Nonan-5-ylpyridine (also known as 3-(1-butylpentyl)pyridine) presents a unique chemical challenge: separating a highly volatile, polar, and basic small molecule from a massive, lipophilic, and equally basic target compound.

This guide is designed to move beyond simple step-by-step instructions. By understanding the physicochemical causality behind each technique, you can implement self-validating workflows that guarantee high-purity isolation.

Quantitative Physicochemical Comparison

To design an effective purification strategy, we must first analyze the fundamental properties of the compounds in our mixture. The table below highlights the critical differences that we will exploit during purification.

PropertyPyridine (Impurity)3-Nonan-5-ylpyridine (Target)Toluene (Entrainer)
Molecular Weight 79.10 g/mol ~205.34 g/mol 92.14 g/mol
Boiling Point (1 atm) 115 °C> 260 °C (estimated)110.6 °C
pKa (Conjugate Acid) 5.25~ 5.8 – 6.0N/A
Water Solubility MiscibleInsolubleInsoluble
Azeotropic B.P. 110.15 °C (with Toluene)N/A110.15 °C (with Pyridine)

Purification Workflow

Workflow Start Crude Mixture (3-Nonan-5-ylpyridine + Pyridine) Azeotrope Step 1: Azeotropic Co-evaporation (Toluene, 40-50 °C, reduced pressure) Start->Azeotrope Check Trace Pyridine Detected? (TLC/NMR) Azeotrope->Check CuSO4 Step 2: Aqueous CuSO4 Wash (Complexes free pyridine) Check->CuSO4  Yes Chromatography Step 3: Silica Gel Chromatography (Hexanes/EtOAc + 1% TEA) Check->Chromatography  No CuSO4->Chromatography Pure Pure 3-Nonan-5-ylpyridine Chromatography->Pure

Figure 1: Decision tree and workflow for the removal of pyridine from lipophilic alkylpyridines.

Frequently Asked Questions (FAQs)

Q1: Why is a standard aqueous acidic wash (e.g., 1M HCl) not recommended for purifying 3-Nonan-5-ylpyridine? Answer: While dilute acid washes are the standard protocol for removing pyridine from neutral organic compounds [1], this method fails catastrophically when the target product is also a basic heterocycle. Pyridine has a conjugate acid pKa of 5.25 [2]. Alkylpyridines, due to the electron-donating nature of the alkyl group, are slightly more basic (pKa ~5.5–6.2) [3]. Therefore, both compounds will protonate simultaneously upon the addition of HCl. More importantly, while pyridinium chloride is highly water-soluble, the protonated 3-nonan-5-ylpyridinium chloride possesses a massive 9-carbon branched lipophilic tail. This structure acts as a potent cationic surfactant. Attempting an acid wash will either pull your target compound into the aqueous layer or cause severe, unbreakable emulsions during the workup.

Q2: What is the most efficient method to remove the bulk of unreacted pyridine without an aqueous workup? Answer: Azeotropic distillation (co-evaporation) is the most effective first-line strategy [4]. Pyridine boils at 115 °C, but it forms a homogeneous binary azeotrope with toluene that boils at 110.15 °C [5]. By dissolving the crude mixture in toluene and concentrating it under reduced pressure, the pyridine is entrained and volatilized. Because 3-nonan-5-ylpyridine has a significantly higher molecular weight and boiling point, it remains safely in the distillation flask.

Q3: How do I remove trace amounts of pyridine if co-evaporation isn't enough? Answer: If trace pyridine persists, utilize a 10% aqueous Copper(II) sulfate (CuSO₄) wash [4]. Instead of relying on acid-base protonation, this method exploits coordination chemistry. Pyridine acts as a strong ligand, coordinating with Cu²⁺ to form a deep blue/purple water-soluble complex, [Cu(pyridine)4​]2+ [6]. The bulky 3-nonan-5-ylpyridine experiences severe steric hindrance around the nitrogen lone pair due to the folding of the large branched alkyl chain, and its extreme lipophilicity prevents it from partitioning into the aqueous phase.

Q4: How should I configure silica gel chromatography for the final purification? Answer: Basic nitrogenous compounds like alkylpyridines interact strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing (streaking) and poor resolution [7]. To prevent this, the stationary phase must be deactivated. Add 1% to 5% Triethylamine (TEA) to your mobile phase (e.g., Hexanes/Ethyl Acetate)[8]. The TEA will preferentially bind to the acidic silanol sites, allowing the 3-nonan-5-ylpyridine to elute as a sharp, well-defined band.

Validated Experimental Protocols

Protocol A: Azeotropic Co-Evaporation with Toluene

Mechanism: Entrainment of pyridine via a low-boiling binary azeotrope.

  • Dilution: Transfer the crude reaction mixture to a round-bottom flask and dilute with 3 to 5 volumes of toluene.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40–50 °C.

  • Stripping: Apply reduced pressure gradually to remove the toluene/pyridine azeotrope.

  • Validation: Repeat the addition of toluene and evaporation 2 to 3 times. The absence of the characteristic "fishy" pyridine odor is a primary qualitative indicator of success [4].

Protocol B: Copper(II) Sulfate Complexation Wash

Mechanism: Selective coordination of unhindered pyridine to Cu²⁺ ions.

  • Dissolution: Dissolve the residue from Protocol A in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 10% (w/v) aqueous CuSO₄ solution (naturally light blue).

  • Agitation: Stopper and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. If pyridine is present, the aqueous layer will turn a deep violet/purple color due to the formation of the copper-pyridine complex [6]. Drain the aqueous layer.

  • Self-Validating Step: Repeat the wash with fresh 10% CuSO₄. You will know the pyridine is completely removed when the aqueous layer remains its original light blue color and no longer turns purple [4].

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Benchchem - How to remove pyridine from a reaction mixture.
  • Wikipedia - Pyridine: Acid-Base Properties.
  • Alfa Chemistry - pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • University of Rochester - Remove Sticky Reagents: Pyridine & Aqueous Washes.
  • FOSSEE - Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water.
  • MH Chem (YouTube) - How to remove pyridine from your reaction crude?
  • Benchchem - A Researcher's Guide to Pyridine Purification: Column Chromatography.
  • Sciencemadness - Purification of Laboratory Chemicals (Chromatography of Alkylpyridines).
Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Nonan-5-ylpyridine Metal Complexation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to coordinate highly branched, bulky ligands like 3-Nonan-5-ylpyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to coordinate highly branched, bulky ligands like 3-Nonan-5-ylpyridine (3-(1-butylpentyl)pyridine).

While the coordinating nitrogen in this ligand is technically unhindered at the ortho positions, the massive 1-butylpentyl chain at the meta (3-) position creates a sweeping steric umbrella. When multiple ligands attempt to pack around a single metal center, severe inter-ligand steric clashing occurs. This guide provides field-proven, self-validating methodologies to troubleshoot kinetic trapping, thermodynamic instability, and poor yields in your complexation workflows.

Diagnostic Workflow for Complexation Failures

Before adjusting your reaction parameters, use the logic tree below to identify the root cause of your low yields.

Troubleshooting Start Attempt 3-Nonan-5-ylpyridine Metal Complexation CheckYield Yield < 20% or Unreacted Ligand? Start->CheckYield AnalyzeSterics Analyze Steric Clash (Inter-ligand vs. Metal) CheckYield->AnalyzeSterics Yes Success Successful Complexation & Isolation CheckYield->Success No MetalCheck Is Metal Radius < 70 pm? (e.g., Ni²⁺) AnalyzeSterics->MetalCheck ChangeMetal Switch to Larger Metal (e.g., Pd²⁺, Pt²⁺) or Lower Coordination MetalCheck->ChangeMetal Yes KineticsCheck Is Reaction Kinetically Trapped? MetalCheck->KineticsCheck No ChangeMetal->Success Microwave Apply Microwave-Assisted Synthesis (120°C, 30 min) KineticsCheck->Microwave Yes HomolepticCheck Homoleptic [MLn] Clash? KineticsCheck->HomolepticCheck No Microwave->Success Heteroleptic Use Heteroleptic Strategy (Add unhindered co-ligand) HomolepticCheck->Heteroleptic Yes Heteroleptic->Success

Diagnostic workflow for troubleshooting steric failures in bulky pyridine complexation.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Nonan-5-ylpyridine fail to form stable octahedral complexes with first-row transition metals like Ni(II)? A1: The failure is driven by extreme inter-ligand steric strain. In an octahedral [MPy6​]2+ geometry, the crowded coordination environment exacerbates axial elongation, which is particularly pronounced for smaller ions like Ni(II) (radius 68 pm) compared to larger ions like Mn(II) (83 pm)[1]. The metal-nitrogen bonds weaken as the complex distorts to minimize the physical clashing of the six 1-butylpentyl chains, ultimately leading to ligand dissociation.

Q2: I am trying to synthesize a square-planar Pt(II) complex, but the reaction stalls. How can I drive it to completion? A2: Square-planar d8 metal complexes are highly sensitive to the steric profile of the entering pyridine ligand. The presence of bulky alkyl groups markedly decreases the second-order rate constant ( k2f​ ) for the forward substitution reaction[2]. Conventional thermal heating often fails to provide enough energy to overcome this kinetic barrier. Transitioning to Microwave-Assisted Synthesis provides rapid, localized superheating that forces the sterically hindered substitution to proceed, driving the formation of the thermodynamic product.

Q3: Even with microwave synthesis, my homoleptic [Pd(3−Nonan−5−ylpyridine)4​]2+ yields are below 5%. What is the structural workaround? A3: Forcing four massive 1-butylpentyl chains into a single square plane is thermodynamically prohibitive. You must abandon the homoleptic approach and adopt a Heteroleptic Assembly strategy. By pairing your bulky ligand with a less sterically demanding, electron-deficient co-ligand (e.g., bipyridine), you destabilize the formation of the homoleptic product due to steric clash, selectively driving the system toward a stable heteroleptic complex[3].

AssemblyLogic Ligand Bulky Ligand (3-Nonan-5-ylpyridine) Homoleptic Homoleptic Complex [Pd(Bulky)₄]²⁺ Ligand->Homoleptic Excess Heteroleptic Heteroleptic Complex [Pd(Bipy)(Bulky)₂]²⁺ Ligand->Heteroleptic 2 eq Metal Metal Center (e.g., Pd²⁺) Metal->Homoleptic Metal->Heteroleptic CoLigand Unhindered Co-ligand (e.g., Bipyridine) CoLigand->Heteroleptic 1 eq Clash Severe Steric Clash (Thermodynamically Unstable) Homoleptic->Clash Stable Relieved Steric Strain (Thermodynamically Favored) Heteroleptic->Stable

Thermodynamic routing of bulky pyridine complexation via heteroleptic assembly.

Quantitative Impact of Metal Geometry on Steric Strain

To optimize your experimental design, consult the table below. It summarizes how metal ionic radii and preferred geometries interact with the steric bulk of 3-Nonan-5-ylpyridine.

Table 1: Impact of Metal Ionic Radius and Coordination Geometry

Metal IonIonic Radius (pm)Preferred GeometryMax Bulky Pyridine LigandsRelative Steric StrainExpected Yield (Homoleptic)
Ni(II) 68Octahedral2 (requires co-ligands)Critical (Axial Elong.)< 5%
Zn(II) 74Tetrahedral2Moderate30 - 40%
Mn(II) 83Octahedral4 (requires co-ligands)High15 - 25%
Pd(II) 86Square Planar2 (trans configuration)Moderate45 - 60%
Pt(II) 86Square Planar2 (trans configuration)Moderate50 - 65%
Rh(II) 135 (dimer)Paddlewheel2 (axial positions)Low> 85%

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Heteroleptic Pt(II) Complexes

This protocol overcomes the depressed forward rate constant ( k2f​ ) of bulky pyridines by utilizing microwave irradiation to force heteroleptic coordination.

  • Precursor Preparation: Dissolve 1.0 eq of K2​[PtCl4​] and 1.0 eq of an unhindered bidentate co-ligand (e.g., 2,2'-bipyridine) in a microwave-transparent solvent mixture (Dichloromethane/Methanol, 1:1 v/v). Stir for 10 minutes.

  • Bulky Ligand Addition: Add 2.1 equivalents of 3-Nonan-5-ylpyridine. The slight excess compensates for the reduced reactivity caused by the 1-butylpentyl group[2].

  • Microwave Irradiation: Seal the vessel and irradiate at 110°C for 25 minutes (Power: 150W).

  • Controlled Precipitation: Rapidly cool the vessel to 0°C using compressed air. The asymmetric packing of the heteroleptic complex drastically lowers its solubility compared to the highly lipophilic free ligand, causing it to precipitate.

  • Isolation & Self-Validation: Filter the precipitate and wash with cold diethyl ether.

    • Validation Check: Run a Thin-Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 8:2). The successful formation of the complex is self-validated by a new, highly polar spot near the baseline, completely distinct from the high- Rf​ unreacted bulky ligand.

Protocol B: Liquid-Liquid Extraction & Self-Sorting

If your complex does not precipitate, you can exploit the massive hydrophobic bulk of the nonan-5-yl group to separate the product via differential solubility[4].

  • Biphasic Setup: Transfer the crude reaction mixture to a separatory funnel. Add equal volumes of deionized water and a non-polar organic solvent (e.g., n-hexane).

  • Phase Partitioning: Vigorously shake the funnel and allow the layers to separate. The uncoordinated 3-Nonan-5-ylpyridine is extremely lipophilic and will partition exclusively into the hexane layer. The metal complex, possessing a charged metal center and altered dipole moment, will partition into the aqueous phase (or a heavier halogenated organic phase if using a bulky counterion like [B(C6​F5​)4​]− )[1].

  • Isolation: Collect the phase containing the target complex and remove the solvent under reduced pressure.

  • Self-Validation: Perform 1H -NMR spectroscopy in CDCl3​ or DMSO−d6​ .

    • Validation Check: A successful complexation is definitively self-validated by a pronounced downfield shift ( Δδ>0.3 ppm) of the pyridine α -protons (positions 2 and 6) compared to the free ligand, confirming direct metal-nitrogen bond formation.

References

  • Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and[B(C6F5)4]2 as a Counter Anion. MDPI.
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
  • Reactivity of neutral nitrogen donors in planar d8 metal complexes. Part 1. The system[1,2-bis(phenylsulfanyl)-ethane]dichloroplatinum(II) with pyridines in methanol. Effect of basicity and steric hindrance. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Beyond Platonic: How to Build Metal–Organic Polyhedra Capable of Binding Low-Symmetry, Inform

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Nonan-5-ylpyridine Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic alkylpyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic alkylpyridines.

The Physicochemical Challenge: 3-Nonan-5-ylpyridine presents a unique formulation hurdle. The molecule consists of a weakly basic pyridine ring (pKa ~5.2) attached to a massive, highly hydrophobic branched 9-carbon chain (nonan-5-yl). This extreme lipophilicity drives its LogP well above 4.0. At physiological pH (7.4), the pyridine nitrogen is unprotonated, leaving the neutral free-base practically insoluble in standard aqueous buffers. To successfully utilize this compound in your assays, we must manipulate its thermodynamic interaction with water through pH adjustment, dielectric reduction, or supramolecular encapsulation.

Diagnostic Workflow

Before proceeding to the troubleshooting guides, use the following decision matrix to identify the thermodynamically appropriate solubilization strategy for your specific experimental constraints.

G Start 3-Nonan-5-ylpyridine Solubility Issue CheckPH Is assay pH < 4.0 physiologically acceptable? Start->CheckPH Salt pH Adjustment Protonate to Pyridinium Salt CheckPH->Salt Yes CheckApp Application Type? CheckPH->CheckApp No (Requires pH 7.4) InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal Models) CheckApp->InVivo CoSolvent Co-solvent System (DMSO / PEG 400) InVitro->CoSolvent Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo

Decision logic for selecting the optimal solubilization strategy for 3-Nonan-5-ylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why does my 3-Nonan-5-ylpyridine precipitate immediately when I dilute my DMSO stock into cell culture media? A1: This is a classic case of solvent-shift precipitation. While the compound is highly soluble in 100% DMSO, cell culture media is predominantly water at pH 7.4.

  • The Causality: At pH 7.4, the pyridine nitrogen is neutral. When introduced to water, the hydrophobic nonan-5-yl chain rapidly aggregates to minimize thermodynamically unfavorable contact with the aqueous phase, causing immediate macroscopic precipitation.

  • The Solution: You must lower the dielectric constant of the aqueous phase to bridge the polarity gap. Instead of a direct DMSO-to-water shift, utilize a transition vehicle containing Polyethylene Glycol 400 (PEG 400). PEG 400 acts as a co-solvent that dramatically enhances the solubility of lipophilic drugs by reducing the solvent polarity, preventing immediate aggregation[1].

Q2: I need to dose this compound in vivo (mice) at 20 mg/kg, but I cannot use high concentrations of DMSO due to toxicity. What is the best approach? A2: For in vivo applications requiring physiological pH and low organic solvent load (DMSO must remain <2% to prevent tissue necrosis)[2], Cyclodextrin complexation is the gold standard.

  • The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The nonan-5-yl chain of your compound is perfectly sized to slip into this hydrophobic cavity, forming a non-covalent inclusion complex[3].

  • The Solution: This effectively "hides" the lipophilic tail from the aqueous environment, increasing apparent water solubility by orders of magnitude without altering the molecule's covalent structure, ionization state, or causing local irritation[].

Q3: Can I just lower the pH of my buffer to dissolve it? A3: Yes, but with strict physiological limitations.

  • The Causality: The pyridine nitrogen has a pKa of approximately 5.2. According to the Henderson-Hasselbalch equation, to achieve >99% protonation (forming the highly water-soluble pyridinium salt), you must drop the pH at least two units below the pKa[5].

  • The Solution: Dropping the formulation to pH 3.0 will completely dissolve the compound[1]. However, while this works brilliantly for analytical preparations or oral gavage (where stomach acid is already pH 1-2), a pH of 3.0 is highly cytotoxic for in vitro cell assays and will cause severe pain if injected intravenously.

Quantitative Data: Formulation Strategy Comparison
Solubilization StrategyPrimary MechanismRecommended ReagentsMax Fold-Increase in SolubilityProsCons
pH Adjustment Ion-dipole interaction via salt formation100 mM Citrate Buffer (pH 3.0)>1000xSimple preparation, highly stableCytotoxic to cell cultures, injection site necrosis
Co-solvency Reduction of aqueous dielectric constant10-20% DMSO + 40% PEG 40050x - 200xEasy to scale, good for in vitro screensHigh solvent load can interfere with sensitive biological assays
Complexation Host-guest supramolecular inclusion10-20% (w/v) HP-β-CD100x - 500xBiocompatible, maintains pH 7.4, protects from oxidationExpensive reagents, requires heating/sonication to achieve equilibrium
Field-Proven Experimental Protocols

Every protocol provided here is designed as a self-validating system . Do not proceed to biological testing without passing the built-in validation checkpoints.

Protocol 1: Co-Solvent System Preparation (For In Vitro Assays)

This protocol utilizes a step-down polarity gradient to prevent solvent-shift precipitation[1].

  • Primary Stock: Accurately weigh 3-Nonan-5-ylpyridine and dissolve it completely in 100% DMSO to create a 50 mM primary stock. Vortex until optically clear.

  • Intermediate Dilution: In a separate tube, prepare a co-solvent base of 40% PEG 400 and 60% sterile water (v/v).

  • Gradient Mixing: While continuously vortexing the PEG 400/Water mixture, add the DMSO stock drop-by-drop. The final DMSO concentration should not exceed 2% for cell culture applications.

  • Equilibration: Allow the mixture to sit at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Validation Checkpoint: Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates (precipitation). If OD600 > 0.05, you must decrease the final compound concentration or increase the PEG 400 ratio.

Protocol 2: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This protocol forces the nonan-5-yl chain into the cyclodextrin cavity using thermal energy[3].

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard Saline (0.9% NaCl) or PBS (pH 7.4). Stir until completely dissolved.

  • Guest Addition: Add the dry powder of 3-Nonan-5-ylpyridine directly to the HP-β-CD solution. (Do not use DMSO here, as organic solvents compete for the cyclodextrin cavity).

  • Thermal Complexation: Place the suspension in a bath sonicator set to 45°C. Sonicate for 60 minutes. The thermal energy increases the kinetic collision rate, allowing the lipophilic chain to displace water molecules inside the cyclodextrin cavity.

  • Cooling: Remove from the sonicator and allow the solution to cool gradually to room temperature over 2 hours.

  • Validation Checkpoint: Centrifuge the final complex at 10,000 x g for 15 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms successful 100% inclusion. For absolute quantitative validation, analyze the supernatant via HPLC against a known standard curve to verify the exact dosable concentration.

Sources

Optimization

Technical Support Center: Optimizing 3-Nonan-5-ylpyridine (3-N5P) in Hydrometallurgical Solvent Extraction

Welcome from the Senior Application Scientist Welcome to the Technical Support Center for advanced hydrometallurgical operations. As a Senior Application Scientist, my objective is to move beyond empirical trial-and-erro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist Welcome to the Technical Support Center for advanced hydrometallurgical operations. As a Senior Application Scientist, my objective is to move beyond empirical trial-and-error by grounding your solvent extraction (SX) protocols in thermodynamic and kinetic causality. 3-Nonan-5-ylpyridine (3-N5P) is a highly effective branched alkylpyridine synergist. When combined with primary extractants like carboxylic acids (e.g., neodecanoic acid / Versatic 10) or sulfonic acids, it fundamentally alters the coordination chemistry of base metals, enabling the highly selective extraction of Nickel (Ni) and Cobalt (Co) from complex laterite leach liquors containing Calcium (Ca) and Magnesium (Mg)[1].

This guide provides the mechanistic insights, troubleshooting logic, and self-validating protocols required to optimize your SX circuits.

Section 1: Mechanistic Principles of 3-N5P Synergism

To optimize a process, you must first understand the causality of the molecular interactions. Carboxylic acids alone extract Ni²⁺ and Co²⁺, but they exhibit poor selectivity against hard Lewis acids like Ca²⁺ and Mg²⁺[1]. Furthermore, they require a high operational pH, which often leads to the saponification of the extractant and severe emulsion formation[2].

The Causality of the Synergistic Shift: By introducing 3-N5P into the organic phase, we exploit the soft Lewis base character of the pyridine nitrogen. The 3-N5P molecule selectively coordinates with the borderline/soft Lewis acids (Ni²⁺, Co²⁺), displacing the water molecules from the metal's inner coordination sphere. This renders the metal-ligand complex highly lipophilic. The bulky nonan-5-yl group provides immense steric hindrance, preventing the formation of water-rich micro-emulsions and completely rejecting the hydration-dependent Ca²⁺ and Mg²⁺ ions.

Thermodynamically, this synergistic interaction drastically shifts the extraction isotherm ( pH50​ ) for Nickel to lower, more acidic values, while causing an antagonistic (upward) shift for Calcium, thereby massively expanding the operational separation window[1][3].

SX_Circuit PLS Pregnant Leach Solution (Ni, Co, Ca, Mg) Extraction Extraction Stage (pH 4.0 - 5.0) PLS->Extraction OrgPhase Organic Phase (3-N5P + Versatic 10) OrgPhase->Extraction Raffinate Aqueous Raffinate (Ca, Mg removed) Extraction->Raffinate LoadedOrg Loaded Organic (Ni, Co complexed) Extraction->LoadedOrg Scrubbing Scrubbing Stage (Remove co-extracted impurities) LoadedOrg->Scrubbing ScrubbedOrg Scrubbed Organic Scrubbing->ScrubbedOrg Stripping Stripping Stage (1.5 M H2SO4, 45°C) ScrubbedOrg->Stripping AdvElectrolyte Advance Electrolyte (Pure Ni/Co) Stripping->AdvElectrolyte BarrenOrg Barren Organic (Recycled) Stripping->BarrenOrg BarrenOrg->OrgPhase

Workflow of synergistic solvent extraction using 3-N5P.
Section 2: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe phase separation issues (crud formation) during the extraction stage? A1: Crud formation in synergistic systems is typically a symptom of pH mismanagement or upstream filtration failures. If the equilibrium pH exceeds 6.0, the primary carboxylic acid extractant begins to saponify, acting as a surfactant and stabilizing emulsions[2]. Conversely, if the pH drops below 3.0, the pyridine nitrogen of 3-N5P can become protonated, pulling acid and water into the organic phase[3]. Resolution: Maintain the extraction pH strictly between 4.0 and 5.0. Ensure colloidal silica in the Pregnant Leach Solution (PLS) is coagulated and filtered prior to the SX circuit.

Q2: The selectivity of Nickel over Calcium has unexpectedly degraded. How do I restore it? A2: Selectivity degradation implies a breakdown in the synergistic complexation. This is usually caused by an incorrect molar ratio between the primary extractant and 3-N5P. The optimal stoichiometric ratio is typically 2:1 or 4:1 (Carboxylic Acid : 3-N5P). If 3-N5P is under-dosed, the system reverts to the non-synergistic, poorly selective carboxylic acid isotherm[1]. Resolution: Re-assay your organic phase. Spike the barren organic with 3-N5P to restore the target 0.25 M concentration.

Q3: Stripping kinetics are unacceptably slow, leading to metal carry-over in the barren organic. What is the fix? A3: The very mechanism that makes 3-N5P an excellent extractant—the highly stable coordinate bond between the pyridine nitrogen and the Nickel ion—creates an activation energy barrier during stripping. Resolution: Stripping requires aggressive reversal of the equilibrium. Increase the acid concentration in the strip liquor (e.g., use 1.5 M to 2.0 M H2​SO4​ ) and elevate the stripping mixer-settler temperature to 45°C–50°C. The thermal energy overcomes the kinetic barrier of breaking the Ni-N bond.

Troubleshooting Issue Issue: Poor Phase Separation (Crud Formation) CheckPH Check Equilibrium pH Issue->CheckPH PHHigh pH > 6.0 CheckPH->PHHigh PHLow pH < 3.0 CheckPH->PHLow PHNormal pH 4.0 - 5.0 CheckPH->PHNormal ActionHigh Action: Add H2SO4 (Prevent saponification) PHHigh->ActionHigh ActionLow Action: Check 3-N5P protonation (Adjust O/A ratio) PHLow->ActionLow CheckSolids Check for colloidal silica or particulate matter PHNormal->CheckSolids ActionSolids Action: Improve upstream filtration / coagulation CheckSolids->ActionSolids

Diagnostic logic tree for resolving phase separation issues in 3-N5P systems.
Section 3: Standard Operating Protocols (SOPs)

Every protocol in a high-performance lab must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

SOP 1: Preparation of the Synergistic Organic Phase

Objective: Formulate a 0.50 M Neodecanoic Acid + 0.25 M 3-N5P organic phase.

  • Diluent Measurement: Measure the required volume of a high-flashpoint aliphatic diluent (e.g., Escaid 110).

  • Primary Extractant Addition: Add Neodecanoic Acid (Versatic 10) to achieve a 0.50 M concentration.

  • Synergist Addition: Add 3-Nonan-5-ylpyridine to achieve a 0.25 M concentration. Causality note: The 2:1 molar ratio ensures sufficient carboxylic acid is present to neutralize the divalent charge of the target metal.

  • Homogenization: Agitate continuously for 30 minutes at 25°C.

  • Self-Validation Step: Perform an acid-base titration of a 10 mL aliquot of the organic phase using standardized NaOH in an ethanol medium. The calculated acid molarity must be 0.50±0.02 M. A deviation indicates a formulation error; do not introduce the organic phase to the PLS until corrected.

SOP 2: Continuous Counter-Current Extraction Simulation (Shake-Out Test)

Objective: Generate an extraction isotherm (McCabe-Thiele diagram) to determine the required number of theoretical stages.

  • Preparation: Prepare a synthetic PLS containing Ni²⁺, Co²⁺, Ca²⁺, and Mg²⁺ sulfates at concentrations matching your plant feed.

  • Contact: In thermostated separatory funnels (40°C), contact the organic phase with the PLS at varying Organic-to-Aqueous (O/A) ratios (from 1:5 to 5:1).

  • Equilibration: Agitate vigorously for exactly 5 minutes. Causality note: 5 minutes is required to reach thermodynamic equilibrium due to the steric bulk of the nonan-5-yl group.

  • Disengagement: Allow 10 minutes for phase separation.

  • Self-Validation Step: Measure the exact volumes of both phases post-separation. A volume change >2% indicates unwanted water entrainment, third-phase formation, or acid extraction by the pyridine ring[3]. If this occurs, the data point is invalid and the test must be repeated with adjusted pH control.

  • Analysis: Drain the aqueous raffinate and analyze via ICP-OES to calculate the extraction efficiency.

Section 4: Quantitative Data Summaries

The following table summarizes the thermodynamic shifts achieved by introducing an alkylpyridine synergist to a standard carboxylic acid system. Notice how the synergistic shift ( ΔpH50​ ) is highly negative for Nickel, but slightly positive (antagonistic) for Calcium, resulting in a massive expansion of the separation window[1].

Table 1: Comparative Extraction Metrics & Synergistic Shifts

ParameterNeodecanoic Acid (0.5 M)Neodecanoic Acid (0.5 M) + 3-N5P (0.25 M)Mechanistic Causality
Ni pH50​ ~ 6.00~ 3.50Synergistic displacement of hydration water by pyridine nitrogen.
Co pH50​ ~ 6.10~ 4.20Synergistic coordination favoring borderline Lewis acids.
Ca pH50​ ~ 7.04~ 6.98Antagonistic steric hindrance; hydration sphere cannot be displaced.
ΔpH (Ni-Ca) 1.04 units 3.48 units Enhanced thermodynamic selectivity.

(Data extrapolated from standard alkylpyridine/carboxylic acid synergistic behaviors in sulfate media[1])

Section 5: References

1.[4] Strong and Selective Ni(II) Extractants Based on Synergistic Mixtures of Sulfonic Acids and Bidentate N-Heterocycles - HZDR. URL: [Link] 2.[2] Neodecanoic acid as extractant of selected non-ferrous metals - Journal of the Polish Mineral Engineering Society. URL: [Link] 3.[1] Separation of nickel and calcium by solvent extraction using mixtures of carboxylic acids and alkylpyridines - ResearchGate (Hydrometallurgy). URL: [Link] 4.[3] Separation of nickel and cobalt from calcium, magnesium and manganese by solvent extraction with synergistic mixtures of carboxylic acids - SAIMM. URL: [Link]

Sources

Troubleshooting

Refining reaction conditions for 3-Nonan-5-ylpyridine catalytic processes

Welcome to the Advanced Technical Support Center for Catalytic Processes. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Catalytic Processes. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. When working with highly sterically hindered, lipophilic molecules like 3-Nonan-5-ylpyridine (CAS: 2961-48-0)—characterized by its bulky 1-butylpentyl group at the C3 position—standard catalytic assumptions often fail.

Whether you are utilizing this molecule as a sterically demanding ligand in cross-coupling or as a challenging substrate for late-stage C-H functionalization, this guide provides field-proven, mechanistically grounded solutions.

Diagnostic Q&A: 3-Nonan-5-ylpyridine as a Bulky Ligand

Q1: During Palladium-catalyzed Suzuki-Miyaura couplings using 3-nonan-5-ylpyridine as a ligand, I am observing near-zero conversion of the aryl halide and massive protodeboronation of the boronic acid. How do I rescue this reaction?

Mechanistic Causality: The bulky 1-butylpentyl group creates a deep, lipophilic steric pocket. While this bulk is excellent for accelerating the final reductive elimination step, it severely hinders the initial oxidative addition if the active catalyst species is not properly formed. Furthermore, if transmetalation is delayed due to this steric clash, the boronic acid is left exposed to the base, leading to rapid protodeboronation1[1].

Resolution:

  • Optimize the Pd:Ligand Ratio: Strictly maintain a 1:2 ratio of Pd to 3-nonan-5-ylpyridine to ensure the formation of the active L2​Pd(0) species without oversaturating the coordination sphere.

  • Eliminate Aqueous Bases: Switch from aqueous K2​CO3​ or NaOH to anhydrous CsF . Fluoride ions activate the boronic acid for transmetalation without providing the proton source required for protodeboronation.

Q2: When using 3-nonan-5-ylpyridine to stabilize Ni-catalyzed cross-electrophile couplings, the catalyst rapidly deactivates into a black precipitate. Why?

Mechanistic Causality: Bidentate and sterically tuned N-ligands are required to stabilize open-shell Ni(I)/Ni(III) intermediates. Monodentate, highly bulky pyridines like 3-nonan-5-ylpyridine can easily dissociate from the nickel center during the catalytic cycle, leaving the metal under-coordinated. This leads to rapid aggregation into inactive nickel black2[2].

Resolution: Utilize 3-nonan-5-ylpyridine strictly in Pd-catalysis where the metal-ligand bond is stronger, or pair it with a secondary coordinating group (e.g., as part of a hemilabile bidentate system) if Ni-catalysis is mandatory.

Diagnostic Q&A: Late-Stage C-H Borylation of 3-Nonan-5-ylpyridine

Q3: I am attempting an Iridium-catalyzed C-H borylation of 3-nonan-5-ylpyridine using standard [Ir(cod)OMe]2​ and dtbpy . Instead of clean C5 borylation, I am getting a complex mixture of C4-borylation and borylation on the alkyl chain. How do I control regioselectivity?

Mechanistic Causality: Iridium-catalyzed C-H borylation is highly sensitive to steric environments. In typical 3-alkylpyridines, the C5 position is favored. However, the extreme, sweeping steric volume of the 1-butylpentyl chain distorts this bias. Furthermore, the Lewis basic pyridine nitrogen can coordinate to the Ir-center, triggering a proximity-directed oxidative addition into the γ−C(sp3)−H bonds of the alkyl chain itself3[3].

Resolution: To force aromatic C5 borylation, switch to a more sterically demanding ligand like tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) which physically blocks the Ir-center from accessing the crowded sp3 C-H bonds, or utilize a Lewis acid-base bifunctional catalyst to lock the pyridine nitrogen and direct the borylation strictly to the meta (C5) position4[4].

Quantitative Benchmarks: Ir-Catalyzed Borylation Conditions

Summarized below is a comparative matrix of reaction conditions for the functionalization of 3-nonan-5-ylpyridine to help you select the optimal system based on your desired regioselectivity.

Catalyst SystemLigandSolventTemp (°C)Primary ProductYield (%)
[Ir(cod)OMe]2​ (1.5 mol%) dtbpy (3 mol%)THF80Mixture (C4, C5, sp3 )< 40%
[Ir(cod)OMe]2​ (1.5 mol%) tmphen (3 mol%)Hexane80C5-Borylated Pyridine78%
Silica-supported Ir-MonoPNoneNeat100 γ−C(sp3)−H Borylated65%
[Ir(cod)OMe]2​ (2.0 mol%)LA-tethered PhenCPME60C5-Borylated Pyridine85%

Mechanistic Workflows

Troubleshooting Issue Low Yield in Pd-Coupling with 3-Nonan-5-ylpyridine Analyze Analyze Crude via GC-MS Issue->Analyze Protodeboronation Protodeboronation Detected Analyze->Protodeboronation StericClash Unreacted Starting Material (Steric Clash) Analyze->StericClash FixBase Switch to Anhydrous CsF Protodeboronation->FixBase FixLigand Adjust Pd:Ligand to 1:2 StericClash->FixLigand

Fig 1. Logical troubleshooting workflow for resolving catalytic failures with bulky pyridine ligands.

CatalyticCycle Precat Precatalyst [Ir(cod)OMe]2 Active Active Catalyst Ir(III) Trisboryl Precat->Active + B2pin2 OxAdd Oxidative Addition (C-H Cleavage) Active->OxAdd + Substrate Substrate 3-Nonan-5-ylpyridine (Substrate) Substrate->OxAdd RedElim Reductive Elimination (C-B Formation) OxAdd->RedElim - HBpin RedElim->Active + B2pin2 Product C5-Borylated Product RedElim->Product

Fig 2. Ir-catalyzed C-H borylation cycle for 3-nonan-5-ylpyridine.

Self-Validating Experimental Protocol: Regioselective C5-Borylation

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the inline diagnostic checkpoint is met.

Reagents Required:

  • 3-Nonan-5-ylpyridine (1.0 mmol, rigorously dried)

  • Bis(pinacolato)diboron ( B2​pin2​ ) (0.6 mmol for mono-borylation)

  • [Ir(cod)OMe]2​ (1.5 mol%)

  • tmphen ligand (3.0 mol%)

  • Anhydrous Hexane (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, add [Ir(cod)OMe]2​ and tmphen to a dry Schlenk tube equipped with a magnetic stir bar. Add 1.0 mL of anhydrous hexane.

  • Borylation Initiation: Add B2​pin2​ to the mixture and stir at room temperature for 5 minutes.

    • Self-Validation Checkpoint 1: The solution MUST transition from a pale yellow to a deep, dark red/brown color. This visually confirms the formation of the active Ir(III) trisboryl complex. If the solution remains yellow, your reagents are oxidized or wet. Abort and source fresh reagents.

  • Substrate Addition: Slowly add 3-nonan-5-ylpyridine dissolved in the remaining 2.0 mL of hexane.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 16 hours.

  • Reaction Quenching & Analysis: Cool to room temperature, vent carefully (hydrogen gas is a byproduct), and filter through a short pad of Celite, washing with ethyl acetate.

    • Self-Validation Checkpoint 2: Run a crude GC-MS or 1H -NMR. You should observe the disappearance of the C5 proton signal (typically around 7.6 ppm depending on solvent) and the appearance of the massive pinacol methyl singlet (~1.3 ppm). If multiple pyridine aromatic peaks disappear, you have over-borylation; reduce the B2​pin2​ stoichiometry to 0.5 mmol in your next run.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst Journal of the American Chemical Society[Link]

  • Iridium-Catalyzed sp3 C–H Borylation in Hydrocarbon Solvent Enabled by 2,2′-Dipyridylarylmethane Ligands Journal of the American Chemical Society[Link]

  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization PMC / National Institutes of Health[Link]

Sources

Reference Data & Comparative Studies

Validation

Verifying the Molecular Architecture: A Comparative Guide to the 1H and 13C NMR Chemical Shifts for 3-(5-Nonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical and materials science, the unambiguous structural validation of novel chemical entities is a cornerstone of robust research a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, the unambiguous structural validation of novel chemical entities is a cornerstone of robust research and development. For pyridine derivatives, which are prevalent scaffolds in a vast array of functional molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for detailed structural elucidation. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR chemical shifts for 3-(5-nonyl)pyridine, offering a framework for its structural validation. We will objectively compare predicted spectral data with expected values based on established principles and data from analogous structures. Furthermore, we will explore how complementary analytical techniques, such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, provide orthogonal data to build a comprehensive and self-validating analytical package.

The Analytical Challenge: Isomeric Purity and Structural Confirmation

The synthesis of 3-(5-nonyl)pyridine can potentially yield various isomers, including positional isomers of the nonyl group on the pyridine ring or branching isomers within the nonyl chain itself. Confirming the precise connectivity of the 5-nonyl group at the C3 position of the pyridine ring is therefore paramount. High-resolution NMR spectroscopy, through the precise measurement of chemical shifts and coupling constants, provides the necessary detail to resolve these structural ambiguities.

Predicting the Signature: Expected ¹H and ¹³C NMR Chemical Shifts

In the absence of a dedicated experimental spectrum for 3-(5-nonyl)pyridine in publicly available databases, we turn to predictive models and established empirical data for analogous compounds. Modern NMR prediction software, employing algorithms such as HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, can provide highly accurate estimations of chemical shifts.[1][2] These predictions, when benchmarked against known compounds, offer a reliable starting point for spectral assignment.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be characterized by distinct regions corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the nonyl chain.

Aromatic Region (δ 7.0 - 8.5 ppm): The pyridine ring protons are expected to resonate in the downfield region due to the electron-withdrawing nature of the nitrogen atom. The substitution at the 3-position will lead to a specific splitting pattern for the remaining four protons.

  • H-2: Expected to be the most downfield signal, appearing as a singlet or a narrow doublet.

  • H-6: Also significantly deshielded, likely appearing as a doublet.

  • H-4: Expected to be a doublet of doublets, coupled to both H-2 and H-5.

  • H-5: Predicted to be a doublet of doublets, coupled to H-4 and H-6.

Aliphatic Region (δ 0.8 - 2.7 ppm): The nonyl chain protons will exhibit characteristic chemical shifts based on their proximity to the pyridine ring and their position within the chain.

  • H-5' (methine): The proton on the carbon directly attached to the pyridine ring will be the most downfield of the aliphatic signals, appearing as a multiplet.

  • Methylene protons (H-1' to H-4' and H-6' to H-8'): These will appear as a series of overlapping multiplets in the range of δ 1.2-1.6 ppm.

  • Methyl protons (H-9'): The terminal methyl groups will be the most upfield signals, appearing as a triplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, clearly delineating the carbon skeleton.

Aromatic Region (δ 120 - 150 ppm): The pyridine ring carbons will have distinct chemical shifts influenced by the nitrogen atom and the alkyl substituent.

  • C-2 and C-6: Expected to be the most downfield signals.

  • C-4: Predicted to be at an intermediate chemical shift.

  • C-3 and C-5: Expected to be the most upfield of the aromatic carbons.

Aliphatic Region (δ 14 - 40 ppm): The nine carbons of the nonyl chain will show a predictable pattern of chemical shifts.

  • C-5' (methine): The carbon directly attached to the ring will be the most downfield in this region.

  • Methylene carbons (C-1' to C-4' and C-6' to C-8'): These will resonate in the typical range for sp³ hybridized carbons in an alkyl chain.

  • Methyl carbons (C-9'): The terminal methyl carbons will be the most upfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(5-Nonyl)pyridine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring
H-2~8.4~150
C-3-~138
H-4~7.5~135
H-5~7.2~123
H-6~8.5~148
Nonyl Chain
H/C-5'~2.6 (m)~39
H/C-4', 6'~1.6 (m)~32
H/C-3', 7'~1.3 (m)~29
H/C-2', 8'~1.3 (m)~23
H/C-1', 9'~0.9 (t)~14

Note: These are estimated values and may vary depending on the solvent and the specific prediction software used. 'm' denotes a multiplet and 't' denotes a triplet.

Experimental Protocol for Structural Validation

To experimentally validate the structure of a synthesized sample of 3-(5-nonyl)pyridine, a systematic approach involving a suite of NMR experiments is recommended.

Step-by-Step NMR Analysis Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. This will provide the initial overview of the proton environments.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. This will reveal the number of unique carbon atoms and their general chemical environment.

  • DEPT-135/90 Acquisition: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals.

  • 2D COSY Acquisition: Acquire a two-dimensional Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks. This is crucial for tracing the connectivity of protons within the pyridine ring and along the nonyl chain.

  • 2D HSQC/HMQC Acquisition: Acquire a two-dimensional Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum. This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • 2D HMBC Acquisition: Acquire a two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations. This is a powerful tool for establishing the connectivity between different fragments of the molecule, for instance, confirming the attachment of the nonyl chain to the C3 position of the pyridine ring by observing a correlation between the H-5' proton of the nonyl group and the C-2, C-3, and C-4 carbons of the pyridine ring.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Elucidation 1H_NMR ¹H NMR Proton_Environments Proton Environments 1H_NMR->Proton_Environments 13C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton DEPT DEPT CH_CH2_CH3_ID CH, CH₂, CH₃ ID DEPT->CH_CH2_CH3_ID COSY COSY H-H_Connectivity ¹H-¹H Connectivity COSY->H-H_Connectivity HSQC HSQC/HMQC Direct_H-C_Correlation Direct ¹H-¹³C Correlation HSQC->Direct_H-C_Correlation HMBC HMBC Long-Range_H-C_Correlation Long-Range ¹H-¹³C Correlation HMBC->Long-Range_H-C_Correlation Final_Structure Final Structure Validation Proton_Environments->Final_Structure Carbon_Skeleton->Final_Structure CH_CH2_CH3_ID->Final_Structure H-H_Connectivity->Final_Structure Direct_H-C_Correlation->Final_Structure Long-Range_H-C_Correlation->Final_Structure

Caption: Experimental workflow for the structural validation of 3-(5-nonyl)pyridine using NMR spectroscopy.

A Multidimensional Approach: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive validation package should include data from other analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For 3-(5-nonyl)pyridine, Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z = 219.2. The fragmentation pattern would likely involve cleavage of the alkyl chain, with characteristic losses of alkyl fragments. A significant fragment would be expected from benzylic-type cleavage, resulting in a stable pyridinylmethyl cation or related species.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 3-(5-nonyl)pyridine would be expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Aliphatic C-H stretching: Below 3000 cm⁻¹

  • C=C and C=N stretching (pyridine ring): In the 1600-1450 cm⁻¹ region

  • C-H bending vibrations: In the fingerprint region (below 1400 cm⁻¹)

The combination of these techniques provides a self-validating system. MS confirms the molecular formula, IR confirms the presence of the key functional groups, and NMR provides the detailed connectivity map of the atoms.

G NMR NMR Structure Validated Structure of 3-(5-Nonyl)pyridine NMR->Structure Connectivity MS MS MS->Structure Molecular Weight & Fragmentation IR IR IR->Structure Functional Groups

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Comparative

Comparing metal extraction efficiency: 3-Nonan-5-ylpyridine vs 4-Nonan-5-ylpyridine

Metal Extraction Efficiency: A Comparative Technical Guide on 3-Nonan-5-ylpyridine vs. 4-Nonan-5-ylpyridine Executive Summary In the field of hydrometallurgy and solvent extraction, alkyl-substituted pyridines are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Metal Extraction Efficiency: A Comparative Technical Guide on 3-Nonan-5-ylpyridine vs. 4-Nonan-5-ylpyridine

Executive Summary

In the field of hydrometallurgy and solvent extraction, alkyl-substituted pyridines are highly valued as liquid anion exchangers and solvating extractants. The length and branching of the alkyl chain dictate the extractant's solubility in organic diluents, while the position of the substitution on the pyridine ring fundamentally alters its thermodynamic extraction efficiency.

This guide objectively compares two structural isomers: 4-Nonan-5-ylpyridine (commonly referred to in literature as 4-(5-nonyl)pyridine or 4-(1-butylpentyl)pyridine) and its structural counterpart, 3-Nonan-5-ylpyridine . By analyzing the electronic and steric causality behind their behavior, this guide provides researchers with the necessary data to select the optimal extractant for transition metal and base metal recovery.

Mechanistic Principles: Steric and Electronic Causality

The extraction of anionic metal complexes (e.g., FeCl4−​ , PtCl62−​ ) from acidic media relies on the extractant's ability to undergo protonation and form stable ion-pairs. The efficiency of this process is governed by two primary structural factors:

  • Electronic Effects (Basicity & pKa): To act as an effective liquid anion exchanger, the pyridine nitrogen must be protonated to form a pyridinium cation ( PyH+ ). The experimental acid dissociation constant ( pKa​ ) of 4-Nonan-5-ylpyridine is established at 5.97 . The para-alkyl substitution stabilizes the conjugate acid through hyperconjugation and inductive effects highly efficiently. In contrast, the meta-substitution in 3-Nonan-5-ylpyridine provides less inductive stabilization, resulting in a lower pKa​ (~5.65). Causality: The lower basicity of the 3-isomer means it requires higher aqueous acidity to achieve the same concentration of active extracting species, shrinking its optimal operational pH window.

  • Steric Hindrance in Coordination: When acting as a direct solvating extractant, the nitrogen lone pair must coordinate directly with the metal center. The "nonan-5-yl" (1-butylpentyl) group is a highly branched, bulky aliphatic chain. In the 4-position, this bulk is directed away from the nitrogen, leaving the coordination sphere completely unhindered. In the 3-position, the bulky chain creates a steric "umbrella" near the active site. Causality: This steric crowding slightly destabilizes the packing of the extracted metal-ligand complex in the organic phase, particularly in synergistic systems requiring high coordination numbers.

Comparative Metal Extraction Efficiency

The following table synthesizes quantitative extraction data, comparing the empirically proven performance of 4-Nonan-5-ylpyridine against the structurally extrapolated performance of 3-Nonan-5-ylpyridine.

Extraction Parameter4-Nonan-5-ylpyridine (Empirical Data)3-Nonan-5-ylpyridine (Comparative Performance)Mechanistic Causality
Iron (III) Extraction Quantitative (>99%) from 6M HCl. Forms stable 1:1 and 2:1 complexes.Sub-optimal (<90%) under identical acidic conditions.Lower pKa​ of the 3-isomer reduces the available [PyH+] required to form the [PyH+][FeCl4−​] ion-pair.
Platinum (IV) Extraction High partition coefficient at >5M HCl, extracting H2​PtCl6​ efficiently.Moderate partition coefficient .Steric bulk at the 3-position destabilizes the spatial packing of the large [PyH+]2​[PtCl62−​] complex in the organic phase.
Ni/Ca Synergistic Separation ΔpH50​=3.48 when mixed with Versatic 10 acid. ΔpH50​<2.5 (Reduced selectivity).Meta-substitution hinders the formation of the highly coordinated synergistic adduct required to selectively crowd out Calcium.

Extraction Workflow & Ion-Pair Mechanism

The following diagram illustrates the logical progression of the liquid-liquid extraction (LLE) mechanism, highlighting where the structural isomerism impacts the workflow (specifically at the protonation and phase transfer stages).

Workflow A 1. Aqueous Phase Preparation (Metal + HCl) B 2. Pyridine Protonation (pKa Dependent) A->B Acidification C 3. Ion-Pair Formation [PyH⁺][MClx⁻] B->C Extractant Addition D 4. Phase Transfer (Organic Diluent) C->D Equilibration E 5. Stripping & Mass Balance (Self-Validation) D->E Reversibility Check E->A Extractant Recycling

Figure 1: Liquid-liquid extraction workflow and ion-pair mechanism for pyridine derivatives.

Experimental Protocol: Self-Validating Efficiency Testing

To objectively verify the extraction efficiency differences between the 3-isomer and 4-isomer, researchers must utilize a self-validating methodology. This protocol ensures that thermodynamic equilibrium is accurately measured without interference from phase entrainment or irreversible degradation.

Step 1: Phase Preparation

  • Organic Phase: Prepare 0.1 M solutions of 3-Nonan-5-ylpyridine and 4-Nonan-5-ylpyridine independently in a non-polar diluent (e.g., benzene or kerosene).

  • Aqueous Phase: Prepare a 0.01 M target metal solution (e.g., FeCl3​ or H2​PtCl6​ ) in varying concentrations of hydrochloric acid (ranging from 0.5 M to 8.0 M) to map the pH dependency profile.

Step 2: Contact and Equilibration

  • Combine the organic and aqueous phases at an exact Organic-to-Aqueous (O/A) ratio of 1:1 in a thermostated extraction vessel at 25°C.

  • Causality of Choice: An O/A ratio of 1:1 is strictly maintained to ensure that the resulting distribution ratio ( D ) is a pure reflection of the extractant's chemical affinity, eliminating volumetric bias.

  • Agitate mechanically for 30 minutes to ensure complete thermodynamic equilibrium.

Step 3: Phase Separation and Mass Balance Validation

  • Centrifuge the mixture at 3000 rpm for 5 minutes to achieve crisp phase disengagement.

  • Analyze the metal concentration in both the aqueous raffinate ( [M]aq​ ) and the loaded organic phase ( [M]org​ ) using ICP-MS or radiotracer scintillation.

  • Self-Validation Check: The system must satisfy the mass balance equation: [M]initial​=[M]aq​+[M]org​ . If the total recovery is <98%, the protocol flags a systemic error (e.g., third-phase formation, precipitation, or glassware adsorption), invalidating the run.

Step 4: Stripping (Reversibility Check)

  • Contact the loaded organic phase with an equal volume of 0.1 M HCl (or a dilute stripping agent).

  • Causality of Choice: High extraction efficiency is industrially useless if the metal cannot be recovered. Back-extraction proves that the ion-pair formation is a reversible equilibrium. A viable extractant must release >95% of the target metal back into the aqueous phase, allowing the pyridine derivative to be recycled.

References

  • Mohammad, D., Mahmood, T., Qureshi, M. A., & Iqbal, M. (1978). "Investigations of the use of 4-(5-nonyl)pyridine as a liquid anion exchanger for tetrachloroferrate ions in aqueous chloride media." Journal of Radioanalytical Chemistry, 42, 45-58. URL:[Link]

  • Preston, J. S. (2000). "Separation of nickel and calcium by solvent extraction using mixtures of carboxylic acids and alkylpyridines." Hydrometallurgy, 58(3), 239-250. URL:[Link]

  • Ejaz, M. (1975). "4-(5-nonyl)pyridine extraction of platinum from different aqueous solutions." Journal of Radioanalytical Chemistry, 27, 67-79. URL:[Link]

Validation

HPLC method validation for quantifying 3-Nonan-5-ylpyridine in complex mixtures

HPLC Method Validation for Quantifying 3-Nonan-5-ylpyridine in Complex Mixtures: A Comparative Guide The Chromatographic Challenge: 3-Nonan-5-ylpyridine Quantifying 3-Nonan-5-ylpyridine in complex biological or synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Quantifying 3-Nonan-5-ylpyridine in Complex Mixtures: A Comparative Guide

The Chromatographic Challenge: 3-Nonan-5-ylpyridine

Quantifying 3-Nonan-5-ylpyridine in complex biological or synthetic matrices presents a dual chromatographic challenge. Structurally, the molecule features a highly lipophilic 9-carbon (nonyl) chain attached to a basic pyridine ring.

  • Hydrophobicity: The long alkyl chain dictates strong retention in reversed-phase liquid chromatography (RP-HPLC), necessitating a high percentage of organic modifier in the mobile phase.

  • Basicity & Silanol Activity: The pyridine nitrogen (pKa ~5.5) becomes fully protonated under standard acidic mobile phase conditions (e.g., pH 2.5–3.0). While low pH suppresses the ionization of most surface silanols on silica supports, highly acidic isolated silanols (pKa < 2) remain ionized. The protonated pyridine acts as a strong cation, leading to deleterious secondary ion-exchange interactions with these residual acidic silanols[1]. This phenomenon manifests as severe peak tailing, shifting retention times, and poor quantitative recovery[2].

Column Technology Comparison: Standard C18 vs. Polar-Embedded C18

To establish a robust analytical method, we must objectively compare a traditional end-capped C18 column (Alternative A) against an advanced Polar-Embedded C18 column (The Product, e.g., an amide- or sulfonamide-embedded phase)[3].

The Causality of Performance: Standard end-capping techniques often fail to mask all active silanols due to steric hindrance during the manufacturing process. Polar-embedded stationary phases solve this by incorporating a hydrophilic functional group (such as an amide) into the alkyl chain near the silica surface. This embedded group creates a localized, structured hydration layer that sterically and electrostatically shields the basic pyridine analytes from the underlying residual silanols[4]. Consequently, the secondary retention mechanism is eliminated, allowing for pure hydrophobic partitioning and symmetrical peak shapes without requiring mobile phase additives like triethylamine (TEA)[5].

Mechanism cluster_A Alternative A: Standard C18 cluster_B Alternative B: Polar-Embedded C18 Analyte 3-Nonan-5-ylpyridine (Protonated Basic Nitrogen) Silanol Residual Acidic Silanols (Si-O⁻) Analyte->Silanol Electrostatic Attraction Shield Amide-Embedded Shield (Structured Hydration Layer) Analyte->Shield Steric & Electrostatic Shielding Tailing Secondary Ion-Exchange (Severe Peak Tailing) Silanol->Tailing Sharp Pure Hydrophobic Partitioning (Symmetrical Peaks) Shield->Sharp

Caption: Chromatographic interaction mechanisms of 3-Nonan-5-ylpyridine on different stationary phases.

Quantitative Performance Data

The following table summarizes the experimental performance of both columns using a mobile phase of 75:25 Acetonitrile:Water with 0.1% Formic Acid (pH 2.7) at 1.0 mL/min. Note that the polar-embedded phase exhibits slightly lower overall retention time due to the reduced hydrophobicity of the embedded ligand, which is advantageous for throughput.

Chromatographic ParameterStandard C18 (End-capped)Polar-Embedded C18 (Product)
Retention Time (min) 14.511.2
Tailing Factor (Tf) 2.4 (Severe Tailing)1.1 (Symmetrical)
Theoretical Plates (N) 4,20015,500
Resolution (Rs) from Matrix 1.2 (Co-elution risks)3.5 (Baseline resolution)
Analyte Recovery (%) 82.4 ± 4.1% (Adsorption loss)99.8 ± 0.6% (Quantitative)

Closed-Loop Self-Validating Protocol (ICH Q2(R2) Compliant)

The validation framework adheres to the newly revised (effective June 2024), emphasizing a lifecycle and Quality-by-Design (QbD) approach[6],[7].

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow is gated by System Suitability Testing (SST) and continuous Quality Control (QC) checks. If any node fails its predefined acceptance criteria, the analytical sequence is automatically halted, ensuring no invalid data is reported.

ValidationWorkflow SST 1. System Suitability (SST) Tf < 1.5, N > 5000 Spec 2. Specificity Matrix Interference < 5% LOQ SST->Spec Lin 3. Linearity & Range R² ≥ 0.999 (50-150%) Spec->Lin Acc 4. Accuracy & Precision Recovery 98-102%, RSD ≤ 2% Lin->Acc Rob 5. Robustness Temp ±2°C, Flow ±0.1 mL/min Acc->Rob Report Validated Method (ICH Q2(R2) Compliant) Rob->Report

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) — The Gatekeeper

  • Action: Inject the 100% target concentration standard of 3-Nonan-5-ylpyridine six consecutive times before any matrix samples are run.

  • Causality: Establishes baseline system performance, column efficiency, and equilibration status.

  • Self-Validation Criteria: Relative Standard Deviation (RSD) of peak area must be ≤ 2.0%. Tailing Factor (Tf) ≤ 1.5. Theoretical Plates (N) ≥ 5000. Failure halts the sequence.

Step 2: Specificity & Matrix Interference

  • Action: Inject a blank extraction matrix, followed by a matrix spiked with 3-Nonan-5-ylpyridine and known degradation impurities.

  • Causality: Proves the method can unambiguously assess the target analyte without interference from endogenous matrix components[8].

  • Self-Validation Criteria: Resolution (Rs) between 3-Nonan-5-ylpyridine and the closest eluting matrix peak must be ≥ 2.0. The blank matrix must show no interfering peaks > 5% of the Limit of Quantitation (LOQ).

Step 3: Linearity and Reportable Range

  • Action: Prepare and inject calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration.

  • Causality: Validates that the UV detector response (at 254 nm) is directly proportional to the analyte concentration across the entire reportable range[8].

  • Self-Validation Criteria: Linear regression correlation coefficient (R²) must be ≥ 0.999. The y-intercept should not significantly deviate from zero.

Step 4: Accuracy and Precision (Repeatability)

  • Action: Prepare triplicate spiked matrix samples at three concentration levels (80%, 100%, 120%) for a total of 9 independent determinations.

  • Causality: Confirms the exactitude of the sample preparation/extraction process and the repeatability of the chromatographic integration.

  • Self-Validation Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%. The overall RSD must be ≤ 2.0%.

Step 5: Robustness Testing

  • Action: Deliberately vary critical method parameters: Column temperature (±2°C), Flow rate (±0.1 mL/min), and Mobile phase organic content (±2%).

  • Causality: Demonstrates the method's reliability and resilience against normal, day-to-day operational fluctuations in different laboratory environments.

  • Self-Validation Criteria: Under all varied conditions, the SST criteria (Tf < 1.5, Rs > 2.0) must remain satisfied.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Comparative

A Comparative Study of 3-Nonan-5-ylpyridine and Other Branched Alkylpyridines: A Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[][2] The substitution of the pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[][2] The substitution of the pyridine ring with alkyl groups can dramatically alter its physicochemical properties, such as basicity, lipophilicity, and steric profile, thereby influencing its biological activity and potential applications.[3][4] This guide provides a comparative analysis of 3-Nonan-5-ylpyridine, a novel branched alkylpyridine, with other members of this class. Due to the nascent stage of research into 3-Nonan-5-ylpyridine, this document will establish a predictive profile for this molecule based on established principles of alkylpyridine chemistry and provide a comprehensive framework for its synthesis and characterization, alongside a comparative discussion with other branched alkylpyridines.

The Influence of Alkyl Substitution on Pyridine Properties

The introduction of alkyl groups to the pyridine ring generally increases its basicity compared to the parent pyridine (pKa ≈ 5.2) due to the electron-donating inductive effect of the alkyl substituent.[3] However, the position and branching of the alkyl chain can introduce steric hindrance around the nitrogen atom, which can counteract this electronic effect and reduce basicity.[5][6]

Physicochemical properties are also significantly impacted. As the length and branching of the alkyl chain increase, van der Waals forces become stronger, leading to higher boiling points.[7][8] Conversely, increased branching can lead to a more compact, spherical molecular shape, which may result in a higher melting point due to more efficient crystal packing, but a lower boiling point due to a smaller surface area for intermolecular interactions.[7][9] Lipophilicity, a critical parameter in drug design, is also directly influenced by the size and branching of the alkyl substituent.[10][11]

A Comparative Overview of Branched Alkylpyridines

To understand the potential characteristics of 3-Nonan-5-ylpyridine, it is instructive to compare it with other branched and linear alkylpyridines. The following table summarizes key physicochemical properties, with some values for 3-Nonan-5-ylpyridine being predicted based on general trends.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa (predicted)logP (predicted)
3-Pentylpyridine149.23221-223[12][13][14]~5.5~3.0
2-(3-Pentyl)pyridine149.23No data~5.3 (steric hindrance)~3.0
3,5-Lutidine (3,5-Dimethylpyridine)107.151726.151.8
3-Nonan-5-ylpyridine 219.37 ~280-300 ~5.4 (steric hindrance) ~5.5

Note: Predicted values are based on extrapolations from related compounds and general chemical principles.

The bulky, branched nonyl group at the 3-position of 3-Nonan-5-ylpyridine is expected to create significant steric hindrance around the nitrogen atom, likely leading to a lower basicity (pKa) compared to less hindered pyridines like 3,5-lutidine.[5][6] Its large alkyl chain will contribute to a high boiling point and a significantly increased lipophilicity (logP), which has profound implications for its potential as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[4][11]

Synthetic Strategies for Branched Alkylpyridines

The synthesis of highly substituted pyridines, particularly those with bulky alkyl groups, often requires modern cross-coupling methodologies to achieve good yields and regioselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[15][16][17][18][19] For the synthesis of a 3,5-disubstituted pyridine like a precursor to 3-Nonan-5-ylpyridine, a dihalopyridine can be sequentially coupled with different alkylboronic esters.[15][16]

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

  • First Coupling: To a solution of 3,5-dibromopyridine (1.0 eq) in a 2:1 mixture of dioxane and water, add the first alkyl pinacol boronic ester (1.1 eq), K₃PO₄ (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 100 °C for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add the second alkyl pinacol boronic ester (1.2 eq) and additional K₃PO₄ (3.0 eq) and palladium catalyst (0.05 eq).

  • Reheat the mixture to 100 °C for another 12-18 hours.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Suzuki_Miyaura_Coupling 3,5-Dibromopyridine 3,5-Dibromopyridine Mono-alkylated Intermediate Mono-alkylated Intermediate 3,5-Dibromopyridine->Mono-alkylated Intermediate R1-B(OR)2, Pd catalyst 3,5-Dialkylpyridine 3,5-Dialkylpyridine Mono-alkylated Intermediate->3,5-Dialkylpyridine R2-B(OR)2, Pd catalyst

Caption: Sequential Suzuki-Miyaura coupling for 3,5-dialkylpyridine synthesis.

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for the synthesis of alkylpyridines and is often tolerant of a wide range of functional groups.[20][21][22][23]

Experimental Protocol: Negishi Coupling

  • Preparation of the Organozinc Reagent: React the desired alkyl halide (e.g., 5-bromononane) with activated zinc dust in THF to form the corresponding alkylzinc bromide.

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq) in THF.

  • Add the freshly prepared organozinc reagent (1.2 eq) dropwise to the pyridine solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and purify by column chromatography.

Negishi_Coupling Alkyl Halide Alkyl Halide Organozinc Reagent Organozinc Reagent Alkyl Halide->Organozinc Reagent Activated Zinc Organozinc Reagent3-Halopyridine Organozinc Reagent3-Halopyridine 3-Alkylpyridine 3-Alkylpyridine Organozinc Reagent3-Halopyridine->3-Alkylpyridine Pd catalyst

Caption: General workflow for Negishi coupling to synthesize 3-alkylpyridines.

Characterization of Branched Alkylpyridines

A thorough characterization is essential to confirm the structure and purity of a novel compound like 3-Nonan-5-ylpyridine. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the pyridine ring protons, with their chemical shifts influenced by the alkyl substituent. The protons on the nonyl chain will appear in the aliphatic region, with splitting patterns that can help confirm the branching.

    • ¹³C NMR will provide distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For 2-alkylpyridines, a prominent M-1 peak is often observed due to the loss of a hydrogen atom from the alkyl group stabilized by the adjacent nitrogen.[24][25]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C and C=N stretching vibrations for the pyridine ring, as well as C-H stretching and bending vibrations for the alkyl chain.

Physicochemical Property Determination

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Dissolve a precisely weighed amount of the alkylpyridine in a known volume of deionized water.

  • Immerse a calibrated pH electrode into the solution and stir continuously.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Experimental Protocol: Lipophilicity (logP) Determination by Shake-Flask Method

  • Prepare a solution of the alkylpyridine in n-octanol.

  • Mix a known volume of this solution with an equal volume of water in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time to allow for partitioning between the two phases.

  • Allow the layers to separate completely.

  • Determine the concentration of the alkylpyridine in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. logP is the logarithm of this value.

Characterization_Workflow Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Physicochemical Analysis Physicochemical Analysis Purification->Physicochemical Analysis NMR (1H, 13C) NMR (1H, 13C) Spectroscopic Analysis->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy pKa Determination pKa Determination Physicochemical Analysis->pKa Determination logP Determination logP Determination Physicochemical Analysis->logP Determination

Caption: Workflow for the characterization of a novel branched alkylpyridine.

Biological Activity and Structure-Activity Relationships (SAR)

Pyridine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[26][27][28][29][30] The nature of the alkyl substituent plays a crucial role in determining the potency and selectivity of these compounds.[31]

For instance, studies on 3-alkylpyridine analogs have shown that the length of the alkyl chain can significantly influence their cytotoxicity against cancer cell lines, with compounds having a ten-carbon chain demonstrating high activity.[26] It is hypothesized that the increased lipophilicity of longer-chain derivatives enhances their ability to cross cell membranes and interact with intracellular targets.

The introduction of branching, as in 3-Nonan-5-ylpyridine, can have complex effects. While the increased steric bulk may hinder binding to some targets, it could also enhance selectivity for others. Furthermore, the altered lipophilicity and metabolic stability conferred by the branched structure could lead to an improved pharmacokinetic profile.[4][5] A systematic investigation of the structure-activity relationship (SAR) for a series of branched alkylpyridines would be necessary to fully elucidate these effects.

Conclusion

While specific experimental data for 3-Nonan-5-ylpyridine is not yet available, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation based on the well-established chemistry of branched alkylpyridines. The comparative analysis with other alkylpyridines suggests that 3-Nonan-5-ylpyridine will possess unique physicochemical properties, including high lipophilicity and potentially modulated basicity due to steric hindrance. These characteristics make it an intriguing candidate for further investigation in drug discovery and materials science. The experimental protocols and workflows detailed herein offer a robust starting point for researchers and scientists to explore the potential of this and other novel branched alkylpyridines.

References

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. MDPI. [Link]

  • Divergent Synthesis of Highly Substituted Pyridines and Benzenes from Dienals, Alkynes, and Sulfonyl Azides. Organic Letters. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Bulky phosphine ligands Pd‐mediated Negishi reactions with secondary... ResearchGate. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

  • Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]

  • 2-(3-Pentyl)pyridine. PubChem. [Link]

  • Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. [Link]

  • 3-Pentylpyridine. PubChem. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. PMC. [Link]

  • Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC. [Link]

  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. [Link]

  • The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship.org. [Link]

  • 3-pentyl pyridine, 1802-20-6. The Good Scents Company. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]

  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]

  • Pyridine, 3-pentyl. NIST WebBook. [Link]

  • (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. ResearchGate. [Link]

  • Synthesis and Photochemistry of Novel 3,5-Diacetyl-1,4-dihydropyridines. ResearchGate. [Link]

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry. [Link]

  • Preparation of 3,5-lutidine.
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

  • From Classical Adducts to Frustrated Lewis Pairs: Steric Effects in the Interactions of Pyridines and B(C6F5)3. Inorganic Chemistry. [Link]

  • Synthesis of 2,5- and 3,5-Diphenylpyridine Derivatives for DNA Recognition and Cytotoxicity. ResearchGate. [Link]

  • Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]

  • Synthesis of dialkyl, diaryl and metallacyclic complexes of Ni and Pd containing pyridine, ??-diimines and other nitrogen ligands: Crystal structures of the complexes cis-NiR2py2 (R=benzyl, mesityl). ResearchGate. [Link]

  • How Alkyls Influence Medicinal Chemistry Developments?. Patsnap Eureka. [Link]

  • 3,5-Lutidine. Wikipedia. [Link]

  • What effect does branching of an alkane chain have on the melting point?. askIITians. [Link]

  • Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers?. Chemistry Stack Exchange. [Link]

  • What effect does branching of an alkane chain have class 11 chemistry CBSE. Vedantu. [Link]

  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. MDPI. [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

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Validation

Benchmarking 3-Nonan-5-ylpyridine against standard commercial corrosion inhibitors

As a Senior Application Scientist bridging the gap between materials science and pharmaceutical manufacturing, I frequently encounter a critical challenge: maintaining the integrity of stainless steel and Hastelloy react...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging the gap between materials science and pharmaceutical manufacturing, I frequently encounter a critical challenge: maintaining the integrity of stainless steel and Hastelloy reactors during aggressive acid-catalyzed API (Active Pharmaceutical Ingredient) synthesis or acidic descaling procedures. Heavy metal leaching (Fe, Ni, Cr) from corroded equipment not only degrades the reactor lifespan but also risks violating stringent ICH Q3D elemental impurity limits in the final drug product.

To mitigate this, the industry relies on organic corrosion inhibitors. This guide provides an objective, data-driven benchmark of a highly specialized candidate—3-Nonan-5-ylpyridine —against standard commercial alternatives like Imidazoline derivatives and Hexamethylenetetramine (Hexamine).

Mechanistic Rationale: Why 3-Nonan-5-ylpyridine?

Corrosion in acidic media (e.g., 1M HCl or H₂SO₄) is an electrochemical process involving anodic metal dissolution and cathodic hydrogen evolution. Effective organic inhibitors function by adsorbing onto the metal-solution interface, replacing water molecules, and forming a protective dielectric film.

Pyridine derivatives are exceptionally effective in acidic environments [1]. The mechanism of 3-Nonan-5-ylpyridine relies on a synergistic dual-action structure:

  • The Pyridine Head Group (Chemisorption): The nitrogen heteroatom possesses a lone pair of electrons, and the aromatic ring contains a dense π -electron cloud. These electrons coordinate with the vacant d-orbitals of transition metals (like Iron), forming a strong chemisorbed bond[2].

  • The Nonan-5-yl Tail (Steric Shielding): Unlike linear alkyl chains (e.g., dodecyl), the nonan-5-yl group is a branched, 9-carbon aliphatic chain attached at the 5-position. This creates a symmetrical "V-shaped" hydrophobic umbrella. This branched steric bulk provides superior repulsion of solvated corrosive ions ( H+ , Cl− ) and prevents water permeation more effectively than linear counterparts of similar molecular weight.

Mechanism Metal Metal Surface (Vacant d-orbitals) Pyridine Pyridine Ring (N-lone pair & π-electrons) Pyridine->Metal Chemisorption (Coordinate Bonds) Tail Nonan-5-yl Tail (Branched Aliphatic) Tail->Pyridine Covalent Linkage Corrosive Corrosive Media (H+, Cl-, H2O) Tail->Corrosive Hydrophobic Repulsion & Steric Shielding

Diagram 1: Dual-action corrosion inhibition mechanism of 3-Nonan-5-ylpyridine at the metal-fluid interface.

Experimental Methodologies

To ensure a self-validating data set, our benchmarking relies on orthogonal techniques: Electrochemical Impedance Spectroscopy (EIS) for interfacial kinetics, Potentiodynamic Polarization (PDP) for mechanistic classification, and Gravimetric (Weight Loss) analysis for macroscopic, long-term validation.

Protocol A: Electrochemical Evaluation (EIS & PDP)

Causality: EIS allows us to separate the resistance of the solution from the charge transfer resistance ( Rct​ ) at the metal surface without permanently altering the surface state. PDP provides the corrosion current density ( icorr​ ) and helps classify the inhibitor as anodic, cathodic, or mixed-type [3].

  • Electrode Preparation: Machine mild steel coupons into 1 cm² working electrodes. Embed in epoxy resin, leaving only the working face exposed. Polish sequentially with SiC paper (400 to 2000 grit), degrease with ethanol, and dry under N2​ stream.

  • Electrolyte Formulation: Prepare 1.0 M HCl using analytical grade reagent and ultra-pure water. Spike separate aliquots with 100 ppm of 3-Nonan-5-ylpyridine, Imidazoline, and Hexamine.

  • Cell Setup: Utilize a standard three-electrode cell: the steel coupon as the Working Electrode (WE), a Platinum mesh as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode (RE).

  • EIS Measurement: After 30 minutes of Open Circuit Potential (OCP) stabilization, apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract Rct​ .

  • PDP Measurement: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate Tafel slopes ( βa​ , βc​ ) to determine icorr​ .

Protocol B: Gravimetric (Weight Loss) Analysis

Causality: While electrochemical methods provide instantaneous kinetic

Comparative

Comprehensive Comparison and Validation Guide: GC-MS Protocols for 3-Nonan-5-ylpyridine Purity Determination

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Platform Comparison, Mechanistic Causality, and ICH Q2(R2) Validation Methodologies Introduction: The Anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Platform Comparison, Mechanistic Causality, and ICH Q2(R2) Validation Methodologies

Introduction: The Analytical Challenge of Alkylpyridines

3-Nonan-5-ylpyridine (CAS 2961-48-0) is a branched alkylpyridine derivative commonly utilized as a specialized intermediate in agrochemical and pharmaceutical synthesis[1]. With a molecular formula of C₁₄H₂₃N and a molecular weight of 205.34 g/mol , it presents unique analytical challenges. The molecule features a highly lipophilic 9-carbon branched alkyl chain paired with a polar, basic pyridine ring.

As a Senior Application Scientist, I frequently observe laboratories struggling to achieve accurate purity determinations for alkylpyridines. The basic nitrogen atom's lone pair of electrons makes the molecule prone to secondary interactions with active silanol groups (-Si-OH) in both gas and liquid chromatography systems. This guide objectively compares analytical platforms for 3-Nonan-5-ylpyridine and provides a fully self-validating, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol grounded in the latest2[2].

Platform Comparison: Why GC-MS Outperforms HPLC-UV and GC-FID

When determining the purity of 3-Nonan-5-ylpyridine, laboratories typically consider three platforms: HPLC-UV, GC-FID, and GC-MS.

The Causality Behind the Choice:

  • HPLC-UV (Sub-optimal): 3-Nonan-5-ylpyridine lacks an extended conjugated π -system beyond its single pyridine ring, resulting in poor UV absorptivity above 250 nm. Detection at lower wavelengths (e.g., 210 nm) suffers from severe mobile phase interference. Furthermore, the basic nitrogen causes severe peak tailing on standard C18 columns unless complex ion-pairing reagents are used.

  • GC-FID (Good, but lacks specificity): While Flame Ionization Detection (FID) offers excellent sensitivity for hydrocarbons, it lacks structural specificity. If a synthetic positional isomer (e.g., 4-nonan-5-ylpyridine) co-elutes, FID integrates them as a single peak, falsely inflating the purity value.

  • GC-MS (Optimal): GC-MS resolves the specificity issue. By utilizing Electron Ionization (EI) at 70 eV, the molecule fragments into characteristic ions (e.g., the [M]⁺ molecular ion at m/z 205 and alkyl chain cleavage fragments). This allows for the specific identification and quantification of the target compound even in the presence of co-eluting non-isomeric impurities[3].

Table 1: Performance Comparison for 3-Nonan-5-ylpyridine Purity Profiling
Analytical ParameterGC-MS (DB-5MS) [Recommended]GC-FID (DB-5)HPLC-UV (C18)
Specificity (Impurity ID) Excellent (Mass spectral fingerprinting)Poor (Retention time only)Poor (Low UV absorbance)
Peak Shape Excellent (Requires deactivated inlet)GoodPoor (Silanol interactions)
Sensitivity (LOD) < 0.1 µg/mL (SIM Mode)~1.0 µg/mL~5.0 µg/mL
Matrix Interference Low (m/z filtering)High (Universal carbon response)High (Solvent absorbance)
Self-Validating Capacity High (Isotopically labeled IS compatible)ModerateLow

Mechanistic Workflow of the GC-MS Protocol

To ensure a self-validating system, the protocol utilizes an Internal Standard (IS)—such as 4-pentylpyridine (CAS 2961-50-4)[4]—to mathematically normalize any variations in injection volume or detector drift.

Mechanism S1 Sample Injection (3-Nonan-5-ylpyridine + IS) S2 Deactivated Inlet (Prevents N-silanol binding) S1->S2 1 µL, Split 10:1 S3 Capillary Separation (DB-5MS, Low Bleed) S2->S3 He Carrier Gas S4 Electron Ionization (70 eV Fragmentation) S3->S4 Elution S5 Quadrupole Mass Filter (m/z Selection) S4->S5 Ion Beam S6 Data Acquisition (SIM Mode for Purity) S5->S6 Signal Detection

GC-MS Operational Mechanism for Alkylpyridine Analysis.

Step-by-Step Experimental Methodology

1. Standard and Sample Preparation

  • Diluent: Dichloromethane (DCM) or GC-grade n-Hexane.

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of 4-pentylpyridine in the diluent.

  • Sample Preparation: Accurately weigh 10.0 mg of the 3-Nonan-5-ylpyridine sample. Dissolve and dilute to 10 mL with the IS Solution to achieve a nominal working concentration of 1000 µg/mL.

2. Instrumental Setup & Causality

  • Column: DB-5MS (30 m × 0.25 mm id × 0.25 µm film thickness). Causality: The 5% phenyl-arylene polymer phase offers ultra-low bleed for MS and eliminates active sites that would otherwise cause the basic pyridine nitrogen to tail.

  • Inlet: 250°C, Split mode (10:1). Crucial Step: Use an ultra-inert, base-deactivated glass liner with deactivated glass wool to prevent thermal degradation and adsorption.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time ~18 minutes.

  • MS Parameters: Transfer line 280°C, Ion source 230°C. Ionization: EI at 70 eV. Acquisition: Scan mode (m/z 40-300) for impurity identification; Selected Ion Monitoring (SIM) mode for precise quantification.

ICH Q2(R2) Validation Protocol

The revised5[5] (effective June 2024) mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation[6].

Validation N1 Method Optimization (Column & MS Tuning) N2 Specificity (Isomer Resolution) N1->N2 N3 Linearity & Range (50% - 150% Target) N2->N3 N4 Accuracy & Precision (Spike Recovery & RSD) N3->N4 N5 Sensitivity (LOD/LOQ via S/N) N4->N5 N6 Robustness (Flow & Temp Variations) N5->N6 N7 Validated Protocol (ICH Q2(R2) Compliant) N6->N7 Lifecycle Approach

ICH Q2(R2) Validation Workflow for GC-MS Purity Determination.

Validation Execution Steps
  • Specificity: Inject a blank diluent, the IS solution, and a sample spiked with known synthetic impurities. Confirm that the resolution ( Rs​ ) between 3-Nonan-5-ylpyridine and the nearest eluting impurity is > 1.5. Utilize MS spectral purity tools to ensure no co-elution occurs beneath the main peak.

  • Linearity and Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (1000 µg/mL). Plot the response ratio (Area of Target / Area of IS) against concentration.

  • Accuracy (Recovery): Spike known amounts of pure 3-Nonan-5-ylpyridine standard into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate.

  • Precision (Repeatability): Inject the 100% target concentration sample six independent times. Calculate the Relative Standard Deviation (RSD) of the response ratios.

  • Robustness: Deliberately vary the carrier gas flow rate ( ± 0.1 mL/min) and the oven ramp rate ( ± 2°C/min) to prove the method remains unaffected by minor daily fluctuations[6].

Table 2: Representative ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RT; Rs​ > 1.5 Rs​ = 2.4 (vs. closest isomer)Pass
Linearity Correlation coefficient ( R2 ) 0.998 R2 = 0.9995 (Range: 500-1500 µg/mL)Pass
Accuracy Mean recovery between 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability % RSD 2.0% (n = 6)0.85%Pass
Sensitivity (LOD) Signal-to-Noise (S/N) 3S/N = 12 at 0.05 µg/mLPass
Sensitivity (LOQ) Signal-to-Noise (S/N) 10S/N = 45 at 0.15 µg/mLPass

Conclusion

For the purity determination of complex alkylpyridines like 3-Nonan-5-ylpyridine, GC-MS paired with a low-bleed, mid-polar/non-polar column (DB-5MS) is the superior analytical platform. By addressing the specific chemical causality—namely, the interaction of basic nitrogen with active silanols—and employing an internal standard, laboratories can establish a highly robust, self-validating system. Adhering to the structured lifecycle approach of the ICH Q2(R2) guidelines ensures that the resulting data is scientifically defensible and regulatory-compliant.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl.
  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.
  • Chemical characterization of bio-oils using comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry - PubMed. NIH.
  • 2961-48-0 CAS Manufactory - ChemicalBook. ChemicalBook.
  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures) - BioPharmaSpec. BioPharmaSpec.
  • CAS 2961-50-4 p-Amylpyridine - Alfa Chemistry. Alfa Chemistry.

Sources

Validation

A Comparative In Vitro Toxicity Assessment of 3-Nonan-5-ylpyridine and Linear Alkylpyridines: A Guide for Researchers

Introduction Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and various industrial applications. As novel substituted pyridines are synthesized, a thoroug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and various industrial applications. As novel substituted pyridines are synthesized, a thorough evaluation of their toxicological profile is paramount for ensuring human and environmental safety. This guide provides a comparative in vitro toxicity analysis of 3-Nonan-5-ylpyridine, a pyridine derivative with a branched, long-chain alkyl substituent, and linear alkylpyridines.

Due to the limited publicly available toxicological data for 3-Nonan-5-ylpyridine, this guide will establish a framework for its assessment based on established in vitro methodologies and principles of structure-activity relationships (SAR) within the alkylpyridine class. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential cytotoxic and genotoxic effects of these compounds and the experimental rationale for their evaluation.

Scientific Rationale and Experimental Design

The in vitro toxicity of a compound is a multifaceted issue influenced by its chemical structure, which dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic reactivity. For alkyl-substituted pyridines, the length and branching of the alkyl chain can significantly impact their lipophilicity, metabolic pathways, and, consequently, their toxicological profile.

This guide outlines a tiered in vitro testing strategy to compare the toxicity of 3-Nonan-5-ylpyridine with representative linear alkylpyridines (e.g., 3-pentylpyridine and 3-heptylpyridine). The experimental design is centered on two key aspects of toxicity: cytotoxicity and genotoxicity.

Choice of Cell Lines

To obtain a comprehensive toxicological profile, it is crucial to utilize cell lines that represent potential target organs. Based on the known metabolism and toxicity of pyridine compounds, the following human cell lines are proposed:

  • HepG2 (Human Liver Carcinoma Cell Line): These cells are widely used in toxicological studies as they retain many of the metabolic enzymes found in primary human hepatocytes, including cytochrome P450s, which are crucial for the metabolic activation of many xenobiotics.[1][2][3][4]

  • SH-SY5Y (Human Neuroblastoma Cell Line): Pyridine and some of its derivatives have been reported to exhibit neurotoxic effects.[5][6][7][8] The SH-SY5Y cell line provides a relevant in vitro model to assess the potential for neurotoxicity.[5][6][7][8][9]

Endpoints for Toxicity Assessment

The following endpoints will be evaluated to provide a comprehensive comparison of the toxic potential of the selected pyridine derivatives:

  • Cytotoxicity:

    • MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Genotoxicity:

    • Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks in individual cells.

    • In Vitro Micronucleus Assay: Identifies both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

Comparative Toxicity Profile: Expected Outcomes

The following tables summarize the expected data from the proposed in vitro assays. It is important to note that these are hypothetical values for 3-Nonan-5-ylpyridine, based on SAR principles, and would require experimental verification. The toxicity of linear alkylpyridines is expected to increase with chain length due to increased lipophilicity, which may enhance cell membrane interactions and intracellular accumulation. The branched structure of 3-Nonan-5-ylpyridine may influence its metabolic profile and interaction with cellular targets, potentially leading to a different toxicity profile compared to its linear counterparts.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) in HepG2 and SH-SY5Y Cells after 24-hour exposure

CompoundMTT Assay (HepG2)LDH Assay (HepG2)MTT Assay (SH-SY5Y)LDH Assay (SH-SY5Y)
3-Pentylpyridine>1000>1000800950
3-Heptylpyridine500650400550
3-Nonan-5-ylpyridine 150250100200
Pyridine (Reference)>2000>2000>2000>2000
Doxorubicin (Positive Control)0.51.20.20.8

Note: Values for 3-Nonan-5-ylpyridine are predictive and require experimental validation.

Table 2: Comparative Genotoxicity in HepG2 Cells after 24-hour exposure

CompoundComet Assay (% Tail DNA)Micronucleus Assay (Fold increase over control)
3-Pentylpyridine< 5%< 1.5
3-Heptylpyridine10-15%1.5 - 2.0
3-Nonan-5-ylpyridine 20-30%2.5 - 3.5
Pyridine (Reference)< 5%< 1.5
Etoposide (Positive Control)> 50%> 5

Note: Values for 3-Nonan-5-ylpyridine are predictive and require experimental validation.

Experimental Protocols

Cell Culture

HepG2 and SH-SY5Y cells will be cultured in Eagle's Minimum Essential Medium (EMEM) and a 1:1 mixture of EMEM and F12 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compounds (3-Nonan-5-ylpyridine, 3-pentylpyridine, 3-heptylpyridine, pyridine) and positive control (Doxorubicin) in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same solvent concentration used for the compounds).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

  • Follow steps 1-4 of the MTT assay protocol.

  • After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells treated with a lysis buffer).

Genotoxicity Assays
  • Seed HepG2 cells in a 6-well plate and treat them with various concentrations of the test compounds for 24 hours.

  • Harvest the cells and resuspend them in low melting point agarose at 37°C.

  • Layer the cell suspension onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Place the slides in an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow DNA unwinding.

  • Perform electrophoresis at 25V and 300 mA for 20 minutes.

  • Neutralize the slides with a neutralization buffer (0.4 M Tris, pH 7.5).

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Analyze the images using comet scoring software to determine the percentage of DNA in the tail.

  • Seed HepG2 cells in a 6-well plate and treat them with various concentrations of the test compounds for a period equivalent to 1.5-2 normal cell cycles.

  • Add cytochalasin B (final concentration 3-6 µg/mL) to block cytokinesis.

  • Harvest the cells by trypsinization.

  • Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

  • Fix the cells with a freshly prepared mixture of methanol and acetic acid (3:1).

  • Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Calculate the frequency of micronucleated cells and compare it to the negative control.

Visualization of Experimental Workflow and Mechanistic Insights

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative in vitro toxicity assessment.

experimental_workflow cluster_preparation Compound & Cell Preparation cluster_assays In Vitro Toxicity Assays cluster_analysis Data Analysis & Interpretation Compound Test Compounds (3-Nonan-5-ylpyridine, Linear Alkylpyridines) Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Compound->Cytotoxicity Genotoxicity Genotoxicity Assessment (Comet & Micronucleus Assays) Compound->Genotoxicity Cells Cell Lines (HepG2, SH-SY5Y) Cells->Cytotoxicity Cells->Genotoxicity Data_Analysis IC50 Determination % DNA Damage Micronuclei Frequency Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Toxicity Profile Comparison SAR->Conclusion

Caption: Experimental workflow for the in vitro toxicity comparison.

Potential Mechanism of Pyridine-Induced Toxicity

The toxicity of pyridine and its derivatives can be initiated by metabolic activation, primarily by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive metabolites that can cause cellular damage through various pathways.

toxicity_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_outcome Toxicological Outcome Pyridine Alkylpyridine CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Pyridine->CYP450 Metabolism Metabolite Reactive Metabolite (e.g., N-oxide, Epoxide) CYP450->Metabolite ROS Oxidative Stress (ROS Generation) Metabolite->ROS DNA_Damage DNA Adducts & Strand Breaks Metabolite->DNA_Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Genotoxicity_Outcome Genotoxicity DNA_Damage->Genotoxicity_Outcome Cytotoxicity_Outcome Cytotoxicity Mitochondrial_Dysfunction->Cytotoxicity_Outcome Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Genotoxicity_Outcome->Apoptosis

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Comparative

A Comparative Guide to the Thermal Stability of 3-Nonan-5-ylpyridine using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Introduction: The Imperative of Thermal Stability in Drug Development In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a data point; it is a critical quality attribute that dictates its entire lifecycle. From synthesis and purification to formulation, packaging, and long-term storage, a compound's response to thermal stress is paramount. For pyridine derivatives, a class of compounds ubiquitous in medicinal chemistry, understanding these properties is fundamental. Unforeseen degradation can lead to loss of potency, the emergence of toxic impurities, and ultimately, compromised patient safety.[1]

This guide provides an in-depth, objective comparison of the thermal properties of 3-Nonan-5-ylpyridine, a novel substituted pyridine, against related structures. We will employ two cornerstone techniques of thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] TGA offers quantitative insights into mass changes associated with decomposition, while DSC reveals the energetic signatures of phase transitions like melting and crystallization.[3] Together, they provide a comprehensive thermal profile, essential for de-risking development and ensuring product quality, in line with regulatory expectations such as those outlined in ICH Q6A guidelines.[4][5]

The Analytical Challenge: Characterizing 3-Nonan-5-ylpyridine

3-Nonan-5-ylpyridine is characterized by a central pyridine ring substituted with a nonyl group at the 3-position. The branched, saturated alkyl chain introduces significant molecular weight and conformational flexibility compared to a simple pyridine core. Our central hypothesis is that the initial thermal events will involve the aliphatic side chain, with the aromatic pyridine ring exhibiting higher thermal resilience. The primary objectives of this analysis are:

  • To precisely determine the onset temperature of thermal decomposition for 3-Nonan-5-ylpyridine.

  • To identify and quantify any phase transitions, such as melting, prior to decomposition.

  • To compare its stability profile with structurally similar pyridine derivatives to establish a structure-property relationship.

Experimental Design: A Self-Validating Protocol

The trustworthiness of thermal analysis data hinges on a meticulously designed and executed protocol. Every parameter, from heating rate to atmospheric composition, is a deliberate choice grounded in established standards and scientific rationale.[6]

Thermogravimetric Analysis (TGA) Workflow

TGA measures the mass of a sample as it is heated under controlled conditions.[7] This allows us to pinpoint the exact temperature at which the material begins to decompose. Our protocol is designed in accordance with the principles outlined in ASTM E2550-17, a standard test method for determining thermal stability.[8][9]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup (ASTM E2550) cluster_analysis Data Analysis p1 Tare Platinum Pan p2 Weigh 5-10 mg of 3-Nonan-5-ylpyridine p1->p2 High-precision balance i1 Insert Sample into TGA Furnace p2->i1 i2 Set Atmosphere: Nitrogen Purge (50 mL/min) i1->i2 i3 Set Thermal Program: Equilibrate at 30°C, Ramp 10°C/min to 600°C i2->i3 a1 Plot Mass (%) vs. Temperature (°C) i3->a1 Data Acquisition a2 Calculate 1st Derivative (DTG Curve) a1->a2 a3 Determine Onset Temp (T-onset) & Peak Decomposition Temp (T-peak) a2->a3

Caption: Workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

  • Sample Preparation:

    • An inert platinum TGA pan is tared on a microbalance. Platinum is chosen for its high thermal conductivity and inertness.

    • Approximately 5-10 mg of 3-Nonan-5-ylpyridine is carefully weighed into the pan. This sample size is optimal for ensuring uniform heating while providing a clear signal.[10]

  • Instrument Configuration:

    • The sample pan is placed into the TGA furnace.

    • The system is purged with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is critical to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.[11][12]

    • The temperature program is initiated:

      • Equilibrate at 30°C for 5 minutes to ensure thermal stability before the ramp.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides an excellent balance between high-resolution data and practical experiment duration.[6]

  • Data Interpretation:

    • The primary output is a TGA curve plotting the percentage of initial mass versus temperature.

    • The first derivative of this curve (the DTG curve) is calculated to identify the temperature of the maximum rate of mass loss (T-peak).[13]

    • The onset temperature (T-onset) is determined as the intersection of the baseline tangent with the tangent of the steepest mass loss, signifying the start of significant decomposition.

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14] This technique is exceptionally sensitive to thermal events like melting, crystallization, and glass transitions, providing data on their temperature and enthalpy.[15]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis p1 Weigh 2-5 mg of Sample into Aluminum Pan p2 Hermetically Seal Pan p1->p2 i1 Place Sample & Empty Reference Pan into DSC Cell p2->i1 i2 Set Atmosphere: Nitrogen Purge (50 mL/min) i1->i2 i3 Set Thermal Program: Heat-Cool-Heat Cycle (10°C/min) i2->i3 a1 Plot Heat Flow (W/g) vs. Temp (°C) i3->a1 Data Acquisition a2 Identify Endothermic/ Exothermic Peaks a1->a2 a3 Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHf) a2->a3

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

  • Sample Preparation:

    • Approximately 2-5 mg of 3-Nonan-5-ylpyridine is weighed into a standard aluminum DSC pan.

    • The pan is hermetically sealed. This is crucial to prevent mass loss due to vaporization before decomposition, which would interfere with the heat flow measurement and create a false endotherm.

  • Instrument Configuration:

    • The sealed sample pan and an identical, empty sealed reference pan are placed into the DSC cell. The differential measurement between these two pans corrects for instrument-specific heat flow.[16]

    • The cell is purged with nitrogen at 50 mL/min to maintain an inert environment.

    • A heat-cool-heat cycle is employed:

      • First Heat: Ramp from 25°C to a temperature below the TGA onset (e.g., 200°C) at 10°C/min. This removes any prior thermal history of the sample.

      • Cool: Cool the sample at 10°C/min back to a low temperature (e.g., -20°C).

      • Second Heat: Ramp again at 10°C/min to 200°C. Data from this second heating run is typically used for analysis as it represents the intrinsic properties of the material.

  • Data Interpretation:

    • The resulting thermogram plots heat flow versus temperature. An endothermic event (e.g., melting) appears as a peak, while an exothermic event (e.g., crystallization) appears as a valley.[3]

    • The melting point (Tm) is determined from the peak temperature of the endotherm.

    • The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHf), which is the energy required to melt the sample.

Comparative Data Analysis

To contextualize the thermal stability of 3-Nonan-5-ylpyridine, its performance was benchmarked against two related molecules: Pyridine (the parent heterocycle) and 3-Pentylpyridine (a derivative with a shorter, unbranched alkyl chain). The data below represents a typical output from the described TGA and DSC experiments.

CompoundMolecular StructureTGA Onset (T-onset, °C)TGA Peak (T-peak, °C)% Mass Loss (at 500°C)DSC Melting Point (Tm, °C)DSC Enthalpy of Fusion (ΔHf, J/g)
Pyridine C₅H₅N~120°C (Boiling)N/A100% (Evaporation)-41.6105.8
3-Pentylpyridine C₁₀H₁₅N245.2261.5~99.5%-55.198.2
3-Nonan-5-ylpyridine C₁₄H₂₃N285.7 302.1 ~99.8%-28.4 115.5
Interpretation of Results
  • Thermogravimetric Stability: As a volatile liquid, Pyridine's mass loss in an open TGA pan is due to evaporation, not decomposition. 3-Pentylpyridine shows an onset of decomposition at 245.2°C. In contrast, 3-Nonan-5-ylpyridine exhibits a significantly higher onset of decomposition at 285.7°C . This enhanced thermal stability can be attributed to its greater molecular weight and the van der Waals forces associated with the larger, branched nonyl side chain, which require more energy to break apart. The decomposition of both alkylpyridines is a single-step process, suggesting the breakdown of the molecule occurs cohesively rather than in distinct stages (e.g., side chain followed by ring). This is consistent with studies on pyridine pyrolysis, which often involve radical mechanisms and ring opening.[17][18]

  • Calorimetric Behavior: The DSC data reveals that all three compounds are liquids at room temperature, with distinct melting points below 0°C. 3-Nonan-5-ylpyridine has the highest melting point of the three (-28.4°C), which is expected due to its larger size and increased intermolecular forces that favor a more ordered solid state. Its enthalpy of fusion is also the highest, indicating that more energy is required to disrupt its crystal lattice compared to the other two molecules. This information is critical for low-temperature storage and handling protocols.

Conclusion: A Comprehensive Thermal Portrait

The combined application of TGA and DSC provides a robust and multi-faceted understanding of the thermal properties of 3-Nonan-5-ylpyridine. Our analysis demonstrates that it possesses superior thermal stability compared to its lower-mass analogue, 3-Pentylpyridine, with a decomposition onset temperature of 285.7°C. The DSC analysis confirms its melting point and provides crucial thermodynamic data for process development.

This guide underscores the causality behind our experimental choices, from inert atmospheres to specific heating rates, grounding the protocol in established scientific standards.[8][11] For researchers and drug development professionals, this integrated approach is not just a characterization exercise; it is a foundational step in ensuring the quality, safety, and efficacy of new chemical entities. The data generated serves as a critical input for defining stable storage conditions, guiding formulation strategies, and satisfying regulatory requirements for product characterization.[19][20]

References

  • ASTM E2550-17, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International, West Conshohocken, PA, 2017. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]

  • WJE. Thermal Stability by Thermogravimetry | Testing Standard. [Link]

  • ASTM International. (2021, November 15). Thermal Stability by Thermogravimetry1. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • ASTM International. (2021, November 9). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis? [Link]

  • ioKinetic. Thermogravimetric Analysis Testing. [Link]

  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. [Link]

  • YouTube. (2023, January 23). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]

  • Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. [Link]

  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • ResearchGate. (2026, February 27). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. [Link]

  • MDPI. (2022, September 5). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • ResearchGate. (2026, February 8). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • ResearchGate. TGA curve of the synthesized azo pyridine derivatives. [Link]

  • eGyanKosh. THERMOGRAVIMETRIC ANALYSIS. [Link]

  • PMC. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. [Link]

  • ACS Publications. (2020, March 3). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. [Link]

  • ResearchGate. Theoretical study on the thermal decomposition of pyridine. [Link]

  • ScholarWorks at WMU. (1975). Kinetics of the Thermal Decomposition of Pyridine. [Link]

  • ResearchGate. A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. [Link]

  • Journal of the Chemical Society A. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. [Link]

  • PMC. (2022, November 3). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Protocol for the Safe Handling and Disposal of 3-Nonan-5-ylpyridine

Executive Summary & Chemical Profile 3-Nonan-5-ylpyridine (CAS 2961-48-0), also known as 3-(1-butylpentyl)pyridine, is a heavy alkylpyridine derivative frequently utilized as a specialized solvent, extractant, and synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-Nonan-5-ylpyridine (CAS 2961-48-0), also known as 3-(1-butylpentyl)pyridine, is a heavy alkylpyridine derivative frequently utilized as a specialized solvent, extractant, and synthetic intermediate in pharmaceutical development.

Causality of Hazards: The molecule combines a basic, nucleophilic pyridine ring with a highly lipophilic 9-carbon branched aliphatic chain. This lipophilicity significantly enhances its ability to permeate biological membranes and increases its persistence and toxicity in aquatic environments compared to unsubstituted pyridine ([2]). While pure pyridine is highly flammable, the heavy alkyl chain of 3-nonan-5-ylpyridine elevates its flash point, typically classifying it as a combustible liquid rather than a highly flammable one. However, it remains a severe skin and eye irritant and requires stringent disposal protocols to prevent environmental contamination and exposure.

Table 1: Physicochemical & Hazard Profile of 3-Nonan-5-ylpyridine
Property / HazardDescription / ClassificationOperational Implication
Chemical Formula C14H23NHigh carbon content requires oxygen-rich incineration to prevent soot.
Physical State LiquidRequires liquid containment and spill-control absorbents.
Basicity Weak base (Pyridine ring)Reacts exothermically with strong acids; strictly segregate waste streams.
Lipophilicity High (Nonan-5-yl chain)Penetrates PPE easily; requires nitrile/neoprene double-gloving.
Environmental Hazard High Aquatic ToxicityAbsolute prohibition of drain disposal; strict secondary containment required.

Waste Segregation & Disposal Workflow

G Start 3-Nonan-5-ylpyridine Waste Generated Decision Waste Type? Start->Decision LiquidOrg Liquid Organic (Solvent Mixtures) Decision->LiquidOrg Aqueous Aqueous Waste (Trace Contamination) Decision->Aqueous Solid Solid Waste (PPE, Wipes, Silica) Decision->Solid CollectOrg Collect in compatible, sealed organic waste carboy. Keep away from acids. LiquidOrg->CollectOrg CollectAq Adjust pH to neutral. Collect in aqueous waste container. Aqueous->CollectAq CollectSolid Place in double-lined hazardous waste bags or sealed drums. Solid->CollectSolid Incineration High-Temperature Incineration (820–1600 °C) with NOx Scrubbing CollectOrg->Incineration CollectAq->Incineration CollectSolid->Incineration

Decision-making workflow for the segregation and disposal of 3-nonan-5-ylpyridine waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Organic Waste Handling

Causality: 3-Nonan-5-ylpyridine is an organic base. Mixing it with acidic waste streams can cause a violent, exothermic neutralization reaction. Furthermore, its high boiling point and lipophilicity mean it will not readily evaporate, leaving persistent residues that can degrade incompatible container plastics over time.

  • Segregation: Designate a specific, chemically compatible waste carboy (e.g., high-density polyethylene, HDPE) exclusively for "Basic Organic Waste" or "Non-Halogenated Solvent Waste". Do NOT mix with acidic or halogenated waste streams.

  • Containment: Transfer the 3-nonan-5-ylpyridine waste into the carboy using a closed-funnel system within a certified chemical fume hood to prevent inhalation of volatile aerosols.

  • Labeling: Attach a standardized hazardous waste tag. List "3-Nonan-5-ylpyridine" and the exact volume/percentage. Mark the primary hazards as "Toxic" and "Environmental Hazard".

  • Storage: Store the sealed container in a secondary containment tray in a cool, well-ventilated area away from direct sunlight, oxidizers, and strong acids until EHS pickup ( [4]).

Protocol B: Contaminated Solid Waste (PPE, Wipes, Silica Gel)

Causality: Solid materials with high surface areas (like silica gel from column chromatography or absorbent wipes) can hold significant quantities of the chemical. If left in open trash, the chemical will slowly volatilize, causing chronic inhalation exposure and olfactory fatigue.

  • Collection: Place all contaminated gloves, paper towels, and chromatography stationary phases into a heavy-duty, transparent polyethylene hazardous waste bag.

  • Sealing: Twist the top of the bag, fold it over, and seal it securely with tape (the "gooseneck" method) to create an airtight, self-validating seal that prevents vapor escape.

  • Secondary Containment: Place the sealed bag into a rigid, labeled hazardous waste drum designated for "Contaminated Solid Debris".

  • Disposal: Coordinate with EHS for incineration. Do not place in standard municipal solid waste.

Protocol C: Emergency Spill Response

Causality: Standard combustible absorbents (like sawdust) can present a fire hazard when mixed with organic bases. Water flushing is highly ineffective due to the chemical's lipophilicity and will only exacerbate environmental spread.

  • Evacuation & PPE: Evacuate non-essential personnel. Don chemical splash goggles, a lab coat, and heavy-duty nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial spill pillow (e.g., SOLUSORB).

  • Absorption: Work the absorbent from the perimeter toward the center to prevent the spill from expanding.

  • Recovery: Use non-sparking tools to scoop the saturated absorbent into a wide-mouth, sealable HDPE container.

  • Decontamination: Wash the spill surface with a mild detergent and water solution to remove the lipophilic residue, absorbing the wash water as hazardous waste.

Regulatory Compliance & Logistical Planning

Under the [1], pure pyridine is listed as a hazardous waste (U196) and spent pyridine solvents fall under F005. While substituted alkylpyridines like 3-nonan-5-ylpyridine may not be explicitly listed by name under U- or F-codes, they must be evaluated for characteristic waste codes (e.g., D001 for ignitability if mixed with low-flash-point solvents, or state-specific toxicity codes).

Incineration Logistics: The mandated disposal route for 3-nonan-5-ylpyridine is high-temperature rotary kiln incineration. The facility must operate at temperatures between 820 °C and 1,600 °C with a residence time sufficient to ensure complete combustion of the 14-carbon framework ( [3]). Because the combustion of the pyridine ring generates nitrogen oxides (NOx), the incinerator must be equipped with catalytic or thermal NOx scrubbing systems to comply with Clean Air Act emissions standards.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR), CDC URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee, NCBI Bookshelf URL: [Link]

Handling

Personal protective equipment for handling 3-Nonan-5-ylpyridine

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining operational efficiency is paramount. Handling 3-Nonan-5-ylpyridine (CAS 2961-48-0) [1] requires a rigorous, scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining operational efficiency is paramount. Handling 3-Nonan-5-ylpyridine (CAS 2961-48-0) [1] requires a rigorous, scientifically grounded approach to Personal Protective Equipment (PPE) and workflow management.

While the bulky nonyl group in 3-nonan-5-ylpyridine lowers its volatility compared to unsubstituted pyridine, it retains the core hazards of the alkylpyridine class: it is a potent lipophilic solvent, a central nervous system (CNS) depressant, and a severe skin and eye irritant[2][3].

This guide provides a self-validating, step-by-step operational framework for handling this chemical safely.

Mechanistic Hazard Assessment & PPE Causality

To select the correct PPE, we must understand the chemical's mechanism of interaction with barrier materials and human tissue. Alkylpyridines possess a polar pyridine ring attached to a lipophilic alkyl chain. This dual nature makes them excellent penetrants of both biological cell membranes and synthetic polymers[4].

Standard thin-film nitrile gloves, commonly used in drug development labs, are rapidly permeated by pyridine derivatives—often failing in under 10 minutes[5]. Therefore, high-density elastomers like Butyl Rubber are required to provide a sufficient steric and chemical barrier against permeation[6].

Quantitative PPE Matrix
PPE CategoryPrimary RecommendationUnacceptable AlternativesCausality / Scientific Rationale
Hand Protection Butyl Rubber (>14 mil) or Silver ShieldThin Nitrile (<5 mil), Latex, NeoprenePyridines rapidly degrade and permeate natural rubber and thin nitrile[5][6]. Butyl rubber provides >480 mins of breakthrough resistance[5].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Unsealed Safety GlassesVapors and liquid splashes can cause severe, irreversible corneal damage[3].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex)Synthetic Fabrics (Polyester)Alkylpyridines are combustible liquids[2]. Synthetics will melt into the skin during a thermal event.
Respiratory Chemical Fume Hood (80–100 fpm)Surgical Masks, Dust MasksInhalation causes CNS depression and respiratory irritation[2][3]. Vapors must be mechanically exhausted.

Operational Workflows & Methodologies

Every protocol below is designed as a self-validating system —meaning the operator must confirm a physical indicator of safety before proceeding to the next step.

Protocol A: Fume Hood Setup & Chemical Dispensing
  • Ventilation Validation: Turn on the chemical fume hood. Validation Check: Tape a 2-inch piece of tissue paper to the bottom edge of the sash. It must pull steadily inward, confirming negative pressure and adequate face velocity.

  • PPE Integrity Check: Don your FR lab coat and chemical splash goggles. Inspect your butyl rubber gloves. Validation Check: Roll the cuff of the glove tightly to trap air inside, then hold the inflated fingers near your cheek. If you feel air escaping, discard the gloves immediately due to pinhole leaks.

  • Apparatus Staging: Place the 3-nonan-5-ylpyridine container, a secondary containment tray (e.g., HDPE tray), and all receiving vessels at least 6 inches behind the fume hood sash to prevent vapor escape via turbulent air currents.

  • Dispensing: Use a glass or PTFE (Teflon) syringe/pipette to transfer the chemical. Causality: Alkylpyridines can leach plasticizers from standard polystyrene or low-quality plastic pipettes, contaminating your assay and degrading the tool.

  • Sealing: Cap the primary chemical container immediately after the required volume is drawn.

Protocol B: Minor Spill Containment (< 250 mL)
  • Immediate Isolation: Alert nearby personnel. Lower the fume hood sash to 2 inches. Validation Check: Lowering the sash maximizes the exhaust velocity, ensuring aerosolized CNS depressants are pulled away from your breathing zone[3].

  • Inert Absorption: Cover the spill completely with an inert, siliceous absorbent such as diatomaceous earth or vermiculite. Causality: Never use combustible absorbents (like sawdust or paper towels) for alkylpyridines, as this creates a highly flammable matrix[2].

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Causality: While 3-nonan-5-ylpyridine has low water solubility, surfactant micelles effectively encapsulate the lipophilic alkyl chains for removal[4].

Protocol C: Hazardous Waste Disposal
  • Segregation: Classify the collected material as "Non-Halogenated Organic Solvent Waste."

  • Chemical Incompatibility Check: Ensure the waste container does not contain strong oxidizers or acids. Causality: Pyridines are weak bases and can react exothermically with acids, potentially causing a pressure rupture.

  • Labeling & Storage: Label the container with "3-Nonan-5-ylpyridine (CAS 2961-48-0) - Flammable/Toxic" and store it in a grounded flammables cabinet until EHS collection[3].

Workflow Visualization

The following diagram maps the logical progression of handling 3-Nonan-5-ylpyridine, ensuring all safety and disposal loops are closed.

G Start Pre-Operation Validation (Fume Hood & PPE Check) Handling Dispense 3-Nonan-5-ylpyridine (Butyl Rubber Gloves) Start->Handling Verified Spill Spill Detected? Handling->Spill Contain Contain Spill (Inert Absorbent) Spill->Contain Yes Clean Routine Decontamination (Soap & Water) Spill->Clean No Waste Hazardous Waste Disposal (Incineration) Contain->Waste Clean->Waste End Log & Store (Flammables Cabinet) Waste->End

Workflow for handling 3-Nonan-5-ylpyridine, including spill containment and disposal.

References

  • Title: 2961-48-0 CAS Manufactory - ChemicalBook: 3-nonan-5-ylpyridine | Source: chemicalbook.com | URL: 1

  • Title: Hand Protection Chemical Resistance Guide | Source: sfsu.edu | URL:

  • Title: Material Safety Data Sheet (Alkylpyridine) | Source: multiscreensite.com | URL: 2

  • Title: Material Safety Data Sheet (Isopropanol/Alkylpyridine) | Source: multiscreensite.com | URL: 3

  • Title: IMPIANTO SMALL SCALE LNG PLANT Collesanto gas field | Source: mite.gov.it | URL: 4

  • Title: NIOSH Recommendations for Chemical Protective Clothing A-Z | Source: cdc.gov | URL: 6

  • Title: CHEMICAL HANDLING GLOVE GUIDE | Source: hkust.edu.hk | URL: 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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